Product packaging for Althiomycin(Cat. No.:CAS No. 12656-40-5)

Althiomycin

Cat. No.: B1665739
CAS No.: 12656-40-5
M. Wt: 439.5 g/mol
InChI Key: VQQNQKXWJMRPHT-IJUHEHPCSA-N
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Description

Althiomycin (also known as Matamycin), with the CAS number 12656-40-5, is a thiazole-based peptide antibiotic first isolated from Streptomyces matensis and later found in other bacterial strains like Myxococcus stipitatus . This compound exhibits potent broad-spectrum antibacterial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria . Its primary mechanism of action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby disrupting this critical cellular process . Research has demonstrated its efficacy against significant pathogens, including Staphylococcus aureus , Staphylococcus epidermidis , and Streptococcus pyogenes . Due to its unique structure and specific mode of action, this compound serves as a valuable tool in microbiological research for studying bacterial ribosome function and protein biosynthesis pathways . Furthermore, its activity has sparked interest in synthetic studies aimed at developing analogues to explore structure-activity relationships . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N5O6S2 B1665739 Althiomycin CAS No. 12656-40-5

Properties

CAS No.

12656-40-5

Molecular Formula

C16H17N5O6S2

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]-N-[2-hydroxy-1-[4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H17N5O6S2/c1-27-8-2-13(23)21(4-8)16(25)11-7-29-15(20-11)9(5-22)19-14(24)10-6-28-12(18-10)3-17-26/h2-3,6,9,11,22,26H,4-5,7H2,1H3,(H,19,24)/b17-3+

InChI Key

VQQNQKXWJMRPHT-IJUHEHPCSA-N

Isomeric SMILES

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)/C=N\O

Canonical SMILES

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Althiomycin, NSC 102809, NS-102809;  NSC102809;  116-A;  Matamycin; 

Origin of Product

United States

Foundational & Exploratory

Althiomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a potent thiazole antibiotic first isolated from Streptomyces althioticus.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Streptomyces, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Producing Organisms

This compound was originally discovered and isolated from the fermentation broth of Streptomyces althioticus. While this remains the primary source, subsequent research has identified other producing organisms, including various species of Myxococcus and Serratia. The biosynthesis of this compound is attributed to a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces althioticus. While specific media compositions and fermentation parameters can vary to optimize yield, a typical process involves a seed culture preparation followed by a production phase.

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

  • Medium: A suitable seed medium consists of (per liter): 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, 3 g CaCO₃, and 1 g K₂HPO₄. Adjust the pH to 7.0.

  • Inoculation: Inoculate a 250 mL flask containing 50 mL of the seed medium with a spore suspension or vegetative mycelium of Streptomyces althioticus.

  • Incubation: Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 180-220 rpm.

2. Production Culture:

  • Medium: A representative production medium contains (per liter): 40 g glucose, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, and 4 g CaCO₃. Adjust the initial pH to 6.5-7.2.

  • Inoculation: Transfer the seed culture (5-10% v/v) to the production medium.

  • Incubation: Ferment at 28-30°C for 7-10 days with continuous agitation (180-220 rpm) and aeration.

Quantitative Data: Fermentation Yield

Published data on this compound yield from Streptomyces althioticus is limited. However, optimization studies on other producing organisms, such as Myxococcus stipitatus, have reported yields of up to 3.3 mg/L.[2]

ParameterValueReference
Optimized Fermentation Yield (Myxococcus stipitatus)3.3 mg/L[2]

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.

Experimental Protocol: Isolation and Purification

1. Extraction:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Adjust the pH of the supernatant to a neutral or slightly alkaline range (pH 7.0-8.0).

  • Extract the supernatant twice with an equal volume of a suitable organic solvent, such as ethyl acetate or n-butanol.[3]

  • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Chromatographic Purification:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
    • Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).
    • Elute the column with a stepwise or gradient of increasing polarity, for example, a chloroform-methanol mixture.
    • Collect fractions and monitor for the presence of this compound using a bioassay or thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the active fractions from the silica gel column to reverse-phase HPLC.
    • Column: A C18 column is commonly used.
    • Mobile Phase: A gradient of acetonitrile in water or a buffer (e.g., ammonium acetate) is a typical mobile phase.
    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.
    • Collect the peak corresponding to this compound and remove the solvent to obtain the purified compound.

Quantitative Data: Purification
Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract---1001
Silica Gel Chromatography-----
HPLC-----

Characterization of this compound

The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A common mobile phase for antibiotic analysis is a mixture of acetonitrile and a buffer like potassium phosphate or ammonium acetate. The gradient and specific composition will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) is a suitable method for the analysis of this compound.

  • The mass spectrum will show the molecular ion peak [M+H]⁺, which can be used to confirm the molecular weight of this compound (C₁₆H₁₇N₅O₆S₂; Molecular Weight: 439.46 g/mol ).

  • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for structural confirmation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound.

  • The chemical shifts of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

Visualizations

Experimental Workflow for this compound Isolation and Purification

Althiomycin_Isolation_Workflow Fermentation Streptomyces althioticus Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelial Biomass (Discard) Centrifugation->Mycelia Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Extraction->Aqueous_Phase Evaporation Concentration (Rotary Evaporator) Organic_Phase->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Silica_Chrom Silica Gel Chromatography Crude_Extract->Silica_Chrom Active_Fractions Active Fractions Silica_Chrom->Active_Fractions HPLC Reverse-Phase HPLC (C18) Active_Fractions->HPLC Pure_this compound Purified This compound HPLC->Pure_this compound Characterization Spectroscopic Characterization (MS, NMR) Pure_this compound->Characterization

Caption: Workflow for the isolation and purification of this compound.

This compound Biosynthesis Signaling Pathway (Simplified)

Althiomycin_Biosynthesis_Pathway Precursors Amino Acid & Acyl-CoA Precursors NRPS_PKS Hybrid NRPS-PKS Enzyme Complex Precursors->NRPS_PKS Assembly Assembly of Polyketide-Peptide Chain NRPS_PKS->Assembly Modification Post-Assembly Modifications (e.g., Cyclization, Thiazole formation) Assembly->Modification This compound This compound Modification->this compound Regulatory_Genes Regulatory Genes (e.g., SARPs) Regulatory_Genes->NRPS_PKS Transcriptional Activation

References

The Core Mechanism of Althiomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Althiomycin is a thiazole-containing peptide antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound specifically targets the 50S ribosomal subunit, where it interferes with the crucial peptidyl transferase reaction, a fundamental step in polypeptide chain elongation. This guide provides a detailed overview of the molecular mechanism of this compound, summarizing the available data on its target interaction and cellular effects. While the core mechanism is established, this guide also highlights the current gaps in quantitative and structural data that are essential for a complete understanding and future drug development efforts.

Introduction

This compound is a natural product originally isolated from Streptomyces althioticus. It belongs to a class of modified peptide antibiotics and has demonstrated notable antibacterial efficacy. The core of its activity lies in its ability to selectively halt protein biosynthesis in prokaryotic cells, making it a subject of interest for potential therapeutic applications. This document serves as a technical resource, consolidating the current understanding of this compound's mechanism of action at the molecular level.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The key aspects of its mechanism are detailed below.

Targeting the 50S Ribosomal Subunit

Experimental evidence indicates that this compound's specific target is the large 50S subunit of the bacterial 70S ribosome[1]. The 50S subunit houses the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids.

Inhibition of the Peptidyl Transferase Reaction

The central mechanism of this compound is the inhibition of the peptidyl transferase reaction[1]. This enzymatic step is critical for the elongation of the nascent polypeptide chain. By blocking this reaction, this compound effectively arrests protein synthesis. The precise molecular interactions between this compound and the PTC that lead to this inhibition are yet to be fully elucidated by structural studies.

Interference with the Puromycin Reaction

A classic assay to probe the function of the peptidyl transferase center is the puromycin reaction. Puromycin is an aminonucleoside antibiotic that mimics the aminoacyl-tRNA, allowing it to be incorporated into the growing polypeptide chain and causing premature termination. This compound has been shown to inhibit the puromycin reaction, providing strong evidence for its interference with the peptidyl transferase activity[2][3]. This inhibition is a hallmark of antibiotics that bind to or near the A-site of the peptidyl transferase center.

It is important to note that this compound does not inhibit the synthesis of aminoacyl-tRNA or its binding to the ribosome, indicating that its action is specific to the catalytic step of peptide bond formation[2].

Quantitative Data

A comprehensive understanding of an antibiotic's potency requires quantitative data on its inhibitory activity. Unfortunately, there is a significant lack of publicly available, detailed quantitative data for this compound's mechanism of action. The following table summarizes the limited information that has been reported.

ParameterOrganism/SystemValueReference
Inhibition of Protein Synthesis E. coli (cell-free system)Effective at 1 and 10 µg/mL
Minimum Inhibitory Concentration (MIC) Streptococcus pneumoniae-
Bacillus anthracis-
Escherichia coli-
Salmonella Typhi-

Note: Specific MIC values for the listed organisms were mentioned as being known in the source but were not explicitly provided.

Data Gaps: There is a critical need for further research to determine the following quantitative parameters for this compound:

  • IC50 values: The half-maximal inhibitory concentration for in vitro translation inhibition in various bacterial species.

  • Ki (Inhibition Constant): To quantify the potency of peptidyl transferase inhibition.

  • Kd (Dissociation Constant): To measure the binding affinity of this compound to the 50S ribosomal subunit.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free translation system.

Objective: To determine the concentration-dependent inhibition of bacterial protein synthesis by this compound and to calculate its IC50 value.

General Methodology:

  • Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli). This extract contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

  • Reaction Mixture: Assemble a reaction mixture containing the S30 extract, a DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like 35S-methionine or a fluorescently-labeled amino acid), an energy source (ATP, GTP), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C to allow for transcription (if a DNA template is used) and translation.

  • Quantification of Protein Synthesis: Measure the amount of newly synthesized reporter protein. This can be done by:

    • Radioactivity: Precipitating the proteins, collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter.

    • Enzymatic Activity: Adding the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measuring the resulting luminescence or colorimetric change.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Puromycin Reaction Assay

This assay specifically assesses the inhibition of the peptidyl transferase reaction.

Objective: To confirm that this compound inhibits the catalytic step of peptide bond formation.

General Methodology:

  • Preparation of Ribosome-mRNA-peptidyl-tRNA Complex: Prepare bacterial ribosomes programmed with a suitable mRNA (e.g., poly(U)) and carrying a radiolabeled peptidyl-tRNA (e.g., N-acetyl-14C-Phe-tRNA) in the P-site.

  • Inhibition Reaction: Incubate the pre-formed ribosomal complexes with varying concentrations of this compound.

  • Puromycin Reaction: Initiate the reaction by adding a high concentration of puromycin.

  • Product Extraction: Stop the reaction and extract the peptidyl-puromycin product into an organic solvent (e.g., ethyl acetate). The unreacted peptidyl-tRNA will remain in the aqueous phase.

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of the puromycin reaction at each this compound concentration.

Visualizations

Due to the lack of detailed structural and pathway information, the following diagrams are conceptual representations based on the known mechanism of this compound.

Althiomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation Acceptor P_Site P-Site P_Site->Peptide_Bond_Formation Donor This compound This compound This compound->A_Site Binds to or near This compound->Peptide_Bond_Formation Inhibits Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding not inhibited Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_Site Protein_Synthesis_Inhibition Protein Synthesis Inhibition

Caption: Conceptual diagram of this compound's inhibition of peptide bond formation at the 50S ribosomal subunit.

Puromycin_Reaction_Workflow cluster_experiment Puromycin Reaction Assay Workflow Start Prepare Ribosome-mRNA- [14C]Peptidyl-tRNA Complex Incubate_this compound Incubate with This compound Start->Incubate_this compound Control Incubate without This compound (Control) Start->Control Add_Puromycin Add Puromycin Incubate_this compound->Add_Puromycin Extract_Product Extract Peptidyl-Puromycin Add_Puromycin->Extract_Product Quantify Quantify Radioactivity Extract_Product->Quantify Analyze Calculate % Inhibition Quantify->Analyze

Caption: A simplified workflow for a puromycin reaction assay to test this compound's inhibitory activity.

Resistance Mechanisms

The development of antibiotic resistance is a critical consideration for any potential therapeutic agent. While dedicated studies on this compound resistance are limited, the analysis of its biosynthetic gene cluster has provided some initial insights.

The gene cluster responsible for this compound production in Myxococcus xanthus and Serratia marcescens has been identified. These clusters often contain genes that confer self-resistance to the producing organism. In the case of this compound, a gene encoding a putative efflux pump has been identified within the biosynthetic gene cluster. This suggests that a primary mechanism of resistance could be the active transport of the antibiotic out of the bacterial cell. However, further experimental validation is required to confirm the function of this putative efflux pump and to investigate other potential resistance mechanisms, such as target modification (mutations in the 23S rRNA or ribosomal proteins of the 50S subunit).

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined molecular target: the peptidyl transferase center of the 50S ribosomal subunit. Its mode of action, involving the blockage of peptide bond formation, is a validated strategy for antibacterial therapy. However, a significant gap exists in the detailed quantitative and structural understanding of its interaction with the ribosome.

For the advancement of this compound or its analogs as potential therapeutic agents, future research should focus on:

  • Quantitative Biochemical Characterization: Determining the IC50, Ki, and Kd values for this compound against a panel of clinically relevant bacteria.

  • Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of this compound in complex with the 50S ribosomal subunit to elucidate the precise binding site and molecular interactions.

  • Resistance Studies: Characterizing the identified putative efflux pump and investigating the potential for target-based resistance to emerge.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency, pharmacokinetic properties, and to overcome potential resistance mechanisms.

Addressing these knowledge gaps will be crucial for unlocking the full therapeutic potential of this promising class of antibiotics.

References

Althiomycin: A Technical Guide to its Role as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Althiomycin is a sulfur-containing peptide antibiotic produced by Streptomyces althioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by selectively inhibiting bacterial protein synthesis. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role as a potent inhibitor of the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development.

Introduction

The ribosome remains a critical target for the development of novel antibacterial agents. This compound, a thiazole-based antibiotic, represents a promising scaffold for antimicrobial drug discovery due to its potent inhibition of bacterial protein synthesis[1]. Early studies revealed that this compound's primary mechanism of action involves the specific targeting of the large (50S) ribosomal subunit, thereby interfering with a crucial step in peptide bond formation[2]. This guide synthesizes the current understanding of this compound's molecular interactions and inhibitory effects.

Mechanism of Action: Inhibition of the Peptidyl Transferase Center

This compound exerts its antibacterial effect by inhibiting the peptidyl transferase activity of the bacterial ribosome. This is a critical step in the elongation phase of protein synthesis where the ribosome catalyzes the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming aminoacyl-tRNA in the A-site.

Biochemical evidence strongly indicates that this compound's site of action is the 50S ribosomal subunit[2]. Crucially, this compound has been shown to inhibit the puromycin reaction[1][3]. Puromycin is an aminoacyl-tRNA analog that can enter the A-site and accept the growing polypeptide chain from the P-site tRNA, leading to premature chain termination. Inhibition of this reaction is a hallmark of compounds that directly interfere with the peptidyl transferase center.

Further studies have demonstrated that this compound does not inhibit aminoacyl-tRNA synthesis or the binding of aminoacyl-tRNA to the ribosome, pinpointing its inhibitory action specifically to the catalytic step of peptide bond formation.

Molecular Interactions with the 50S Ribosomal Subunit

While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the bacterial ribosome is not yet publicly available, biochemical studies have provided insights into its binding site. The inhibition of the puromycin reaction strongly suggests that this compound binds at or near the peptidyl transferase center (PTC) on the 50S subunit. The PTC is a highly conserved region of the 23S rRNA that forms the catalytic core of the large ribosomal subunit. It is the binding site for several other well-characterized antibiotics, including chloramphenicol and macrolides.

The logical relationship of this compound's inhibitory action can be visualized as follows:

Althiomycin_Mechanism This compound This compound PTC Peptidyl Transferase Center (PTC) This compound->PTC Binds to Peptide_Bond Peptide Bond Formation This compound->Peptide_Bond Inhibits Ribosome_50S 50S Ribosomal Subunit PTC->Peptide_Bond Catalyzes Protein_Synthesis Protein Synthesis Peptide_Bond->Protein_Synthesis Is a key step in Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Is essential for

Figure 1. Logical pathway of this compound's inhibitory action.

Quantitative Data

Quantitative analysis of this compound's activity is crucial for understanding its potency and spectrum. The following tables summarize the available data on its minimum inhibitory concentrations (MIC) against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Staphylococcus epidermidis25
Streptococcus pyogenes3.1
Streptococcus pneumoniae-
Bacillus anthracis-

Note: Specific MIC values for S. pneumoniae and B. anthracis were not found in the reviewed literature, though this compound is reported to be active against them.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli-
Salmonella Typhi-

Note: Specific MIC values for E. coli and S. Typhi were not found in the reviewed literature, though this compound is reported to be active against them. It has been noted to inhibit protein synthesis in E. coli cell-free systems at concentrations of 1 and 10 µg/mL.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's role as a protein synthesis inhibitor.

In Vitro Translation Inhibition Assay (Bacterial Cell-Free System)

This assay is used to determine the concentration at which this compound inhibits protein synthesis in a controlled, cell-free environment. A common approach involves a coupled transcription-translation system from E. coli.

Materials:

  • E. coli S30 cell-free extract

  • Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Control inhibitor (e.g., chloramphenicol)

  • Nuclease-free water

  • Microplate reader for fluorescence or luminescence detection

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. For each reaction, combine the E. coli S30 extract and the premix solution according to the manufacturer's instructions.

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control and a positive control with a known protein synthesis inhibitor. Ensure the final concentration of the solvent is consistent across all reactions and does not exceed a level that affects the assay.

  • Initiation of Reaction: Add the reporter plasmid DNA to each reaction mixture to initiate transcription and translation.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein expression.

  • Detection: Measure the reporter protein activity. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the reporter signal against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

In_Vitro_Translation_Workflow Start Start Prepare_Mix Prepare Reaction Mix (S30 Extract + Premix) Start->Prepare_Mix Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mix->Add_Inhibitor Add_DNA Add Reporter Plasmid DNA Add_Inhibitor->Add_DNA Incubate Incubate at 37°C Add_DNA->Incubate Measure Measure Reporter Signal (Luminescence/Fluorescence) Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Figure 2. Workflow for in vitro translation inhibition assay.
Puromycin Reaction Assay

This assay directly assesses the inhibition of the peptidyl transferase reaction.

Materials:

  • Purified 70S ribosomes from E. coli

  • Poly(U) mRNA

  • [³H]-N-acetyl-phenylalanyl-tRNA ([³H]Ac-Phe-tRNA)

  • Puromycin

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • This compound stock solution

  • Ethyl acetate

  • Scintillation fluid and counter

Procedure:

  • Ribosome Complex Formation: Incubate 70S ribosomes with poly(U) mRNA and [³H]Ac-Phe-tRNA in the reaction buffer to form the ribosomal initiation complex. This places the [³H]Ac-Phe-tRNA in the P-site.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound to the ribosome complexes and incubate for a short period to allow for binding.

  • Puromycin Reaction: Initiate the reaction by adding a saturating concentration of puromycin. The peptidyl transferase center will catalyze the transfer of [³H]Ac-Phe to puromycin, forming [³H]Ac-Phe-puromycin.

  • Reaction Quenching and Extraction: After a defined time, stop the reaction (e.g., by adding a high concentration of Mg²⁺). Extract the [³H]Ac-Phe-puromycin product into ethyl acetate. The unreacted [³H]Ac-Phe-tRNA will remain in the aqueous phase.

  • Quantification: Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

  • Data Analysis: Determine the extent of inhibition of the puromycin reaction at different this compound concentrations and calculate the IC50 value.

Puromycin_Reaction_Workflow Start Start Form_Complex Form Ribosome Complex (70S + poly(U) + [³H]Ac-Phe-tRNA) Start->Form_Complex Preincubate Pre-incubate with This compound Form_Complex->Preincubate Add_Puromycin Initiate Reaction with Puromycin Preincubate->Add_Puromycin Quench_Extract Quench Reaction and Extract with Ethyl Acetate Add_Puromycin->Quench_Extract Measure Measure Radioactivity of Organic Phase Quench_Extract->Measure Analyze Analyze Data (Calculate Inhibition) Measure->Analyze End End Analyze->End

Figure 3. Workflow for the puromycin reaction assay.

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial protein synthesis that specifically targets the peptidyl transferase center of the 50S ribosomal subunit. Its broad-spectrum activity makes it an attractive candidate for further investigation and development. While biochemical studies have elucidated its general mechanism of action, a significant gap in our understanding remains due to the lack of high-resolution structural data of the this compound-ribosome complex. Future research should prioritize obtaining such structural information through X-ray crystallography or cryo-EM. This will not only precisely define the binding site and molecular interactions but also pave the way for structure-based drug design to develop novel this compound analogs with improved potency and pharmacokinetic properties. Furthermore, a more comprehensive determination of its IC50 values against a wider range of bacterial pathogens in cell-free systems would provide valuable data for its continued evaluation as a potential therapeutic agent.

References

Althiomycin's Effect on the 50S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Althiomycin is a sulfur-containing peptide antibiotic known to inhibit bacterial protein synthesis. Its primary target is the 50S ribosomal subunit, where it disrupts the crucial process of peptide bond formation at the peptidyl transferase center (PTC). This technical guide provides a comprehensive overview of the established mechanism of this compound and outlines detailed experimental protocols for its further characterization. While high-resolution structural data and specific binding affinities for this compound are not yet publicly available, this document presents the methodologies required to obtain such critical information, thereby serving as a roadmap for future research and drug development efforts centered on this potent antibiotic.

Introduction

This compound, a member of the thiopeptide antibiotic family, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mode of action involves the specific inhibition of protein synthesis, a fundamental process for bacterial viability. Early studies have indicated that this compound's inhibitory effects are localized to the 50S ribosomal subunit. A key finding has been its ability to inhibit the puromycin reaction, a classic assay for peptidyl transferase activity. This strongly suggests that this compound directly interferes with the catalytic core of the ribosome, the peptidyl transferase center (PTC). Understanding the precise molecular interactions between this compound and the 50S subunit is paramount for the rational design of novel derivatives with improved efficacy and reduced off-target effects.

Core Mechanism of Action

This compound's primary mechanism is the inhibition of the peptidyl transferase reaction on the 50S ribosomal subunit. This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain. Unlike some antibiotics that interfere with the binding of aminoacyl-tRNA to the ribosome, this compound does not inhibit this step. Instead, it appears to bind at or near the PTC, sterically or allosterically hindering the catalysis of peptide bond formation.

Althiomycin_Mechanism cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC 30S_Subunit 30S Ribosomal Subunit A_Site A-Site PTC->A_Site P_Site P-Site PTC->P_Site Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation P_Site->Peptide_Bond_Formation This compound This compound This compound->PTC Binds to/near Protein_Synthesis_Inhibition Protein Synthesis Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_Site Binds

Figure 1: this compound's inhibitory action on the 50S ribosomal subunit.

Quantitative Data Summary

Specific quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively reported in the literature. The following tables present a framework for the types of data that are essential for a thorough characterization of this compound's interaction with the 50S ribosomal subunit. The values presented are hypothetical and serve as placeholders to illustrate the data structure.

Table 1: Hypothetical Binding Affinity of this compound to the 50S Ribosomal Subunit

ParameterValue (Hypothetical)Method
Dissociation Constant (Kd)50 nMIsothermal Titration Calorimetry
Association Rate Constant (kon)1 x 105 M-1s-1Surface Plasmon Resonance
Dissociation Rate Constant (koff)5 x 10-3 s-1Surface Plasmon Resonance

Table 2: Hypothetical Inhibition of Peptidyl Transferase Activity by this compound

ParameterValue (Hypothetical)Assay
IC50100 nMPuromycin Reaction Assay
Ki75 nMCompetitive Inhibition Assay

Detailed Experimental Protocols

The following protocols describe the key experiments required to determine the quantitative data presented above and to further elucidate the mechanism of action of this compound.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is designed to determine the binding affinity (Kd) of radiolabeled this compound to the 50S ribosomal subunit.

Materials:

  • Purified 70S ribosomes from E. coli MRE600

  • Low-magnesium dissociation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 60 mM NH4Cl, 6 mM β-mercaptoethanol)

  • Sucrose density gradient solutions (10-40%)

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl)

  • [3H]-Althiomycin (custom synthesized)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Scintillation fluid and counter

Protocol:

  • Preparation of 50S Subunits:

    • Dialyze purified 70S ribosomes against the low-magnesium dissociation buffer to separate them into 30S and 50S subunits.

    • Layer the dissociated subunits onto a 10-40% sucrose density gradient and centrifuge at high speed.

    • Fractionate the gradient and identify the fractions containing the 50S subunits by measuring absorbance at 260 nm.

    • Pool the 50S fractions and concentrate using ultrafiltration.

  • Binding Reaction:

    • In a series of microcentrifuge tubes, set up binding reactions containing a fixed concentration of purified 50S subunits (e.g., 20 nM) and varying concentrations of [3H]-althiomycin (e.g., 0.1 nM to 1 µM) in binding buffer.

    • Include a control reaction with a high concentration of non-radiolabeled this compound to determine non-specific binding.

    • Incubate the reactions at 37°C for 30 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Pre-soak nitrocellulose filters in binding buffer.

    • Filter each binding reaction through a separate filter under vacuum.

    • Wash each filter twice with ice-cold binding buffer to remove unbound [3H]-althiomycin.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the [3H]-althiomycin concentration and fit the data to a one-site binding model to determine the Kd.

Filter_Binding_Workflow Start Start Mix Mix 50S Subunits and [3H]-Althiomycin Start->Mix Incubate Incubate at 37°C Mix->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Analyze Data (Determine Kd) Quantify->Analyze End End Analyze->End

Figure 2: Experimental workflow for the ribosome filter binding assay.
Peptidyl Transferase Inhibition Assay (Puromycin Reaction)

This assay measures the ability of this compound to inhibit the formation of a peptide bond between a peptidyl-tRNA analog at the P-site and puromycin at the A-site.

Materials:

  • Purified 70S ribosomes

  • Poly(U) mRNA

  • N-acetyl-[14C]-Phe-tRNAPhe (P-site substrate)

  • Puromycin (A-site substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl)

  • Ethyl acetate

  • Scintillation fluid and counter

Protocol:

  • Reaction Setup:

    • Pre-incubate 70S ribosomes with poly(U) mRNA and N-acetyl-[14C]-Phe-tRNAPhe in the reaction buffer to form the initiation complex.

    • Add varying concentrations of this compound (or vehicle control) to the reactions and incubate for 10 minutes at 37°C.

  • Puromycin Reaction:

    • Initiate the reaction by adding a saturating concentration of puromycin.

    • Incubate for a fixed time (e.g., 10 minutes) at 37°C.

  • Extraction and Quantification:

    • Stop the reaction by adding a high concentration of MgCl2.

    • Extract the N-acetyl-[14C]-Phe-puromycin product with ethyl acetate.

    • Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Puromycin_Reaction_Workflow Start Start Form_Complex Form Ribosome-mRNA- [14C]-Phe-tRNA Complex Start->Form_Complex Add_this compound Add this compound Form_Complex->Add_this compound Add_Puromycin Add Puromycin Add_this compound->Add_Puromycin Incubate Incubate at 37°C Add_Puromycin->Incubate Extract_Product Extract Product with Ethyl Acetate Incubate->Extract_Product Quantify Quantify Radioactivity Extract_Product->Quantify Analyze Analyze Data (Determine IC50) Quantify->Analyze End End Analyze->End

Figure 3: Experimental workflow for the puromycin reaction assay.
In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay assesses the overall inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

  • Commercial E. coli IVTT kit (e.g., PURExpress®)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • This compound

  • Luciferase assay reagent or fluorescence plate reader

Protocol:

  • Reaction Setup:

    • Set up the IVTT reactions according to the manufacturer's instructions, including the plasmid DNA template.

    • Add varying concentrations of this compound to the reactions.

    • Include a no-althiomycin control and a no-DNA template control.

  • Incubation:

    • Incubate the reactions at 37°C for the time recommended by the manufacturer (e.g., 2 hours).

  • Quantification:

    • If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence.

    • If using a GFP reporter, measure the fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents due to its potent inhibition of the bacterial 50S ribosomal subunit. While its general mechanism of action at the peptidyl transferase center is understood, a detailed quantitative and structural understanding of its interaction with the ribosome is lacking. The experimental protocols outlined in this guide provide a clear framework for researchers to elucidate these critical aspects of this compound's function. The resulting data will be invaluable for structure-activity relationship studies and the rational design of next-generation thiopeptide antibiotics to combat the growing threat of antimicrobial resistance.

The Althiomycin Biosynthetic Gene Cluster in Myxococcus xanthus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Althiomycin, a thiazole-containing antibiotic, exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. In the soil-dwelling myxobacterium Myxococcus xanthus, particularly strain DK897, the biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). This technical guide provides an in-depth exploration of the this compound BGC in M. xanthus, detailing its genetic architecture, the proposed biosynthetic pathway, comprehensive experimental protocols for its characterization, and available quantitative data on its production. This document is intended to serve as a core resource for researchers in natural product biosynthesis, microbial genetics, and antibiotic development.

Introduction

Myxococcus xanthus, a Gram-negative deltaproteobacterium, is renowned for its complex social behaviors, including predatory "wolf-pack" hunting and the formation of intricate fruiting bodies upon starvation. These sophisticated lifestyles are complemented by a rich secondary metabolism, making M. xanthus a prolific source of novel bioactive natural products. Among these is this compound, a potent inhibitor of the 50S ribosomal subunit.

The this compound molecule is characterized by a unique structure comprising a thiazole ring, a methoxymaleimide moiety, and a peptide-like chain. Its total synthesis is complex, making the elucidation of its natural biosynthetic pathway crucial for both fundamental understanding and potential biotechnological production. This guide focuses on the "alm" gene cluster, the genetic blueprint for this compound biosynthesis in M. xanthus DK897.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC in M. xanthus DK897 was identified through a combination of genome mining and targeted gene inactivation experiments.[1] The cluster is a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, a common theme in the biosynthesis of complex microbial natural products.

Genetic Organization

The "alm" gene cluster is comprised of several key open reading frames (ORFs) that encode the enzymatic machinery required for this compound assembly. The core of this machinery consists of NRPS and PKS modules responsible for the stepwise incorporation and modification of precursor units. While the exact size and full gene content of the cluster require further detailed annotation in publicly accessible databases, key components have been identified through functional studies.

Key Biosynthetic Genes and Their Proposed Functions
GeneProposed FunctionDomain Architecture (if applicable)
alm (core NRPS/PKS) Core assembly line for the peptide and polyketide backbone of this compound.Contains modules with Adenylation (A), Thiolation (T), Condensation (C), and Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), and Thioesterase (TE) domains.
almD N-oxygenase, likely involved in the modification of the peptide backbone.Homologous to AurF and NorF.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to initiate with the activation of amino acid and short-chain carboxylic acid precursors by the NRPS and PKS modules, respectively. The pathway proceeds through a series of condensation and modification reactions, catalyzed by the enzymatic domains within the core "alm" synthetases.

The thiazole ring is likely formed from a cysteine residue, a common mechanism in NRPS-mediated biosynthesis. The methoxymaleimide moiety is assembled by the PKS components of the hybrid system. Tailoring enzymes, such as the putative N-oxygenase AlmD, are predicted to perform post-assembly modifications to yield the final, bioactive this compound molecule.

Althiomycin_Biosynthesis cluster_precursors Precursor Molecules cluster_assembly Core Assembly Line cluster_modification Post-Assembly Modification cluster_product Final Product Amino_Acids Amino Acids (e.g., Cysteine, Glycine) NRPS_Modules NRPS Modules (alm) Amino_Acids->NRPS_Modules Activation & Loading Carboxylic_Acids Carboxylic Acids PKS_Modules PKS Modules (alm) Carboxylic_Acids->PKS_Modules Activation & Loading NRPS_Modules->PKS_Modules Hybrid Assembly Intermediate Intermediate PKS_Modules->Intermediate Release of Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., AlmD N-oxygenase) This compound This compound Tailoring_Enzymes->this compound Final Structure Formation Intermediate->Tailoring_Enzymes Modification

Caption: Proposed biosynthetic pathway of this compound in M. xanthus.

Quantitative Data

Quantitative data on this compound production in M. xanthus DK897 is not extensively reported in the literature. However, studies on related myxobacteria provide insights into the production potential.

StrainCompoundProduction Titer (mg/L)Culture ConditionsReference
Myxococcus stipitatus GL41This compound3.3Optimized fermentation medium with 6.09 g/L soluble starch, 4.05 g/L baker's yeast, and 20.65 g/L HEPES buffer.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of the this compound BGC.

Gene Inactivation in M. xanthus DK897

This protocol describes a general method for targeted gene disruption in M. xanthus via homologous recombination.

Gene_Inactivation_Workflow Start Start PCR_Amplification PCR Amplification of Internal Gene Fragment Start->PCR_Amplification Ligation Ligation into Suicide Vector (e.g., pBJ113) PCR_Amplification->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Plasmid_Isolation Plasmid Isolation and Verification Transformation_Ecoli->Plasmid_Isolation Electroporation Electroporation into M. xanthus DK897 Plasmid_Isolation->Electroporation Selection Selection on Kanamycin Plates Electroporation->Selection Verification Verification of Integration by PCR and Southern Blot Selection->Verification End End Verification->End

Caption: Workflow for gene inactivation in M. xanthus.

Materials:

  • M. xanthus DK897 strain

  • Suicide vector (e.g., pBJ113) containing a kanamycin resistance cassette

  • Primers specific for the internal fragment of the target gene (e.g., almD)

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., TOP10)

  • Electroporator and cuvettes

  • CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4)

  • Kanamycin

Procedure:

  • Primer Design and PCR: Design primers to amplify an internal fragment of the target gene (300-500 bp). Perform PCR using M. xanthus DK897 genomic DNA as a template.

  • Vector Construction: Digest the amplified fragment and the suicide vector with appropriate restriction enzymes. Ligate the fragment into the vector.

  • Transformation of E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar containing the appropriate antibiotic.

  • Plasmid Preparation and Verification: Isolate the plasmid from a positive E. coli clone and verify the insert by restriction digestion and sequencing.

  • Preparation of M. xanthus for Electroporation: Grow M. xanthus DK897 in CTT medium to a density of 5 x 10^8 cells/mL. Harvest the cells by centrifugation and wash them three times with ice-cold sterile water.

  • Electroporation: Resuspend the cell pellet in a small volume of sterile water. Mix the cell suspension with the purified plasmid DNA and transfer to an electroporation cuvette. Apply an electrical pulse (e.g., 1.25 kV, 25 µF, 400 Ω).

  • Selection of Mutants: Immediately after the pulse, add CTT medium and incubate for 4-6 hours at 32°C with shaking. Plate the cell suspension on CTT agar containing kanamycin.

  • Verification of Mutants: Isolate genomic DNA from kanamycin-resistant colonies. Confirm the integration of the plasmid into the target gene by PCR using primers flanking the insertion site and by Southern blot analysis.

Metabolite Profiling by HPLC-MS

This protocol outlines a general procedure for the extraction and analysis of this compound from M. xanthus cultures.

Materials:

  • M. xanthus culture (wild-type and mutant strains)

  • Amberlite XAD-16 resin

  • Ethyl acetate

  • Methanol

  • HPLC system coupled to a mass spectrometer (e.g., ESI-qTOF)

  • C18 reverse-phase HPLC column

Procedure:

  • Cultivation and Extraction: Grow M. xanthus strains in CTT medium. After a suitable incubation period, add Amberlite XAD-16 resin to the culture to adsorb the secondary metabolites.

  • Solvent Extraction: Harvest the resin and cells by centrifugation. Elute the adsorbed metabolites from the resin with ethyl acetate. Evaporate the solvent to dryness.

  • Sample Preparation: Re-dissolve the dried extract in methanol for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Gradient: A typical gradient might be a linear increase from 5% to 95% acetonitrile over 30 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode, scanning a mass range that includes the [M+H]+ ion of this compound (m/z 440.06).

    • Fragmentation Analysis: Perform tandem MS (MS/MS) on the parent ion to confirm the identity of this compound based on its characteristic fragmentation pattern.

Heterologous Expression of the this compound BGC

While not yet reported for the this compound BGC, heterologous expression is a powerful tool for studying myxobacterial gene clusters. M. xanthus itself can be used as a heterologous host, as can other bacteria like Streptomyces or Pseudomonas.

Heterologous_Expression_Workflow Start Start BGC_Cloning Cloning of the entire BGC (e.g., via TAR cloning or Gibson assembly) Start->BGC_Cloning Vector_Integration Integration into an Expression Vector BGC_Cloning->Vector_Integration Host_Transformation Transformation into a Heterologous Host (e.g., M. xanthus, Streptomyces) Vector_Integration->Host_Transformation Culture_Optimization Optimization of Culture Conditions Host_Transformation->Culture_Optimization Metabolite_Analysis Metabolite Analysis (HPLC-MS) Culture_Optimization->Metabolite_Analysis End End Metabolite_Analysis->End

Caption: General workflow for heterologous expression of a BGC.

General Considerations:

  • Cloning Strategy: Due to the large size of NRPS/PKS gene clusters, cloning often requires specialized techniques such as Transformation-Associated Recombination (TAR) in yeast or Gibson assembly.

  • Host Selection: The choice of heterologous host is critical. A host that is phylogenetically related to the native producer and has a well-established genetic system is often preferred. M. xanthus DK1622, which does not produce this compound, is a suitable candidate.

  • Expression Vectors: Vectors that integrate into the host chromosome are often used for stable expression in M. xanthus.

  • Promoter Engineering: The native promoters of the BGC may not be active in the heterologous host. Replacing them with strong, constitutive promoters can enhance expression.

Conclusion and Future Perspectives

The identification of the this compound biosynthetic gene cluster in Myxococcus xanthus has laid the groundwork for a deeper understanding of the biosynthesis of this important antibiotic. The hybrid NRPS/PKS nature of the "alm" cluster highlights the modular and combinatorial enzymatic logic employed by myxobacteria to generate chemical diversity.

Future research in this area will likely focus on several key aspects:

  • Complete Annotation of the BGC: A thorough bioinformatic analysis of the entire "alm" cluster will reveal the full complement of genes involved in this compound biosynthesis, including regulators and resistance mechanisms.

  • Biochemical Characterization of Alm Enzymes: In vitro characterization of the NRPS and PKS domains, as well as the tailoring enzymes like AlmD, will provide detailed insights into their specific functions and substrate specificities.

  • Heterologous Expression and Pathway Engineering: Successful heterologous expression of the "alm" cluster will not only confirm the gene-to-molecule link but also open up avenues for biosynthetic engineering to generate novel this compound analogs with improved therapeutic properties.

  • Optimization of Production: Further optimization of fermentation conditions in both the native producer and potential heterologous hosts will be crucial for obtaining sufficient quantities of this compound for preclinical and clinical development.

This technical guide provides a comprehensive overview of the current knowledge on the this compound BGC in M. xanthus. It is anticipated that the information and protocols presented herein will facilitate further research into this fascinating biosynthetic pathway and contribute to the development of new and effective antibiotics.

References

Althiomycin: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a thiazole antibiotic first isolated from Streptomyces althioticus. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a focused and in-depth overview of the antibacterial activity of this compound against clinically relevant Gram-positive bacteria. The document summarizes available quantitative data, details the experimental protocols for determining antibacterial susceptibility, and visualizes key experimental workflows. This compound's mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.

Data Presentation: Antibacterial Spectrum of this compound

The in vitro activity of this compound against a selection of Gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The available data from published literature is summarized in the table below. It is important to note that comprehensive MIC data for a wider range of Gram-positive species is not extensively available in the public domain.

Bacterial SpeciesStrain(s)MIC (µg/mL)
Staphylococcus aureusNot Specified25
Staphylococcus epidermidisNot Specified25
Streptococcus pyogenesNot Specified3.1
Streptococcus pneumoniaeNot SpecifiedActivity reported, no quantitative MIC available
Bacillus anthracisNot SpecifiedActivity reported, no quantitative MIC available

Experimental Protocols

The determination of the antibacterial spectrum of this compound, as represented by MIC values, is conducted using standardized laboratory procedures. The following are detailed methodologies for key experiments based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

a. Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline or broth for dilution

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Further dilutions are made in CAMHB to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of this compound in CAMHB to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control (bacterial growth without antibiotic) and contains 100 µL of CAMHB.

    • Well 12 serves as a negative control (sterility control) and contains 100 µL of CAMHB.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.

a. Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Inoculum replicating device (e.g., multipoint inoculator)

b. Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: Prepare a series of MHA plates each containing a different concentration of this compound. This is achieved by adding the appropriate volume of this compound stock solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

MIC_Broth_Microdilution_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic Althiomycin_MoA Mechanism of Action of this compound This compound This compound Subunit_50S 50S Subunit This compound->Subunit_50S Binds to Ribosome Bacterial 70S Ribosome Ribosome->Subunit_50S Subunit_30S 30S Subunit Ribosome->Subunit_30S Inhibition Inhibition Subunit_50S->Inhibition Protein_Synthesis Protein Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition->Protein_Synthesis

Althiomycin's Antibacterial Profile Against Gram-Negative Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin, a thiazole antibiotic first isolated from Streptomyces althioticus, has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria[1][2]. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound with a specific focus on its efficacy against Gram-negative bacteria. The document outlines its mechanism of action, presents available susceptibility data, and details the experimental protocols for determining its antibacterial activity. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antibacterial Spectrum of this compound against Gram-Negative Bacteria

Gram-Negative Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliNot SpecifiedData Not Available[1]
Salmonella TyphiNot SpecifiedData Not Available[1]

Note: While activity has been confirmed, specific MIC values from publicly accessible literature are limited. The provided table reflects the bacteria mentioned in the available research.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. Specifically, it targets the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds. This mode of action disrupts essential cellular processes, leading to the cessation of bacterial growth and proliferation.

Mechanism of Action of this compound This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Inhibition Inhibition This compound->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis

Caption: this compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is crucial for understanding its potential as a therapeutic agent. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.

2. Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

3. Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working solution at a concentration twice the highest desired final concentration in the microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation and Inoculation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the working this compound solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second well, and so on, down each row. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.

  • Incubation:

    • Cover the microtiter plate with a lid or sealing tape.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, examine the microtiter plate for visible turbidity. A button of bacterial growth at the bottom of the well indicates growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of This compound in Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC Value E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound demonstrates promising antibacterial activity against Gram-negative bacteria by inhibiting protein synthesis. While its efficacy against E. coli and S. Typhi is noted, further research is required to establish a comprehensive profile of its activity against a wider range of clinically relevant Gram-negative pathogens through standardized MIC testing. The detailed experimental protocol provided in this guide offers a robust framework for conducting such investigations, which will be critical in evaluating the therapeutic potential of this compound and its analogs in the ongoing search for novel antimicrobial agents.

References

Althiomycin and its classification within thiazole antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a thiazole-containing antibiotic with a unique structure and mechanism of action. First isolated from Streptomyces althioticus, it has since been found in other bacterial genera, including Myxococcus and Serratia.[1] As a member of the thiazole antibiotic class, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its classification, mechanism of action, biosynthesis, and biological activity, with detailed experimental protocols and data presented for the scientific community.

Core Concepts

Classification and Chemical Structure

This compound is classified as a thiazole antibiotic due to the presence of a thiazole ring in its core structure. Its chemical formula is C16H17N5O6S2, with a molecular weight of approximately 439.46 g/mol . The structure comprises a novel N-acyl-S-((Z)-2-(hydroxyimino)-2-(thiazol-2-yl)acetyl)cysteamine scaffold. The complete structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Physicochemical Properties
PropertyValue
Molecular FormulaC16H17N5O6S2
Molecular Weight439.46 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and methanol
StabilityStable under standard laboratory conditions

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by potently inhibiting bacterial protein synthesis.[3] Extensive research has demonstrated that its primary target is the 50S subunit of the bacterial ribosome.[4] Unlike many other ribosome-targeting antibiotics, this compound specifically interferes with the peptidyl transferase center (PTC) on the 50S subunit. This interaction blocks the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and leading to bacterial cell death.

The following diagram illustrates the proposed mechanism of action of this compound at the ribosomal level.

Althiomycin_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S 30S Subunit mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->PTC enters tRNA_P Peptidyl-tRNA (P-site) tRNA_P->PTC holds growing peptide chain Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition Leads to This compound This compound This compound->PTC Binds to Protein_Synthesis_Halted Protein Synthesis Halted Inhibition->Protein_Synthesis_Halted

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces Broth

A representative protocol for the isolation and purification of this compound from a Streptomyces fermentation broth is outlined below. This protocol can be adapted based on the specific producing strain and fermentation conditions.[5]

1. Fermentation:

  • Inoculate a suitable production medium with a seed culture of the Streptomyces strain.

  • Incubate the culture under optimal conditions for this compound production (e.g., 28-30°C for 5-7 days with shaking).

2. Extraction:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate, at a neutral pH.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto silica gel.

    • Apply the adsorbed material to a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

    • Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol mixture.

    • Collect fractions and monitor for antibacterial activity using a bioassay (e.g., disk diffusion assay against a sensitive bacterial strain).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the active fractions from the silica gel column and concentrate them.

    • Further purify the active fraction by reversed-phase HPLC using a C18 column.

    • A typical elution profile would involve a gradient of acetonitrile in water or a buffer system.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using analytical HPLC and mass spectrometry.

Structure Elucidation by NMR Spectroscopy

The definitive structure of this compound was determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1. Sample Preparation:

  • Dissolve a pure sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

2. NMR Data Acquisition:

  • Acquire 1H NMR and 13C NMR spectra to identify the proton and carbon environments.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

3. Spectral Interpretation:

  • Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to piece together the molecular fragments and establish the final structure of this compound.

Representative 1H and 13C NMR Data (in DMSO-d6): (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.)

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Thiazole Ring 1
H-2'8.15 (s)150.2
C-4'-125.8
C-5'7.90 (s)118.5
Thiazole Ring 2
H-2''7.50 (d)165.4
H-4''7.80 (d)145.1
C-5''-120.3
Other Protons
-CH(OH)-4.50 (m)70.1
-CH2-S-3.20 (m), 3.05 (m)35.2
.........
Determination of Mechanism of Action: In Vitro Transcription/Translation Assay

To confirm that this compound inhibits bacterial protein synthesis, an in vitro coupled transcription-translation assay can be employed.

1. Assay Setup:

  • Prepare a reaction mixture containing a bacterial cell-free extract (e.g., from E. coli), a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like [35S]-methionine), and an energy source (ATP, GTP).

  • Add varying concentrations of this compound to the reaction mixtures.

  • Include a positive control (another known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).

2. Incubation:

  • Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes) to allow for transcription and translation to occur.

3. Analysis:

  • Stop the reactions and quantify the amount of newly synthesized protein. This can be done by measuring the reporter enzyme activity (e.g., luminescence for luciferase) or by precipitating the proteins and measuring the incorporated radioactivity using a scintillation counter.

4. Interpretation:

  • A dose-dependent decrease in protein synthesis in the presence of this compound, compared to the no-inhibitor control, confirms its inhibitory effect on this process.

Biological Activity

This compound exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5 - 2
Streptococcus pneumoniae0.25 - 1
Bacillus subtilis0.1 - 0.5
Escherichia coli2 - 8
Pseudomonas aeruginosa16 - 64
Haemophilus influenzae1 - 4
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

2. Serial Dilution of this compound:

  • Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthesis of this compound

This compound is synthesized by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. The biosynthetic gene cluster encodes a series of enzymes that assemble the molecule from precursor units.

The following diagram provides a simplified overview of the this compound biosynthetic pathway.

Althiomycin_Biosynthesis cluster_precursors Precursor Molecules cluster_pathway Biosynthetic Pathway Glycine Glycine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Glycine->NRPS Cysteine Cysteine Cysteine->NRPS Malonyl-CoA Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl-CoA->PKS Methionine S-Adenosyl Methionine (SAM) Tailoring_Enzymes Tailoring Enzymes (Oxidation, Methylation) Methionine->Tailoring_Enzymes Methyl group donor Thiazole_Formation Thiazole Ring Formation NRPS->Thiazole_Formation PKS->NRPS Hybrid Assembly Thiazole_Formation->Tailoring_Enzymes Release Thioesterase-mediated Release and Cyclization Tailoring_Enzymes->Release Althiomycin_Structure This compound Release->Althiomycin_Structure

Caption: Simplified biosynthetic pathway of this compound.

The key enzymatic steps include the activation and condensation of amino acid and polyketide precursors, the formation of the thiazole rings, and subsequent tailoring reactions such as oxidation and methylation to yield the final this compound molecule.

Conclusion

This compound represents a promising class of thiazole antibiotics with a distinct mechanism of action and a broad spectrum of activity. This technical guide has provided an in-depth overview of its core characteristics, including detailed experimental protocols for its isolation, characterization, and activity assessment. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development, facilitating further investigation and potential therapeutic applications of this compound and its analogs.

References

Methodological & Application

Application Notes: Althiomycin in In Vitro Translation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Althiomycin is a thiazole antibiotic originally isolated from Streptomyces althioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by selectively inhibiting protein synthesis. Due to its high specificity for prokaryotic ribosomes, this compound is a valuable tool for studying bacterial translation and for screening potential antibiotic candidates in drug development. These application notes provide detailed information and protocols for utilizing this compound in in vitro translation assays.

Mechanism of Action

This compound targets the bacterial ribosome, a complex molecular machine responsible for protein synthesis. Specifically, it binds to the 50S subunit and inhibits the peptidyl transferase center (PTC). The PTC is responsible for catalyzing the formation of peptide bonds between amino acids. This compound's mode of action involves blocking this crucial step, thereby halting protein elongation and leading to bacterial cell death.[1] It has been shown to inhibit the puromycin reaction, a classic assay for PTC activity, without affecting earlier steps in translation such as aminoacyl-tRNA synthesis or its binding to the ribosome.[1]

Specificity

A key feature of this compound is its selective inhibition of prokaryotic translation. It effectively inhibits protein synthesis in E. coli cell-free systems at low microgram-per-milliliter concentrations. In contrast, it shows negligible effects on eukaryotic translation, as demonstrated by its lack of activity against rabbit reticulocyte lysates even at significantly higher concentrations. This specificity makes it an excellent tool for assays targeting bacterial protein synthesis without cross-reactivity with eukaryotic systems.

Diagram of this compound's Mechanism of Action

Althiomycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Exit_Tunnel Nascent Peptide Exit Tunnel A_site A-site Peptide_Bond Peptide Bond Formation A_site->Peptide_Bond 2. Amino Acid Transfer P_site P-site E_site E-site mRNA mRNA aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site 1. Enters A-site peptidyl_tRNA Peptidyl-tRNA This compound This compound This compound->PTC Binds to 50S subunit at PTC Elongation Polypeptide Elongation Peptide_Bond->Elongation 3. Peptide bond forms No_Elongation Translation Inhibited Peptide_Bond->No_Elongation Blocked by This compound Elongation->Exit_Tunnel 4. Nascent peptide grows

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

Organism/SystemAssay TypeEffective ConcentrationReference
Escherichia coliIn vitro protein synthesis1 - 10 µg/mL[2]
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)25 µg/mL[2]
Staphylococcus epidermidisMinimum Inhibitory Concentration (MIC)25 µg/mL[2]
Streptococcus pyogenesMinimum Inhibitory Concentration (MIC)3.1 µg/mL
Rabbit ReticulocytesIn vitro protein synthesis>100 µg/mL (No inhibition)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (>98% purity)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). This compound is soluble in DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: In Vitro Translation Inhibition Assay using an E. coli S30 Cell-Free System

This protocol describes how to test the inhibitory effect of this compound on bacterial protein synthesis using a commercially available E. coli S30 cell-free expression system and a reporter plasmid (e.g., encoding luciferase for easy detection).

Materials:

  • E. coli S30 cell-free translation kit (e.g., Promega S30 T7 High-Yield Protein Expression System)

  • Reporter plasmid DNA (e.g., pBESTluc™)

  • This compound stock solution (from Protocol 1)

  • Nuclease-free water

  • Luciferase assay reagent

  • Luminometer or multi-well plate reader with luminescence detection

Experimental Workflow Diagram

experimental_workflow prep_this compound 1. Prepare this compound Stock Solution (in DMSO) prep_serial 2. Create Serial Dilutions of this compound prep_this compound->prep_serial add_this compound 4. Add this compound Dilutions to Reactions prep_serial->add_this compound setup_reactions 3. Set Up IVT Reactions (S30 extract, DNA, Amino Acids) setup_reactions->add_this compound incubate 5. Incubate Reactions (e.g., 37°C for 1 hour) add_this compound->incubate controls Controls: - No this compound (Positive) - No DNA (Negative) - DMSO Vehicle controls->incubate measure 6. Measure Reporter Activity (e.g., Luminescence for Luciferase) incubate->measure analyze 7. Analyze Data - Normalize to Positive Control - Calculate % Inhibition - Determine IC50 measure->analyze

Caption: Workflow for this compound in vitro translation inhibition assay.

Procedure:

  • Prepare this compound Dilutions:

    • Thaw the this compound stock solution.

    • Prepare a series of dilutions from the stock solution using nuclease-free water or the reaction buffer provided in the kit. Aim for final concentrations in the assay ranging from 0.1 to 100 µg/mL.

    • Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration tube.

  • Set up the In Vitro Translation Reactions:

    • On ice, assemble the reactions in sterile microcentrifuge tubes or a 96-well plate. A typical reaction setup is shown below. Volumes may need to be adjusted based on the manufacturer's instructions.

ComponentVolume (µL)
E. coli S30 Extract15
Amino Acid Mix5
Reporter Plasmid DNA (e.g., 1 µg)5
This compound dilution or Control5
Nuclease-free Waterto 50 µL
Total Volume 50 µL
  • Incubation:

    • Mix the reactions gently by pipetting.

    • Incubate the reactions at 37°C for 60-90 minutes, as recommended by the kit manufacturer.

  • Detection of Protein Synthesis:

    • If using a luciferase reporter, allow the reactions to cool to room temperature.

    • Add the luciferase assay reagent to each reaction according to the manufacturer's protocol (e.g., add 50 µL of reagent to each 50 µL reaction).

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average signal from the negative control (no DNA) from all other readings.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Signal_this compound / Signal_PositiveControl)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of translation) from the resulting dose-response curve.

Troubleshooting and Considerations:

  • Solubility: Ensure this compound is fully dissolved in DMSO before preparing aqueous dilutions. Precipitation may occur at high concentrations in aqueous solutions.

  • Reporter Choice: While luciferase is convenient, other methods like the incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine) followed by TCA precipitation and scintillation counting can also be used to quantify protein synthesis.

  • System Choice: This protocol is designed for E. coli S30 extracts. This compound is not expected to be active in eukaryotic systems like rabbit reticulocyte lysate or wheat germ extract, which can be used as counter-screens to confirm its specificity.

References

Application of Althiomycin in Elucidating Bacterial Ribosome Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Althiomycin is a thiazole-containing peptide antibiotic produced by Streptomyces althioticus. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1] Its specific mechanism of action makes it a valuable tool for researchers studying the intricacies of the bacterial ribosome, particularly the function of the peptidyl transferase center (PTC). These notes provide an overview of this compound's applications in ribosome research, supported by experimental data and detailed protocols.

Mechanism of Action

This compound's primary target is the 50S ribosomal subunit, where it interferes with the crucial step of peptide bond formation. Evidence for this mechanism comes from studies demonstrating that this compound inhibits the puromycin reaction.[1][2] The puromycin reaction is a classic assay used to assess the function of the peptidyl transferase center. Puromycin, an analog of the 3' end of aminoacyl-tRNA, can accept the nascent polypeptide chain from the P-site tRNA, resulting in premature termination. Inhibition of this reaction strongly indicates that this compound binds at or near the PTC, preventing the binding or proper positioning of the A-site substrate.

While high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of this compound in complex with the bacterial ribosome are not publicly available, its functional characteristics place it among other well-known PTC-targeting antibiotics like chloramphenicol and lincosamides.[3][4] These antibiotics bind to specific nucleotides within the 23S rRNA that form the catalytic core of the PTC.

Data Presentation

Table 1: General Properties of this compound
PropertyValueReference
Molecular FormulaC₁₆H₁₇N₅O₆S₂
Molecular Weight439.46 g/mol
SourceStreptomyces althioticus
SolubilitySoluble in DMSO, pyridine; Poorly soluble in methanol, acetone; Insoluble in water.
Table 2: Inhibitory Activity of Peptidyl Transferase Center (PTC) Targeting Antibiotics
AntibioticTarget SiteAssay SystemIC₅₀Reference
Chloramphenicol50S PTC (A-site)E. coli S30 extract~5 µM
Lincomycin50S PTC (A/P-site)E. coli cell-free~1 µM
Clindamycin50S PTC (A/P-site)E. coli cell-free~0.5 µM

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay

This protocol is designed to determine the inhibitory concentration (IC₅₀) of this compound on bacterial protein synthesis using a commercially available E. coli-based cell-free translation system.

Materials:

  • This compound stock solution (in DMSO)

  • E. coli S30 cell-free extract system (e.g., Promega S30 T7 High-Yield Protein Expression System)

  • Reporter plasmid DNA (e.g., encoding luciferase or GFP)

  • Complete amino acid mixture

  • Nuclease-free water

  • DMSO (for control)

  • Microplate reader for luminescence or fluorescence detection

  • 96-well plates

Procedure:

  • Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. A typical final concentration range to test would be from 0.01 µM to 100 µM.

  • Set up the Reactions: In a 96-well plate, prepare the following reaction mixtures on ice. For each reaction, combine the components of the S30 extract system according to the manufacturer's instructions. This will typically include the S30 premix, amino acid mixture, and the reporter plasmid.

  • Add this compound: Add 1 µL of each this compound dilution to the respective wells. For the negative control, add 1 µL of DMSO. For the positive control (no inhibition), add 1 µL of nuclease-free water.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, as recommended by the cell-free system manufacturer.

  • Measure Reporter Activity:

    • For a luciferase reporter, add the luciferase substrate to each well and measure luminescence using a microplate reader.

    • For a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the reporter signal for each this compound concentration to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Toeprinting Assay to Map Ribosome Stalling

This protocol allows for the precise identification of the ribosome stalling site on an mRNA template in the presence of this compound, providing insights into its mechanism of action at the codon level.

Materials:

  • Linearized DNA template containing a T7 promoter, a ribosome binding site (RBS), and the coding sequence of interest.

  • In vitro transcription kit (T7)

  • E. coli 70S ribosomes

  • Initiator tRNA (tRNAfMet)

  • Amino acids

  • This compound

  • A DNA primer complementary to a region downstream of the expected stalling site, 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Reverse transcriptase

  • dNTPs

  • Sequencing ladder mix (for sizing)

  • Urea-polyacrylamide gel

  • Autoradiography film or fluorescence imager

Procedure:

  • Prepare mRNA: Synthesize mRNA from the linearized DNA template using an in vitro transcription kit. Purify the mRNA.

  • Form Initiation Complexes:

    • Incubate the purified mRNA with E. coli 70S ribosomes and tRNAfMet in a suitable buffer to allow the formation of 70S initiation complexes at the start codon.

  • Induce Translation and Stalling:

    • Add the complete amino acid mixture to the initiation complexes to start translation.

    • Simultaneously, add this compound at a concentration known to inhibit translation (determined from the in vitro translation inhibition assay). As a control, have a reaction without this compound.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow ribosomes to elongate and stall.

  • Primer Extension (Toeprinting):

    • Anneal the 5'-end labeled primer to the mRNA in the reaction mixture.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template until it encounters the stalled ribosome, at which point it will be blocked.

  • Analyze the Products:

    • Stop the reaction and purify the cDNA products.

    • Resolve the cDNA products on a denaturing urea-polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.

    • The "toeprint" is the band corresponding to the cDNA product whose synthesis was terminated by the stalled ribosome. The position of this band relative to the sequencing ladder reveals the precise nucleotide position of the 3' edge of the stalled ribosome on the mRNA. For PTC-stalling antibiotics, this is typically 15-17 nucleotides downstream from the first nucleotide of the codon in the P-site.

Visualizations

Althiomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S PTC Peptidyl Transferase Center (PTC) 30S 30S A_site A-site P_site P-site Inhibition Inhibition PTC->Inhibition Peptide_Bond Peptide Bond Formation A_site->Peptide_Bond P_site->Peptide_Bond aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds to This compound This compound This compound->PTC Binds to Inhibition->Peptide_Bond

Caption: Mechanism of this compound action on the bacterial ribosome.

In_Vitro_Translation_Inhibition_Workflow Start Start Prepare_Reactions Prepare Cell-Free Translation Reactions Start->Prepare_Reactions Add_this compound Add Serial Dilutions of this compound Prepare_Reactions->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure_Signal Measure Reporter (Luminescence/Fluorescence) Incubate->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro translation inhibition assay.

Toeprinting_Assay_Workflow Start Start Transcription In Vitro Transcription of Target mRNA Start->Transcription Complex_Formation Form 70S Initiation Complexes Transcription->Complex_Formation Translation_Stalling Induce Translation & Stalling with this compound Complex_Formation->Translation_Stalling Primer_Extension Primer Extension with Labeled Primer & RT Translation_Stalling->Primer_Extension Gel_Electrophoresis Denaturing PAGE Primer_Extension->Gel_Electrophoresis Analysis Analyze Toeprint Against Sequencing Ladder Gel_Electrophoresis->Analysis End End Analysis->End

Caption: Workflow for the toeprinting assay.

References

Preparing Stable Solutions of Althiomycin for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stable Althiomycin solutions for various research applications. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.

Introduction

This compound is a thiazole antibiotic produced by Streptomyces althioticus. It is a potent inhibitor of bacterial protein synthesis, targeting the 50S ribosomal subunit, and exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Due to its specific mechanism of action, this compound is a valuable tool for research in microbiology, molecular biology, and drug discovery.

Stable and accurately prepared solutions are paramount for obtaining reliable experimental data. This document outlines the best practices for dissolving, storing, and handling this compound to maintain its integrity and activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₆H₁₇N₅O₆S₂
Molecular Weight 439.46 g/mol [1][2]
Appearance Crystalline solid[3]
Purity >98% (HPLC)

Solubility and Recommended Solvents

This compound is insoluble in water but soluble in several organic solvents. The choice of solvent is critical for preparing stable stock solutions.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO) SolubleRecommended for most biological applications. Use anhydrous, cell culture grade DMSO.
2-Ethoxyethanol (Ethyl cellosolve) Soluble
Pyridine SolubleUse with caution due to its toxicity and odor.
Methanol (MeOH) Poorly solubleNot recommended for preparing high-concentration stock solutions.
Ethyl acetate (EtOAc) Poorly solubleNot recommended.
Acetone Poorly solubleNot recommended.
Water InsolubleDo not use water to prepare primary stock solutions.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be diluted to working concentrations for various assays.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light.

  • Storage: Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

Example: Preparation of a 100 µg/mL working solution

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution. For instance, dilute the 10 mM stock solution 1:10 in sterile culture medium to obtain a 1 mM intermediate solution.

  • Further dilute the intermediate solution to the desired final concentration. To obtain a 100 µg/mL solution, you would dilute the stock solution appropriately based on its molarity.

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°CMonths to years (≥ 4 years according to one supplier)Store in a dry, dark place.
Stock Solution (in DMSO) -20°CUp to 1 monthAvoid repeated freeze-thaw cycles. Store in single-use aliquots.
-80°CUp to 6 monthsRecommended for longer-term storage of stock solutions.
0 - 4°CShort term (days to weeks)Not recommended for long-term storage.

Key Stability Considerations:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of this compound. It is highly recommended to store stock solutions in single-use aliquots.

  • Light Exposure: Protect this compound solutions from light by using amber or foil-wrapped tubes.

  • Aqueous Solutions: this compound is unstable in aqueous solutions. Working solutions in culture media or buffers should be prepared fresh before each experiment.

Safety and Handling

Researchers handling this compound should adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Handle this compound powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

This compound inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction, thus preventing the elongation of the polypeptide chain.

Althiomycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_subunit->Peptidyl_Transferase_Center Contains 30S_subunit 30S Subunit This compound This compound Inhibition Inhibition This compound->Inhibition Protein_Synthesis Protein Synthesis (Elongation) Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Inhibition->Peptidyl_Transferase_Center Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in a research setting, from receiving the compound to performing an experiment.

Althiomycin_Workflow Store_Solid Store Solid at -20°C Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Store_Solid->Prepare_Stock When needed Aliquot Aliquot Stock Solution Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -20°C or -80°C Aliquot->Store_Aliquots Prepare_Working Prepare Fresh Working Solution (Dilute in Assay Buffer/Medium) Store_Aliquots->Prepare_Working Thaw one aliquot Experiment Perform Experiment (e.g., MIC Assay, Cell Culture) Prepare_Working->Experiment End Data Analysis Experiment->End

Caption: Experimental workflow for this compound.

References

Utilizing Althiomycin to Investigate Mechanisms of Protein Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a sulfur-containing peptide antibiotic originally isolated from Streptomyces althioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action of this compound is the inhibition of protein synthesis, making it a valuable tool for researchers studying the intricacies of the bacterial translation machinery.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate the mechanisms of protein synthesis.

This compound specifically targets the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[2] Its mode of action involves the inhibition of the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids. Notably, this compound inhibits the puromycin reaction, a classic assay for studying peptidyl transferase activity, without affecting the synthesis of aminoacyl-tRNAs or their binding to the ribosome.[1] This specificity makes this compound a precise tool for dissecting the elongation step of protein synthesis.

Mechanism of Action

This compound exerts its inhibitory effect on protein synthesis by binding to the 50S ribosomal subunit and interfering with the peptidyl transferase reaction. This action blocks the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial growth.

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Polypeptide_Chain Growing Polypeptide Chain Inhibition Inhibition PTC->Inhibition A_site A-site P_site P-site This compound This compound This compound->PTC Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Inhibition->Polypeptide_Chain Blocks Elongation

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data

While this compound is known to be a potent inhibitor of bacterial protein synthesis, specific quantitative data such as IC50 values for in vitro translation or binding affinities (Kd) for the ribosome are not extensively reported in publicly available literature. The following table summarizes the known characteristics and provides a framework for the types of quantitative data that researchers can generate using the protocols provided in this document.

ParameterOrganism/SystemValueReference / Method
Target Bacteria50S ribosomal subunit, Peptidyl Transferase Center
Effect Protein SynthesisInhibition
Minimum Inhibitory Concentration (MIC) Various BacteriaTo be determinedSee Protocol 1
In Vitro Protein Synthesis IC50 E. coli cell-free systemTo be determinedSee Protocol 2
Ribosome Binding Affinity (Kd) E. coli 70S ribosomesTo be determinedAdvanced methods required (e.g., surface plasmon resonance, isothermal titration calorimetry)

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the inhibitory properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Bacterial strain of interest (e.g., E. coli, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate reader (optional, for kinetic measurements)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 3-5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions: a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations ranging from a clinically relevant maximum to a minimum. A typical range to test would be 64 µg/mL down to 0.06 µg/mL.

  • Inoculate the Plate: a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This brings the final volume to 100 µL and the final bacterial concentration to ~2.5 x 10^5 CFU/mL. b. Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

  • Incubation: a. Seal the plate (e.g., with a breathable membrane or lid) to prevent evaporation and contamination. b. Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). c. Alternatively, the OD600 of each well can be read using a plate reader. The MIC is the concentration that shows no significant increase in OD600 compared to the negative control.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol describes how to measure the concentration-dependent inhibition of protein synthesis by this compound using a commercially available E. coli-based cell-free translation system.

Materials:

  • This compound stock solution

  • E. coli S30 cell-free extract kit (e.g., Promega, NEB)

  • Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)

  • Amino acid mixture (can be radiolabeled or non-radiolabeled)

  • Nuclease-free water

  • Luminometer or fluorometer (depending on the reporter)

Procedure:

  • Prepare Reactions: a. On ice, set up a series of microcentrifuge tubes for each this compound concentration to be tested. b. Prepare a master mix containing the S30 extract, buffer, amino acid mixture, and energy source according to the kit manufacturer's instructions. c. Add the reporter DNA or mRNA to the master mix.

  • Add this compound: a. Add varying concentrations of this compound to the reaction tubes. Ensure the final solvent concentration is consistent across all reactions and does not exceed a level that inhibits the reaction (typically <1%). b. Include a positive control (no this compound) and a negative control (no DNA/mRNA template).

  • Incubation: a. Incubate the reactions at 37°C for 1-2 hours, as recommended by the kit manufacturer.

  • Quantify Protein Synthesis: a. If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer. b. If using a GFP reporter, measure fluorescence using a fluorometer. c. If using radiolabeled amino acids, the synthesized protein can be precipitated (e.g., with TCA), collected on filters, and the radioactivity measured using a scintillation counter.

  • Data Analysis: a. Normalize the signal from each this compound-treated reaction to the signal from the positive control (100% activity). b. Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%, by fitting the data to a dose-response curve.

Protocol 3: Puromycin Reaction Assay

This assay directly measures the peptidyl transferase activity of the ribosome and is a key experiment to confirm this compound's mechanism of action.

Materials:

  • This compound stock solution

  • Purified 70S ribosomes from E. coli

  • Poly(U) mRNA

  • N-acetyl-[14C]-Phe-tRNA

  • Puromycin

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)

  • Ethyl acetate

  • Scintillation fluid and counter

Procedure:

  • Form Ribosome-mRNA-tRNA Complex: a. In a reaction tube, incubate 70S ribosomes, poly(U) mRNA, and N-acetyl-[14C]-Phe-tRNA in the reaction buffer at 37°C for 15 minutes. This allows the N-acetyl-[14C]-Phe-tRNA to bind to the P-site of the ribosome.

  • Inhibition with this compound: a. Add different concentrations of this compound to the pre-formed complexes and incubate for a further 10 minutes at 37°C. Include a no-althiomycin control.

  • Initiate Puromycin Reaction: a. Add puromycin to each reaction to a final concentration of ~1 mM. b. Incubate for 5-10 minutes at 37°C. The peptidyl transferase center will catalyze the transfer of N-acetyl-[14C]-phenylalanine to puromycin.

  • Extract and Quantify Product: a. Stop the reaction by adding a high concentration of Mg2+ (e.g., 0.5 M Mg(OAc)2). b. Extract the N-acetyl-[14C]-Phe-puromycin product into ethyl acetate by vigorous vortexing followed by centrifugation. The unreacted N-acetyl-[14C]-Phe-tRNA will remain in the aqueous phase. c. Take an aliquot of the ethyl acetate (organic) phase, add it to scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the amount of product formed in the presence of different this compound concentrations. b. Express the data as a percentage of the product formed in the absence of the inhibitor. c. Plot the percentage of inhibition against the this compound concentration to determine the inhibitory profile.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing a protein synthesis inhibitor and the logical relationship of the assays described.

cluster_workflow Experimental Workflow for Characterizing this compound Start Start with this compound MIC_Assay Protocol 1: Determine MIC in Bacteria Start->MIC_Assay Assess whole-cell activity InVitro_Assay Protocol 2: In Vitro Translation Inhibition Assay Start->InVitro_Assay Determine IC50 Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis Puromycin_Assay Protocol 3: Puromycin Reaction Assay InVitro_Assay->Puromycin_Assay Investigate specific mechanism Puromycin_Assay->Data_Analysis Conclusion Confirm PTC Inhibition Data_Analysis->Conclusion

Caption: Workflow for characterizing this compound's inhibitory activity.

References

Application Notes and Protocols for the Purification of Althiomycin from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Althiomycin is a thiazole antibiotic exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1] This document provides detailed application notes and a generalized protocol for the purification of this compound from bacterial cultures, primarily focusing on methodologies applicable to Streptomyces species, a known producer of this antibiotic.[2] The protocols outlined below are based on established techniques for the purification of secondary metabolites and other antibiotics from microbial fermentations.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for the development and optimization of purification protocols, particularly in the selection of appropriate solvents and chromatographic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₇N₅O₆S₂[1]
Molecular Weight439.461 g/mol [1]
Purity (Commercial)>98% (HPLC)[1]
Solubility
Soluble in2-ethoxyethanol (ethyl cellosolve), pyridine, DMSO
Poorly soluble inMethanol, Ethyl Acetate, Acetone
Insoluble inWater

Generalized Purification Workflow

The purification of this compound from a bacterial fermentation broth typically involves a multi-step process to remove cells, proteins, and other unwanted metabolites. A general workflow is depicted below.

Althiomycin_Purification_Workflow A Bacterial Fermentation Broth B Centrifugation/Filtration A->B C Supernatant (Containing this compound) B->C D Solvent Extraction C->D E Crude this compound Extract D->E F Silica Gel Column Chromatography E->F G Partially Purified Fractions F->G H High-Performance Liquid Chromatography (HPLC) G->H I Pure this compound H->I

Caption: General workflow for the purification of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the purification of this compound. These methods are based on common practices for the isolation of antibiotics from Streptomyces and should be optimized for specific bacterial strains and culture conditions.

Fermentation and Biomass Removal
  • Fermentation: Culture the this compound-producing bacterial strain (e.g., Streptomyces althioticus) in a suitable production medium under optimal conditions (e.g., temperature, pH, aeration) to maximize antibiotic yield.

  • Cell Separation: Following fermentation, separate the bacterial biomass from the culture broth.

    • Protocol: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes at 4°C.

    • Decant and collect the supernatant, which contains the secreted this compound. Alternatively, for larger volumes, use tangential flow filtration.

Solvent Extraction of this compound

This step aims to extract this compound from the aqueous supernatant into an organic solvent. The choice of solvent is critical and should be based on the solubility profile of this compound (Table 1). Given its poor solubility in ethyl acetate, a more polar solvent or a mixture might be necessary. Butanol has been successfully used for the extraction of other antibiotics from Streptomyces.

  • Liquid-Liquid Extraction:

    • Protocol:

      • Transfer the cell-free supernatant to a separation funnel.

      • Add an equal volume of n-butanol.

      • Shake vigorously for 5-10 minutes, ensuring proper mixing.

      • Allow the phases to separate.

      • Collect the organic (upper) phase containing this compound.

      • Repeat the extraction of the aqueous phase two more times with fresh n-butanol to maximize recovery.

      • Pool the organic extracts.

  • Concentration:

    • Protocol: Concentrate the pooled organic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude this compound extract.

Purification by Silica Gel Column Chromatography

This is a preliminary purification step to separate this compound from other non-polar and highly polar impurities.

  • Column Preparation:

    • Protocol:

      • Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent such as chloroform.

      • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

      • Equilibrate the column by washing with 2-3 column volumes of the starting mobile phase (e.g., 100% chloroform).

  • Sample Loading and Elution:

    • Protocol:

      • Dissolve the crude this compound extract in a minimal volume of a suitable solvent (e.g., a mixture of chloroform and methanol).

      • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

      • Carefully load the dried sample onto the top of the prepared silica gel column.

      • Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol solvent system (e.g., starting from 100:0 to 90:10 v/v).

      • Collect fractions of a defined volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Protocol:

      • Analyze the collected fractions for the presence of this compound using thin-layer chromatography (TLC) and a suitable visualization method (e.g., UV light at 254 nm).

      • Pool the fractions containing the compound of interest.

      • Evaporate the solvent from the pooled fractions to obtain a partially purified this compound sample.

High-Performance Liquid Chromatography (HPLC) Purification

HPLC is the final step to achieve high purity this compound. A reversed-phase column is commonly used for the purification of antibiotics.

  • HPLC System and Column:

    • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Protocol:

      • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

      • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

      • Filter and degas both mobile phases before use.

  • Purification Protocol:

    • Dissolve the partially purified this compound from the silica gel step in a suitable solvent, such as DMSO or a small amount of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The exact gradient should be optimized based on preliminary analytical runs.

    • Monitor the elution profile using a UV detector at a suitable wavelength (a wavelength scan of a crude extract can help determine the optimal wavelength).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Lyophilize or evaporate the solvent to obtain pure this compound.

Visualization of the Purification Logic

The logical flow of the purification process, from crude extract to pure compound, is illustrated in the following diagram.

Purification_Logic cluster_0 Initial Extraction cluster_1 Chromatographic Purification cluster_2 Final Product Fermentation Fermentation Biomass_Removal Biomass_Removal Fermentation->Biomass_Removal Centrifugation Supernatant Supernatant Biomass_Removal->Supernatant Solvent_Extraction Solvent_Extraction Supernatant->Solvent_Extraction e.g., n-butanol Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Fraction Pooling Pure_this compound >98% Pure this compound HPLC->Pure_this compound

Caption: Logical flow of this compound purification.

Conclusion

The protocols described provide a comprehensive, albeit generalized, framework for the purification of this compound from bacterial cultures. Researchers should consider these as a starting point and optimize each step to account for the specific characteristics of their producing strain and fermentation conditions. The successful isolation of high-purity this compound will rely on a systematic approach to extraction and multi-step chromatography.

References

Application Notes and Protocols for Testing Althiomycin Efficacy in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro efficacy of Althiomycin, a thiazole antibiotic. The included methodologies cover the determination of its antibacterial activity against susceptible bacterial strains and its cytotoxic effects on mammalian cell lines.

Introduction to this compound

This compound is a natural antibiotic isolated from Streptomyces althioticus. It is effective against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[2][3] This document outlines standardized procedures to quantify this compound's potency and assess its potential for cytotoxicity.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison. The following tables provide templates for presenting the results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Antibiotic]Negative Control
Staphylococcus aureus25923e.g., 25e.g., 1 [Vancomycin]No Inhibition
Escherichia coli25922e.g., 10e.g., 2 [Gentamicin]No Inhibition
Streptococcus pyogenes19615e.g., 3.1e.g., 0.5 [Penicillin]No Inhibition
Pseudomonas aeruginosa27853e.g., >128e.g., 4 [Ciprofloxacin]No Inhibition

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberThis compound MBC (µg/mL)
Staphylococcus aureus25923e.g., 50
Escherichia coli25922e.g., 20
Streptococcus pyogenes19615e.g., 6.2
Pseudomonas aeruginosa27853e.g., >128

Table 3: Cytotoxicity (IC50) of this compound in Mammalian Cell Lines

Cell LineATCC NumberThis compound IC50 (µg/mL)Positive Control IC50 (µg/mL) [Drug]
HEK293 (Human Embryonic Kidney)CRL-1573e.g., >100e.g., 5 [Doxorubicin]
HepG2 (Human Hepatocellular Carcinoma)HB-8065e.g., >100e.g., 2 [Doxorubicin]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • This compound (stock solution of known concentration)

  • Test microorganism(s) (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a serial twofold dilution of this compound in CAMHB in the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without this compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC broth microdilution assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

Procedure:

  • From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot from each well.

  • Spot-inoculate the aliquots onto a TSA plate.

  • Incubate the TSA plate at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

Cytotoxicity Assay using MTT

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

This compound's Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the peptidyl transferase center and preventing peptide bond formation.

Althiomycin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Growing_Peptide Growing Peptide Chain 50S_Subunit->Growing_Peptide Elongation Inhibition Inhibition of Peptidyl Transferase 50S_Subunit->Inhibition 30S_Subunit 30S Subunit mRNA mRNA 30S_Subunit->mRNA Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S_Subunit Binds to A-site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_Subunit This compound This compound This compound->50S_Subunit Binds to No_Protein Protein Synthesis Blocked Inhibition->No_Protein

This compound inhibits the 50S ribosomal subunit.
Experimental Workflow

The following diagram illustrates the overall workflow for assessing the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_antibacterial Antibacterial Activity cluster_cytotoxicity Cytotoxicity cluster_analysis Data Analysis Stock Prepare this compound Stock Solution MIC Determine MIC (Broth Microdilution) Stock->MIC Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity_Assay Bacteria Culture Bacterial Strains Bacteria->MIC Cells Culture Mammalian Cell Lines Cells->Cytotoxicity_Assay MBC Determine MBC MIC->MBC MIC_Data Analyze MIC/MBC Data MIC->MIC_Data MBC->MIC_Data IC50_Data Calculate IC50 Cytotoxicity_Assay->IC50_Data

Workflow for this compound efficacy testing.

References

Application Notes and Protocols for the Crystallization of Althiomycin with Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the co-crystallization of the thiopeptide antibiotic Althiomycin with bacterial ribosomes. The protocols outlined below cover the essential stages from the preparation of materials to the setup of crystallization experiments, aimed at facilitating structural studies for drug discovery and development.

Introduction to this compound and Ribosome Co-crystallization

This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] Specifically, it interferes with the peptidyl transferase center (PTC), inhibiting the puromycin reaction without affecting aminoacyl-tRNA synthesis or its binding to the ribosome.[2][3] Structural elucidation of the this compound-ribosome complex is crucial for understanding its precise mechanism of action and for the rational design of novel antibiotics. Co-crystallization of small molecules with their macromolecular targets, such as the ribosome, is a powerful technique to obtain high-resolution structural information.[4]

Key Experimental Considerations

Successful co-crystallization of this compound with bacterial ribosomes hinges on several critical factors:

  • Purity and Homogeneity of Ribosomes: The bacterial ribosomes must be highly pure and functionally active. Different bacterial species can be utilized, with Thermus thermophilus and Escherichia coli being common choices for structural studies.[5]

  • This compound Stock Solution: Due to its poor aqueous solubility, this compound must be dissolved in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution.

  • Complex Formation: The formation of a stable complex between this compound and the ribosome prior to crystallization is essential. This typically involves incubating the two components at a specific molar ratio.

  • Crystallization Method: Vapor diffusion, in either sitting or hanging drop format, is a widely used method for crystallizing large macromolecular complexes like the ribosome.

Experimental Protocols

Protocol 1: Preparation of Bacterial 70S Ribosomes

This protocol is adapted from methods used for the purification of Thermus thermophilus (Tth) 70S ribosomes.

Materials:

  • Thermus thermophilus HB8 cells

  • Lysis Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol, DNase I

  • Wash Buffer: 20 mM HEPES-KOH (pH 7.6), 500 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Sucrose Cushion: 1.1 M Sucrose in Wash Buffer

  • Dissociation Buffer: 20 mM HEPES-KOH (pH 7.6), 500 mM NH₄Cl, 1 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Reassociation Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH₄Cl, 20 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Storage Buffer: 5 mM HEPES-KOH (pH 7.6), 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(CH₃COO)₂

Procedure:

  • Cell Lysis: Resuspend frozen T. thermophilus cells in Lysis Buffer and lyse them using a French press or sonication.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Ribosome Pelleting: Layer the supernatant over a sucrose cushion and centrifuge at high speed to pellet the ribosomes.

  • Ribosome Wash: Resuspend the ribosome pellet in Wash Buffer and repeat the centrifugation step through a sucrose cushion.

  • Subunit Dissociation: Resuspend the washed ribosome pellet in Dissociation Buffer to separate the 70S ribosomes into 30S and 50S subunits.

  • Sucrose Gradient Centrifugation: Load the dissociated subunits onto a 10-40% sucrose density gradient and centrifuge to separate the 30S and 50S subunits.

  • Fraction Collection and Analysis: Collect fractions and identify those containing the pure 30S and 50S subunits using UV absorbance at 260 nm and SDS-PAGE.

  • Subunit Reassociation: Pool the fractions containing the pure subunits and induce reassociation into 70S ribosomes by dialysis against Reassociation Buffer.

  • Purification of 70S Ribosomes: Purify the reassociated 70S ribosomes by another round of sucrose gradient centrifugation.

  • Buffer Exchange and Storage: Exchange the purified 70S ribosomes into Storage Buffer, concentrate to a final concentration of 10-20 mg/mL, and store at -80°C.

Protocol 2: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM).

  • Ensure complete dissolution by gentle vortexing.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 3: Co-crystallization of this compound with 70S Ribosomes

This protocol utilizes the vapor diffusion method.

Materials:

  • Purified 70S ribosomes (10-20 mg/mL in Storage Buffer)

  • This compound stock solution (50 mM in DMSO)

  • Crystallization Buffer: 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG-20K, 7-12% (v/v) MPD, 100-200 mM arginine, 0.5 mM β-mercaptoethanol

Procedure:

  • Complex Formation:

    • Thaw the purified 70S ribosomes on ice.

    • Add the this compound stock solution to the ribosome solution to achieve a final concentration of approximately 250 µM this compound, ensuring the final DMSO concentration does not exceed 1-2%. This corresponds to a significant molar excess of the antibiotic.

    • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

  • Crystallization Setup (Sitting Drop Method):

    • Pipette 1 µL of the ribosome-Althiomycin complex into the well of a sitting drop crystallization plate.

    • Add 1 µL of the Crystallization Buffer to the drop.

    • Seal the wells of the plate.

    • Incubate the plate at a constant temperature (e.g., 19°C) and monitor for crystal growth over several days to weeks.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals appear, they need to be harvested and cryo-protected before X-ray diffraction analysis.

    • Prepare a cryo-protectant solution by gradually increasing the concentration of a cryoprotectant (e.g., MPD or glycerol) in the crystallization buffer.

    • Carefully transfer the crystal through a series of drops with increasing cryo-protectant concentration.

    • Loop out the crystal and flash-cool it in liquid nitrogen.

Quantitative Data Summary

ParameterValue/RangeSource/Rationale
Ribosome Concentration 10-20 mg/mLStandard for ribosome crystallography
This compound Stock Conc. 50 mM in DMSOHigh concentration to minimize final DMSO %
Final this compound Conc. ~250 µMBased on protocols for other ribosome-binding antibiotics
Molar Ratio (this compound:Ribosome) >100:1To ensure saturation of binding sites
Incubation Temperature 4°C (on ice)To maintain protein stability
Incubation Time ≥ 1 hourTo allow for complex formation
Crystallization Temperature 19°CAs reported for similar ribosome-antibiotic complexes
PEG-20K Concentration 2.9% (w/v)Precipitant concentration from a known protocol
MPD Concentration 7-12% (v/v)Precipitant/cryo-protectant from a known protocol
Arginine Concentration 100-200 mMAdditive to improve crystal quality
pH 7.6Optimal pH for ribosome stability and crystallization

Visualizations

Experimental Workflow

experimental_workflow cluster_purification Ribosome Purification cluster_complex Complex Formation cluster_crystallization Crystallization cluster_analysis Analysis CellLysis Cell Lysis Clarification Clarification CellLysis->Clarification Pelleting Ribosome Pelleting Clarification->Pelleting SubunitDissociation Subunit Dissociation Pelleting->SubunitDissociation SucroseGradient Sucrose Gradient Centrifugation SubunitDissociation->SucroseGradient Reassociation Subunit Reassociation SucroseGradient->Reassociation FinalPurification Final 70S Purification Reassociation->FinalPurification Incubation Incubation of Ribosome & this compound FinalPurification->Incubation AlthiomycinPrep This compound Stock Prep AlthiomycinPrep->Incubation VaporDiffusion Vapor Diffusion (Sitting Drop) Incubation->VaporDiffusion CrystalGrowth Crystal Growth VaporDiffusion->CrystalGrowth Harvesting Crystal Harvesting & Cryo-protection CrystalGrowth->Harvesting XrayDiffraction X-ray Diffraction Harvesting->XrayDiffraction

Caption: Workflow for this compound-Ribosome Co-crystallization.

Inhibitory Action of Thiopeptide Antibiotics

thiopeptide_inhibition cluster_ribosome Bacterial Ribosome (70S) 50S 50S EF_G Elongation Factor G (EF-G) 50S->EF_G prevents stable binding of 30S 30S A_site A-site P_site P-site E_site E-site This compound This compound (Thiopeptide) This compound->50S binds to 50S subunit GTP GTP EF_G->GTP GTP hydrolysis by Translocation tRNA & mRNA Translocation EF_G->Translocation mediates GTP->Translocation powers ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis enables

Caption: Inhibition of protein synthesis by thiopeptide antibiotics.

References

Application Notes and Protocols for Measuring the Inhibitory Activity of Althiomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a thiazole antibiotic produced by Streptomyces althioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1] These application notes provide detailed protocols for biochemical assays to quantify the inhibitory activity of this compound, aiding in its characterization and potential development as a therapeutic agent. The primary mechanism of this compound is the inhibition of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby blocking peptide bond formation.[1]

Mechanism of Action

This compound targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, it binds to the 50S subunit and interferes with the peptidyl transferase reaction. This action prevents the formation of peptide bonds between amino acids, thus halting the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis and bacterial growth.[1]

Althiomycin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Catalyzes This compound This compound This compound->50S_Subunit Binds to Inhibition Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->PTC Enters A-site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->PTC in P-site Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Leads to Inhibition->Peptide_Bond_Formation Blocks

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Staphylococcus epidermidis25
Streptococcus pyogenes3.1

Source: Data compiled from commercially available product information.

Table 2: Illustrative Half-Maximal Inhibitory Concentration (IC50) of this compound in Biochemical Assays

Assay TypeTarget Organism ComponentIllustrative IC50 (µM)
Cell-Free Transcription-TranslationE. coli S30 extract5.2
Peptidyl Transferase (Puromycin Reaction)E. coli 70S ribosomes1.8

Note: The IC50 values presented in this table are for illustrative purposes to demonstrate the expected range of potency in these assays and are not derived from a specific publication.

Experimental Protocols

Cell-Free Transcription-Translation (TX-TL) Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system derived from E. coli. The production of a reporter protein, such as luciferase or a fluorescent protein, is quantified in the presence of varying concentrations of this compound.

TXTL_Workflow Start Start Prepare_Reagents Prepare Reagents: - E. coli S30 Extract - Reporter Plasmid (e.g., pET-Luciferase) - Amino Acids & Energy Solution - this compound Serial Dilutions Start->Prepare_Reagents Setup_Reaction Set up TX-TL Reactions in a 96-well Plate: - Add S30 extract, plasmid, and solution - Add this compound dilutions or vehicle control Prepare_Reagents->Setup_Reaction Incubate Incubate at 37°C for 2-4 hours Setup_Reaction->Incubate Measure_Signal Measure Reporter Signal (Luminescence or Fluorescence) Incubate->Measure_Signal Analyze_Data Analyze Data: - Normalize to control - Plot % Inhibition vs. [this compound] - Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cell-Free TX-TL Inhibition Assay.

Materials:

  • E. coli S30 cell-free extract system (commercially available or prepared in-house)

  • Reporter plasmid DNA (e.g., encoding firefly luciferase or GFP)

  • Amino acid mixture

  • Energy solution (e.g., ATP, GTP, CTP, UTP, and a regeneration system)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Nuclease-free water

  • 96-well microplates (black or white, depending on the reporter)

  • Plate reader (for luminescence or fluorescence)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the same solvent used for the stock solution (e.g., DMSO). The final concentration of the solvent in the assay should be kept constant across all wells and should not exceed 1% (v/v).

  • Assemble the Reaction Mix: On ice, prepare a master mix containing the E. coli S30 extract, reporter plasmid, amino acids, and energy solution according to the manufacturer's instructions.

  • Set up the Reactions:

    • To each well of the 96-well plate, add the appropriate volume of the this compound dilution or the vehicle control.

    • Add the master mix to each well to initiate the reaction. The final volume is typically 10-50 µL.

    • Include negative controls (no DNA template) and positive controls (no inhibitor).

  • Incubation: Incubate the plate at 37°C for 2-4 hours in the plate reader, or in a separate incubator.

  • Measurement:

    • For luciferase, add the luciferase substrate according to the manufacturer's protocol and measure luminescence.

    • For fluorescent proteins, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (no DNA control) from all readings.

    • Normalize the data to the positive control (no inhibitor) to calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Peptidyl Transferase Inhibition Assay (Puromycin Reaction)

This assay directly measures the inhibition of the peptidyl transferase activity of the ribosome. It utilizes puromycin, an aminoacyl-tRNA analog, which acts as an acceptor for the nascent polypeptide chain. Inhibition of the puromycin reaction indicates that the test compound interferes with the peptidyl transferase center.[1]

Puromycin_Assay_Workflow Start Start Prepare_Components Prepare Components: - Purified 70S Ribosomes - Poly(U) mRNA - N-acetyl-[14C]-Phe-tRNA (Donor) - [3H]-Puromycin (Acceptor) - this compound Serial Dilutions Start->Prepare_Components Form_Complex Form Ribosome-mRNA-tRNA Complex: - Incubate 70S ribosomes, Poly(U), and N-acetyl-[14C]-Phe-tRNA Prepare_Components->Form_Complex Add_Inhibitor Add this compound dilutions or vehicle control and pre-incubate Form_Complex->Add_Inhibitor Initiate_Reaction Initiate Reaction by adding [3H]-Puromycin Add_Inhibitor->Initiate_Reaction Incubate_Short Incubate at 30°C for a short period (e.g., 10 min) Initiate_Reaction->Incubate_Short Quench_Extract Quench the reaction and extract the N-acetyl-[14C]-Phe-puromycin product (e.g., with ethyl acetate) Incubate_Short->Quench_Extract Quantify_Product Quantify the product using liquid scintillation counting Quench_Extract->Quantify_Product Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Quantify_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Peptidyl Transferase (Puromycin Reaction) Assay.

Materials:

  • Purified 70S ribosomes from E. coli

  • Poly(U) mRNA

  • N-acetyl-[14C]-Phe-tRNA (donor substrate)

  • [3H]-Puromycin (acceptor substrate)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • This compound stock solution (in DMSO)

  • Ethyl acetate

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, 70S ribosomes, and Poly(U) mRNA. Incubate briefly to allow complex formation.

    • Add the N-acetyl-[14C]-Phe-tRNA and incubate to form the initiation complex.

    • Add the this compound dilutions or vehicle control and pre-incubate for a few minutes at room temperature.

  • Initiate the Reaction: Start the peptidyl transferase reaction by adding [3H]-puromycin.

  • Incubation: Incubate the reaction at 30°C for 10 minutes.

  • Quench and Extract:

    • Stop the reaction by adding a quenching solution (e.g., a saturated solution of MgSO4 in a basic buffer).

    • Extract the N-acetyl-[14C]-Phe-puromycin product by adding ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Quantification:

    • Transfer a portion of the ethyl acetate (organic) phase to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed in each reaction.

    • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the this compound concentration and fit the data to determine the IC50 value.

Conclusion

The described biochemical assays provide robust and quantitative methods for characterizing the inhibitory activity of this compound. The cell-free transcription-translation assay offers a high-throughput-compatible method to assess the overall impact on protein synthesis, while the peptidyl transferase assay provides a more direct measure of its specific mechanism of action at the ribosomal level. These protocols will be valuable for researchers in the fields of antibiotic discovery and development.

References

Application Notes and Protocols: Althiomycin as a Research Tool in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a thiazole antibiotic produced by Streptomyces althioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by selectively inhibiting protein synthesis.[1] Its specific mode of action, targeting the 50S ribosomal subunit, makes it a valuable tool for microbiological research, particularly in studies of protein translation, ribosome function, and antibiotic resistance mechanisms. These application notes provide detailed protocols and data for utilizing this compound as a research tool.

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] Specifically, it interferes with the peptidyl transferase reaction, a critical step in the elongation of the polypeptide chain.[1] Unlike some other protein synthesis inhibitors, this compound does not inhibit aminoacyl-tRNA synthesis or the binding of aminoacyl-tRNA to the ribosome.[1] This precise mechanism allows for the specific investigation of the peptidyl transferase center and the translocation step of protein synthesis.

Data Presentation

Solubility Information
SolventSolubility
DMSOSoluble
PyridineSoluble
2-EthoxyethanolSoluble
MethanolPoorly soluble
Ethyl acetatePoorly soluble
AcetonePoorly soluble
WaterInsoluble

Data sourced from product information sheets.[1]

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The following table summarizes the reported MIC values for this compound against various bacterial strains. It is important to note that comprehensive MIC data for a wide range of bacteria is limited in publicly available literature. The provided values are indicative and may vary based on the specific strain and testing conditions.

Bacterial SpeciesGram StainMIC (µg/mL)
Streptococcus pneumoniaePositiveValue not specified in search results
Bacillus anthracisPositiveValue not specified in search results
Escherichia coliNegativeValue not specified in search results
Salmonella TyphiNegativeValue not specified in search results

Although specific MIC values for the listed bacteria were mentioned as susceptible, the exact concentrations were not available in the provided search results.

Protein Synthesis Inhibition (IC50)

Experimental Protocols

In Vitro Translation Inhibition Assay

This protocol is a general method that can be adapted to determine the IC50 of this compound for protein synthesis inhibition. It utilizes a cell-free translation system and a reporter protein (e.g., luciferase or GFP) to quantify the extent of protein synthesis.

Materials:

  • E. coli S30 cell-free extract

  • DNA or mRNA template encoding a reporter protein (e.g., luciferase, GFP)

  • Amino acid mixture

  • ATP and GTP

  • Energy regenerating system (e.g., creatine phosphate and creatine kinase)

  • This compound stock solution (in DMSO)

  • Control inhibitor (e.g., chloramphenicol)

  • Nuclease-free water

  • 96-well microplate

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Prepare the Master Mix: In a nuclease-free microcentrifuge tube, prepare a master mix containing the S30 extract, amino acids, ATP, GTP, and the energy regenerating system according to the manufacturer's instructions.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO or the appropriate solvent to create a range of concentrations to be tested.

  • Set up the Reactions: In a 96-well plate, add the following to each well:

    • Master Mix

    • DNA or mRNA template

    • This compound dilution or control inhibitor

    • Nuclease-free water to reach the final reaction volume.

    • Include a "no inhibitor" control (with DMSO vehicle) and a "no template" control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • For Luciferase Reporter: Add the luciferase substrate to each well and measure the luminescence using a plate reader.

    • For GFP Reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from the "no template" control) from all readings.

    • Normalize the data to the "no inhibitor" control (set as 100% activity).

    • Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

    • Use a suitable software to perform a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Bacterial Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 200 µL and halve the antibiotic concentration.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Ribosome Profiling to Map this compound's Action

Ribosome profiling is a powerful technique to obtain a snapshot of all the ribosome positions on the transcriptome. Using this compound in this protocol can help to pinpoint the exact sites of ribosome stalling caused by the antibiotic.

Materials:

  • Bacterial culture

  • This compound

  • Lysis buffer with RNase inhibitors

  • RNase I

  • Sucrose gradient solutions

  • Proteinase K

  • RNA extraction kit

  • Library preparation kit for next-generation sequencing

Procedure (Abridged):

  • Cell Treatment and Lysis: Treat the bacterial culture with this compound for a short period to arrest translation. Harvest the cells and lyse them in a buffer containing RNase inhibitors to preserve the ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the lysate with RNase I to digest the mRNA that is not protected by the ribosomes.

  • Ribosome Isolation: Isolate the monosomes (single ribosomes) by sucrose gradient ultracentrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

  • Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the stalled ribosomes. An accumulation of reads at specific locations will indicate the sites of this compound-induced ribosome stalling.

Visualizations

Althiomycin_Mechanism_of_Action 50S 50S Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S 30S Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->30S Binds to A-site mRNA mRNA mRNA->30S Threads through Polypeptide_Chain Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide_Chain Catalyzes peptide bond formation Peptidyl_Transferase_Center->Polypeptide_Chain Inhibits elongation This compound This compound This compound->50S Binds to This compound->Peptidyl_Transferase_Center

Caption: Mechanism of this compound action on the bacterial ribosome.

In_Vitro_Translation_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Detection cluster_analysis Data Analysis Master_Mix Prepare Master Mix (S30 extract, amino acids, energy) Reaction_Setup Combine Master Mix, Template, and this compound/Control Master_Mix->Reaction_Setup Althiomycin_Dilutions Prepare this compound Serial Dilutions Althiomycin_Dilutions->Reaction_Setup Template Reporter DNA/mRNA Template->Reaction_Setup Incubate Incubate at 37°C Reaction_Setup->Incubate Detect Measure Luminescence or Fluorescence Incubate->Detect Analyze Normalize data and plot dose-response curve Detect->Analyze IC50 Calculate IC50 Value Analyze->IC50

Caption: Workflow for In Vitro Translation Inhibition Assay.

Bacterial_Signaling_Pathways_Affected This compound This compound Protein_Synthesis_Inhibition Inhibition of Protein Synthesis This compound->Protein_Synthesis_Inhibition Cellular_Stress Accumulation of Uncharged tRNA & Ribosome Stalling Protein_Synthesis_Inhibition->Cellular_Stress Two_Component_Systems Alteration of Two-Component System Signaling Protein_Synthesis_Inhibition->Two_Component_Systems Indirect Effect Stringent_Response Stringent Response Activation (ppGpp synthesis) Cellular_Stress->Stringent_Response Downstream_Effects_SR Downregulation of rRNA/tRNA synthesis Upregulation of amino acid biosynthesis Inhibition of cell cycle progression Stringent_Response->Downstream_Effects_SR Downstream_Effects_TCS Changes in gene expression related to: - Virulence - Biofilm formation - Antibiotic resistance Two_Component_Systems->Downstream_Effects_TCS

Caption: Potential downstream effects of this compound-induced protein synthesis inhibition.

References

Troubleshooting & Optimization

Althiomycin Solubility and Solution Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing Althiomycin solutions for experimental use.

Troubleshooting Guide

Researchers may face several issues when attempting to dissolve and use this compound. This guide provides solutions to the most common problems.

ProblemPotential Cause(s)Recommended Solution(s)
This compound powder will not dissolve. - Use of an inappropriate solvent. - Insufficient solvent volume. - Low temperature.- this compound is soluble in Dimethyl Sulfoxide (DMSO), 2-ethoxyethanol, and pyridine.[1] It is poorly soluble in methanol, ethyl acetate, and acetone, and insoluble in water.[1] Ensure you are using a recommended solvent. - Increase the volume of the solvent incrementally until the powder dissolves. - Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]
Precipitate forms after adding the stock solution to an aqueous buffer or media. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound solubility in the aqueous environment. - The concentration of this compound exceeds its solubility limit in the final solution.- Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically not exceeding 1% (v/v) to avoid cellular toxicity. - Perform serial dilutions of your stock solution in the aqueous buffer to determine the highest achievable concentration without precipitation.
Inconsistent experimental results. - Degradation of this compound in the stock solution. - Inaccurate concentration of the stock solution.- Store stock solutions at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Ensure accurate weighing of the this compound powder and precise measurement of the solvent volume. Recalibrate balances and pipettes if necessary.
Cell toxicity or off-target effects observed. - The concentration of the solvent (e.g., DMSO) is too high in the final experimental setup.- Prepare a vehicle control with the same final concentration of the solvent to distinguish between the effects of this compound and the solvent. - Aim for a final DMSO concentration of 0.1% to 0.5% in cell-based assays, as higher concentrations can be toxic.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended and most commonly used solvent for this compound is Dimethyl Sulfoxide (DMSO). It is also soluble in 2-ethoxyethanol and pyridine.

Q2: What is a typical stock solution concentration for this compound?

A2: A common stock solution concentration for this compound is 10 mM in DMSO.

Q3: How should I store my this compound stock solution?

A3: For long-term storage (months), it is recommended to store this compound stock solutions at -20°C. For short-term storage (days to weeks), 4°C is acceptable. To maintain stability, it is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles.

Q4: My this compound is difficult to dissolve, even in DMSO. What can I do?

A4: If you are having difficulty dissolving this compound, you can gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution. Ensure you are using a sufficient volume of DMSO.

Q5: What is the mechanism of action of this compound?

A5: this compound is an antibiotic that inhibits bacterial protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound using DMSO as the solvent.

Materials:

  • This compound powder (Molecular Weight: 439.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or incubator at 37°C (optional)

Calculation:

To prepare a 10 mM solution, you will need to calculate the mass of this compound required. The formula for this calculation is:

Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 439.5 g/mol / 1000 = 4.395 mg

Procedure:

  • Weighing: Carefully weigh out 4.395 mg of this compound powder on a calibrated analytical balance.

  • Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Close the tube tightly and vortex the solution until the this compound is completely dissolved.

  • Aiding Dissolution (if necessary): If the powder does not fully dissolve, gently warm the tube to 37°C for a few minutes and then place it in an ultrasonic bath until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Visualizations

Althiomycin_Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh 1. Weigh 4.395 mg of this compound add_dmso 2. Add 1 mL of DMSO weigh->add_dmso vortex 3. Vortex thoroughly add_dmso->vortex check_solubility 4. Check for complete dissolution vortex->check_solubility aid_dissolution 5. Warm to 37°C and sonicate (if needed) check_solubility->aid_dissolution Not Dissolved aliquot 6. Aliquot into single-use tubes check_solubility->aliquot Dissolved aid_dissolution->vortex store 7. Store at -20°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Althiomycin_Mechanism_of_Action Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit PeptideBond Peptide Bond Formation ribosome_50S->PeptideBond Inhibits ribosome_30S 30S Subunit This compound This compound This compound->ribosome_50S Binds to ProteinSynthesis Protein Synthesis PeptideBond->ProteinSynthesis Leads to BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Essential for

Caption: this compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

References

Optimizing the effective concentration of Althiomycin in antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the effective concentration of Althiomycin in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a thiazole antibiotic that acts as a protein synthesis inhibitor. Its specific site of action is the 50S subunit of the bacterial ribosome, where it interferes with the peptidyl transferase reaction.[1][2][3][4] This inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and, at higher concentrations, bacterial cell death.

Q2: What is the general antibacterial spectrum of this compound?

A2: this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] It has been shown to be effective against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli.

Q3: What are the typical effective concentrations of this compound?

A3: The effective concentration of this compound, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species and strain. For instance, reported MIC values are 25 µg/mL for Staphylococcus aureus and Staphylococcus epidermidis, and 3.1 µg/mL for Streptococcus pyogenes. It has also been shown to inhibit protein synthesis in E. coli at concentrations of 1 and 10 µg/mL. A comprehensive table of reported MIC values is provided below.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is poorly soluble in water but is soluble in dimethyl sulfoxide (DMSO). Therefore, a stock solution should be prepared in 100% DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL or higher) to minimize the final concentration of DMSO in the assay, which should ideally be kept below 1% (v/v) to avoid solvent-induced effects on bacterial growth. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What is the stability of this compound in solution?

A5: The solid form of this compound is stable for at least four years when stored at -20°C. Stock solutions of this compound in DMSO should be stored at -20°C and are generally stable for up to a month, though it is best practice to use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles. The stability of this compound in aqueous culture media at 37°C during the course of an experiment is not well-documented. It is recommended to perform assays promptly after preparing the working dilutions.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus(Not specified)25
Staphylococcus epidermidis(Not specified)25
Streptococcus pyogenes(Not specified)3.1
Escherichia coli(Not specified)1-10 (inhibits protein synthesis)

Note: Data for a wider range of bacterial species and Minimum Bactericidal Concentration (MBC) values are limited in publicly available literature. Researchers are encouraged to determine these values empirically for their specific strains of interest.

Troubleshooting Guides

Issue 1: No or poor inhibition of bacterial growth, even at high concentrations of this compound.

Possible Cause Recommended Action
This compound degradation Prepare fresh stock and working solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage of solid this compound at -20°C, protected from light and moisture.
Inappropriate solvent/solubility issues Ensure this compound is completely dissolved in 100% DMSO before preparing serial dilutions in broth. Observe for any precipitation upon dilution. If precipitation occurs, consider adjusting the stock concentration or the dilution method.
High inoculum density Standardize the bacterial inoculum to 0.5 McFarland standard to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the assay. An overly dense inoculum can overwhelm the antibiotic.
Bacterial resistance The bacterial strain may be intrinsically resistant to this compound or may have acquired resistance. Confirm the identity and expected susceptibility of your bacterial strain. Include a known susceptible control strain in your assay.
Binding to plasticware Some compounds can adsorb to the surface of plastic microtiter plates. Consider using low-binding plates.

Issue 2: Inconsistent or not reproducible MIC/MBC results.

Possible Cause Recommended Action
Inaccurate serial dilutions Use calibrated pipettes and proper pipetting technique to ensure accurate serial dilutions. Prepare a fresh dilution series for each experiment.
Variable inoculum preparation Prepare a fresh bacterial suspension and standardize it to a 0.5 McFarland standard for each experiment. Ensure the suspension is homogenous before inoculation.
DMSO concentration effects Ensure the final concentration of DMSO is consistent across all wells and does not exceed 1% (v/v). Include a solvent control (broth with the same concentration of DMSO but no this compound) to assess any inhibitory effects of the solvent itself.
Contamination Use aseptic techniques throughout the experimental setup to prevent contamination of media, stock solutions, and bacterial cultures. Include a sterility control (broth only) to check for contamination.
Subjective endpoint reading Read the MIC as the lowest concentration with no visible growth. Use a consistent light source and background. For MBC determination, ensure complete and even plating of the subculture.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Test bacterial strain(s)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or densitometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

    • Store the stock solution in small aliquots at -20°C or below.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.

    • Prepare a working solution of this compound by diluting the stock solution in CAMHB. The concentration of this working solution should be twice the highest desired test concentration.

    • Add 200 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.

    • Set up control wells:

      • Growth Control: 100 µL of CAMHB (will be inoculated with bacteria).

      • Sterility Control: 200 µL of CAMHB (no bacteria).

      • Solvent Control: 100 µL of CAMHB with the highest concentration of DMSO used in the assay (will be inoculated with bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates or other appropriate non-selective agar

  • Sterile pipette tips or loops

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a properly labeled TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualizations

Althiomycin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Inhibition Inhibition Peptidyl_Transferase_Center->Inhibition This compound This compound This compound->Peptidyl_Transferase_Center Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound.

MIC_Workflow Start Start: Prepare this compound Stock Prepare_Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Troubleshooting_Logic Inconsistent_Results Inconsistent MIC/MBC Results? Check_Inoculum Inoculum Standardized? Inconsistent_Results->Check_Inoculum Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Check_Dilutions Accurate Serial Dilutions? Check_Inoculum->Check_Dilutions Yes Revise_Protocol Revise Protocol Check_Inoculum->Revise_Protocol No Check_Solvent Solvent Control Included & Clear? Check_Dilutions->Check_Solvent Yes Check_Dilutions->Revise_Protocol No Check_Sterility Sterility Control Clear? Check_Solvent->Check_Sterility Yes Check_Solvent->Revise_Protocol No Check_Sterility->Revise_Protocol No Check_Sterility->Consistent_Results Yes

Caption: Logical workflow for troubleshooting inconsistent results.

References

Addressing bacterial resistance to Althiomycin in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Althiomycin. The information is designed to address specific issues that may be encountered during laboratory experiments focused on bacterial resistance to this antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a thiazole antibiotic that inhibits bacterial protein synthesis.[1][2] It specifically targets the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[1][2]

Q2: What are the known or potential mechanisms of bacterial resistance to this compound?

Based on current research, resistance to this compound can arise from several mechanisms:

  • Target Modification: Mutations in the ribosomal components, specifically the 50S subunit, can prevent this compound from binding effectively. This is a common resistance mechanism for ribosome-targeting antibiotics.

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps. The alb1 gene, found in the this compound biosynthetic gene cluster, is predicted to encode a major facilitator superfamily (MFS) efflux pump that confers resistance.

  • Enzymatic Inactivation: While not yet specifically documented for this compound, bacteria may evolve enzymes that can chemically modify and inactivate the antibiotic.

Q3: My attempts to induce this compound resistance in the lab are failing. What are the possible reasons?

Failure to induce resistance can be due to several factors:

  • Inappropriate Selection Pressure: The concentration of this compound used may be too high, killing all cells before mutations can arise, or too low, not providing sufficient selective pressure.

  • Instability of this compound: this compound may degrade in the culture medium over the course of the experiment, leading to a loss of selective pressure.

  • Low Mutation Frequency: The spontaneous mutation rate for this compound resistance in the chosen bacterial strain might be very low.

  • Experimental Conditions: Factors such as incubation time, temperature, and media composition can influence the development of resistance.

Q4: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) assays for this compound. What could be the cause?

Variability in MIC assays is a common issue and can be attributed to:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability.

  • Media Composition: Variations in the pH or cation concentration of the Mueller-Hinton broth can affect the activity of this compound.

  • This compound Stock Solution: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.

  • Incubation Conditions: Fluctuations in incubation time and temperature can impact bacterial growth and, consequently, the MIC value.

  • Endpoint Reading: Subjectivity in visually determining the endpoint of growth inhibition can introduce variability.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected MIC Results
Symptom Possible Cause Troubleshooting Step
MIC values vary by more than one two-fold dilution between replicates.Inconsistent inoculum density.Standardize the inoculum using a spectrophotometer (e.g., to an OD600 of 0.08-0.13) and verify by plating for colony forming units (CFU).
MIC values are consistently higher or lower than expected.This compound stock solution degradation.Prepare fresh this compound stock solutions for each experiment. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles.
No growth in control wells (no antibiotic).Problem with bacterial inoculum or culture medium.Ensure the viability of the bacterial culture. Check the quality and sterility of the growth medium.
"Skipped" wells (growth in higher concentrations but not in lower ones).Contamination or improper dilution.Review aseptic techniques and the serial dilution process. Repeat the assay with fresh materials.
Issue 2: Failure to Isolate this compound-Resistant Mutants
Symptom Possible Cause Troubleshooting Step
No colonies grow on selective agar plates.This compound concentration is too high.Perform a preliminary experiment to determine the optimal selective concentration (typically 2-4 times the MIC of the susceptible strain).
Resistant colonies are not stable and lose resistance upon subculturing.The resistance mechanism may have a high fitness cost.Culture the resistant isolates in media with a low concentration of this compound to maintain selective pressure.
Only a few or no resistant colonies are obtained after prolonged incubation.Low spontaneous mutation frequency.Increase the population size of the starting culture or consider using a chemical mutagen (e.g., ethyl methanesulfonate) to increase the mutation rate.

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Serial Passage

This method involves exposing a bacterial population to gradually increasing concentrations of this compound to select for resistant mutants.

Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain using the standard broth microdilution method.

  • Initiation of Serial Passage: In a 96-well plate, prepare a serial two-fold dilution of this compound in MHB, starting from a concentration four-fold lower than the initial MIC.

  • Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Subculturing: Identify the well with the highest concentration of this compound that shows bacterial growth (sub-MIC).

  • Use the culture from this well to inoculate a new 96-well plate with a fresh serial dilution of this compound. The starting concentration for the new dilution series should be the sub-MIC from the previous passage.

  • Repeat the incubation and subculturing steps daily for a predetermined number of passages (e.g., 15-30 days).

  • Isolation of Resistant Mutants: After several passages, plate the culture from the well with the highest this compound concentration that supports growth onto Mueller-Hinton Agar (MHA) containing the same concentration of this compound.

  • Incubate the plates at 37°C for 24-48 hours and select individual colonies.

  • Confirmation of Resistance: Determine the MIC of the isolated colonies to confirm a stable increase in resistance compared to the parental strain.

Protocol 2: Confirmation of Efflux Pump Involvement using an Efflux Pump Inhibitor (EPI)

This assay determines if the resistance to this compound is mediated by an efflux pump by observing if an EPI can restore susceptibility.

Materials:

  • This compound-resistant bacterial strain

  • Susceptible parental bacterial strain (as a control)

  • This compound stock solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP))

  • MHB

  • Sterile 96-well microtiter plates

Procedure:

  • MIC Determination with and without EPI:

    • Prepare two sets of 96-well plates.

    • In the first set, perform a standard broth microdilution assay to determine the MIC of this compound for both the resistant and susceptible strains.

    • In the second set, add a fixed, sub-inhibitory concentration of the EPI to all wells containing MHB. Then, perform the same this compound serial dilution and inoculation as in the first set.

  • Incubate both sets of plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Record the MIC of this compound for both strains in the absence and presence of the EPI.

    • A significant (four-fold or greater) reduction in the MIC of this compound for the resistant strain in the presence of the EPI suggests the involvement of an efflux pump in the resistance mechanism.

Data Presentation

Table 1: Example MIC Data for this compound Susceptibility Testing

Bacterial StrainMIC (µg/mL)Interpretation
E. coli ATCC 25922 (WT)2Susceptible
S. aureus ATCC 29213 (WT)4Susceptible
E. coli (this compound-Resistant Mutant 1)64Resistant
S. aureus (this compound-Resistant Mutant 1)128Resistant

Table 2: Example Data for Efflux Pump Inhibition Assay

Bacterial StrainMIC of this compound (µg/mL)MIC of this compound + EPI (µg/mL)Fold Reduction in MIC
E. coli ATCC 25922 (WT)221
E. coli (this compound-Resistant Mutant 1)6488

Visualizations

experimental_workflow cluster_induction Resistance Induction cluster_characterization Characterization Start Start Serial Passage Serial Passage Start->Serial Passage Expose to increasing [this compound] Isolate Mutants Isolate Mutants Serial Passage->Isolate Mutants Plate on selective media MIC Testing MIC Testing Isolate Mutants->MIC Testing Confirm resistance Efflux Pump Assay Efflux Pump Assay MIC Testing->Efflux Pump Assay Investigate mechanism Genetic Analysis Genetic Analysis Efflux Pump Assay->Genetic Analysis Identify mutations End End Genetic Analysis->End

Caption: Workflow for inducing and characterizing this compound resistance.

troubleshooting_mic cluster_causes Potential Causes cluster_solutions Solutions Inconsistent MIC Inconsistent MIC Inoculum Density Inoculum Density Inconsistent MIC->Inoculum Density Media Variation Media Variation Inconsistent MIC->Media Variation Antibiotic Stability Antibiotic Stability Inconsistent MIC->Antibiotic Stability Incubation Issues Incubation Issues Inconsistent MIC->Incubation Issues Standardize Inoculum Standardize Inoculum Inoculum Density->Standardize Inoculum Use Consistent Media Use Consistent Media Media Variation->Use Consistent Media Fresh Antibiotic Stocks Fresh Antibiotic Stocks Antibiotic Stability->Fresh Antibiotic Stocks Calibrate Incubator Calibrate Incubator Incubation Issues->Calibrate Incubator

Caption: Troubleshooting logic for inconsistent MIC results.

resistance_mechanisms cluster_resistance Resistance Mechanisms This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell enters Inhibition Inhibition This compound->Inhibition Ribosome (50S) Ribosome (50S) Bacterial Cell->Ribosome (50S) Protein Synthesis Protein Synthesis Ribosome (50S)->Protein Synthesis enables Inhibition->Ribosome (50S) Target Modification Target Modification Target Modification->Ribosome (50S) alters Efflux Pump Efflux Pump Efflux Pump->this compound expels Enzymatic Inactivation Enzymatic Inactivation Enzymatic Inactivation->this compound degrades

Caption: this compound mechanism and bacterial resistance pathways.

References

Best practices for the storage and handling of Althiomycin to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Althiomycin. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for the storage and handling of this compound to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1] For short-term storage, 0-4°C is also acceptable.[2] It is crucial to keep the compound in a dry, dark environment to prevent degradation.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO, 2-ethoxyethanol (ethyl cellosolve), and pyridine.[3] It is poorly soluble in methanol, ethyl acetate, and acetone, and insoluble in water.[3] To prepare a stock solution, dissolve this compound in an appropriate solvent like DMSO. For storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for up to one month or at -80°C for up to six months. Whenever possible, it is best to prepare fresh solutions for each experiment.

Q3: Is this compound sensitive to light?

Q4: What is the expected shelf life of this compound under proper storage conditions?

A4: When stored as a solid at -20°C, this compound has a shelf life of at least four years. Stock solutions are considerably less stable, with a recommended maximum storage of one month at -20°C or six months at -80°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Antibacterial Activity Degradation of this compound due to improper storage (e.g., exposure to high temperatures, light, or repeated freeze-thaw cycles).- Ensure this compound (solid and solutions) is stored at the correct temperature and protected from light. - Prepare fresh stock solutions. - Avoid multiple freeze-thaw cycles by storing in single-use aliquots.
Precipitation of this compound in Solution - The concentration of this compound exceeds its solubility in the chosen solvent. - The stock solution was not fully dissolved initially. - Temperature fluctuations during storage.- Ensure the concentration is within the solubility limits for the solvent. - Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. - Confirm that the solution is clear before storage.
Inconsistent Experimental Results - Inconsistent concentrations of this compound due to improper dissolution or degradation. - Use of degraded this compound.- Prepare a fresh stock solution and ensure it is completely dissolved. - Use a consistent, validated protocol for solution preparation. - Perform a quality control check of the this compound stock if degradation is suspected.

Quantitative Data Summary

Specific quantitative data on the degradation kinetics of this compound under various conditions is limited in publicly available literature. The following table summarizes the known stability information and provides general guidance based on best practices for handling antibiotics.

Condition Solid this compound This compound in DMSO Solution Data Source/Justification
Storage Temperature Stable for ≥ 4 years at -20°C.Stable for up to 1 month at -20°C. Stable for up to 6 months at -80°C.
Light Exposure Recommended to store in the dark.Recommended to protect from light.General best practice for antibiotics.
pH Stability Data not available.Data not available. Many antibiotics have optimal pH ranges for stability.
Freeze-Thaw Cycles Not applicable.Recommended to avoid. Store in single-use aliquots.General best practice for bioactive small molecules.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 439.5 g/mol ).

  • Weigh the this compound in a sterile, chemically resistant container.

  • Add the calculated volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution until the solid is fully dissolved. If necessary, gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into sterile, single-use, light-protecting (amber) vials.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Althiomycin_Handling_Workflow cluster_Storage Storage of Solid this compound cluster_Preparation Stock Solution Preparation cluster_Solution_Storage Storage of Stock Solution cluster_Usage Experimental Use Solid Solid this compound Storage_Conditions Store at -20°C Keep Dry & Dark Solid->Storage_Conditions Dissolve Dissolve in DMSO Storage_Conditions->Dissolve Equilibrate to RT Vortex Vortex/Sonicate to Dissolve Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store_Solution Store at -20°C or -80°C Protect from Light Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use Thaw one aliquot Troubleshooting_Logic Start Inconsistent or Negative Experimental Results Check_Storage Were storage recommendations followed for solid & solution? Start->Check_Storage Check_Prep Was the stock solution prepared correctly? Check_Storage->Check_Prep Yes Prepare_New Prepare fresh stock solution from properly stored solid. Check_Storage->Prepare_New No Check_Handling Were freeze-thaw cycles and light exposure avoided? Check_Prep->Check_Handling Yes Review_Protocol Review dissolution protocol. Ensure complete solubilization. Check_Prep->Review_Protocol No Aliquot_Future Aliquot new stock solution for future use. Check_Handling->Aliquot_Future No Success Re-run Experiment Check_Handling->Success Yes Prepare_New->Success Review_Protocol->Success Aliquot_Future->Success Mechanism_of_Action cluster_Bacterial_Cell Bacterial Cell cluster_Ribosome Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis 50S 50S Subunit 30S 30S Subunit This compound This compound This compound->50S Inhibits

References

Troubleshooting common issues in experiments involving Althiomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments with Althiomycin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a thiazole antibiotic that is effective against both Gram-positive and Gram-negative bacteria.[1][2] It functions as a protein synthesis inhibitor by targeting the 50S subunit of the bacterial ribosome.[1][2] This action interferes with the peptidyl transferase reaction, a critical step in polypeptide chain elongation.[3]

Q2: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO), pyridine, and 2-ethoxyethanol (ethyl cellosolve). It has poor solubility in methanol, ethyl acetate, and acetone, and is insoluble in water.

Q3: What are the recommended storage conditions for this compound?

For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.

Q4: What are the typical Minimum Inhibitory Concentrations (MICs) for this compound against common bacteria?

The MIC values of this compound can vary depending on the bacterial strain. Below is a summary of reported MICs for some common Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Staphylococcus epidermidis25
Streptococcus pyogenes3.1

Troubleshooting Guides

Problem 1: Inconsistent or No Antibacterial Activity Observed

Q: I am not observing the expected antibacterial effect of this compound in my experiment. What could be the issue?

A: Several factors could contribute to a lack of antibacterial activity. Consider the following troubleshooting steps:

  • Improper Stock Solution Preparation or Storage: this compound is susceptible to degradation. Ensure that stock solutions were prepared in an appropriate solvent (e.g., DMSO) and stored correctly at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For tips on preparing stock solutions, some general guidelines suggest warming the tube to 37°C and using an ultrasonic bath to aid dissolution.

  • Incorrect Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.

  • Bacterial Resistance: The bacterial strain you are using may have intrinsic or acquired resistance to this compound. Consider testing a different, susceptible strain as a positive control.

  • Experimental Setup: Ensure that the growth medium, pH, and incubation conditions are optimal for the bacteria being tested.

Troubleshooting Workflow for Inconsistent Activity

G A Start: No/Low this compound Activity B Verify Stock Solution (Preparation & Storage) A->B B->A Improperly Prepared/Stored C Check Final Concentration in Assay B->C Stock OK C->A Incorrect Concentration D Assess Bacterial Strain (Resistance/Susceptibility) C->D Concentration Correct E Review Experimental Conditions (Medium, pH, Incubation) D->E Strain Susceptible G Consider Intrinsic Resistance or Off-Target Effects D->G Strain Resistant E->A Suboptimal Conditions F Problem Resolved E->F Conditions Optimal

Caption: A logical workflow for troubleshooting inconsistent this compound activity.

Problem 2: Solubility Issues During Experiment

Q: My this compound solution is precipitating in the aqueous culture medium. How can I prevent this?

A: this compound is insoluble in water, which can lead to precipitation when a concentrated stock solution (in a solvent like DMSO) is diluted into an aqueous medium.

  • Optimize Dilution: When diluting the stock solution, add it to the medium slowly while vortexing or stirring to ensure rapid and even dispersal.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to the bacteria and to minimize precipitation.

  • Pre-warm Medium: Adding the this compound stock to a pre-warmed medium can sometimes help maintain solubility.

Problem 3: Potential Off-Target Effects

Q: I am observing unexpected phenotypic changes in my bacteria that don't seem related to protein synthesis inhibition. Could this compound have off-target effects?

A: While this compound's primary target is the bacterial ribosome, the possibility of off-target effects, though not extensively documented in the provided search results, should be considered with any bioactive compound.

  • Control Experiments: Include appropriate controls in your experiments. A negative control (vehicle only) is essential to distinguish the effects of this compound from those of the solvent. A positive control with a well-characterized protein synthesis inhibitor (e.g., chloramphenicol, tetracycline) can help determine if the observed effects are specific to this class of antibiotics.

  • Dose-Response Analysis: Perform a dose-response analysis. Off-target effects may only appear at higher concentrations.

  • Literature Review: Conduct a thorough literature search for any reported off-target effects of this compound or structurally similar thiazole antibiotics.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a general guideline for determining the MIC of this compound using the broth microdilution method.

Materials:

  • This compound

  • Appropriate bacterial strain

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at the appropriate temperature.

    • Dilute the overnight culture in fresh MHB to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.08-0.1, which corresponds to roughly 1 x 10⁸ CFU/mL for E. coli.

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.

    • Include a growth control well (MHB with bacteria, no this compound) and a sterility control well (MHB only).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.

Experimental Workflow for MIC Determination

G A Prepare this compound Stock Solution C Serial Dilution of this compound A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Read Results (Visual/OD600) E->F G Determine MIC F->G

Caption: A streamlined workflow for determining the MIC of this compound.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This is a general protocol for a cell-free in vitro translation assay to confirm the inhibitory activity of this compound on bacterial protein synthesis.

Materials:

  • This compound

  • E. coli S30 cell-free extract system

  • Plasmid DNA or mRNA template encoding a reporter protein (e.g., luciferase, β-galactosidase)

  • Amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine)

  • Reaction buffer and energy source (ATP, GTP)

  • Scintillation counter or appropriate detection system for the reporter protein

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 cell-free extract, reaction buffer, amino acid mixture, and the DNA or mRNA template.

  • Add this compound: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a no-drug control (vehicle only).

  • Initiate Translation: Start the reaction by adding the energy source and incubate at 37°C for a specified time (e.g., 60-90 minutes).

  • Measure Protein Synthesis:

    • Radiolabeled Method: If using ³⁵S-methionine, stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Protein Assay: If using a reporter protein like luciferase, add the appropriate substrate and measure the enzymatic activity using a luminometer.

  • Data Analysis: Compare the amount of protein synthesized in the presence of this compound to the no-drug control to determine the extent of inhibition.

Signaling Pathway Visualization

Mechanism of this compound-Induced Inhibition of Bacterial Protein Synthesis

This compound targets the 50S subunit of the bacterial ribosome, a key component in the translation process. By binding to the 50S subunit, this compound interferes with the peptidyl transferase center, preventing the formation of peptide bonds between amino acids. This ultimately halts the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and bacterial cell death.

Inhibition of Bacterial Protein Synthesis by this compound

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center 50S_Subunit->Peptidyl_Transferase_Center Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit Polypeptide_Chain Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide_Chain Peptide Bond Formation This compound This compound This compound->50S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Inhibition->Peptidyl_Transferase_Center

Caption: this compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

References

Technical Support Center: Strategies to Increase the Fermentation Yield of Althiomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of the antibiotic Althiomycin. Our aim is to equip researchers with the necessary information to diagnose issues and implement effective strategies to enhance fermentation yields.

Frequently Asked Questions (FAQs)

Q1: My culture (either Streptomyces or Myxococcus) is showing good growth, but the this compound yield is low or absent. What are the initial troubleshooting steps?

A1: This is a common issue in secondary metabolite production. High biomass does not always correlate with high antibiotic yield. Here’s a checklist of initial steps:

  • Confirm the Growth Phase: this compound is a secondary metabolite, meaning its production is typically initiated during the stationary phase of growth. Ensure your culture has reached this phase before expecting significant yields.

  • Verify Medium Composition: The composition of your fermentation medium is critical. An excess of readily metabolized carbon or nitrogen sources can repress secondary metabolism.

  • Check pH: The pH of the culture medium can significantly influence enzyme activity and metabolite production. Monitor and maintain the pH within the optimal range for your producing strain.

  • Aeration and Agitation: Inadequate oxygen supply can be a limiting factor. Ensure proper aeration and agitation to maintain sufficient dissolved oxygen levels.

  • Genetic Stability: Repeated subculturing can sometimes lead to genetic instability and loss of productivity in microbial strains. It is advisable to go back to a fresh stock culture if you suspect this might be the case.

Q2: What are the known producing organisms of this compound, and is one better than the other for high yields?

A2: this compound is known to be produced by several bacterial species, including Streptomyces althioticus, Myxococcus xanthus, and Serratia marcescens. While Streptomyces althioticus was the original source, recent optimization studies have focused on Myxococcus species. A study on Myxococcus stipitatus has demonstrated a significant 4.7-fold increase in this compound yield through medium optimization[1]. Currently, there is more detailed public data available for optimizing production in Myxococcus.

Q3: Are there specific precursors I can feed to the culture to boost this compound production?

A3: Yes, precursor-directed biosynthesis can be a powerful strategy. This compound is a hybrid non-ribosomal peptide-polyketide synthesized from amino acid and short-chain carboxylic acid building blocks. Based on its structure, which includes a thiazole ring, the following precursors are likely to enhance yield:

  • L-Cysteine: The sulfur-containing amino acid L-cysteine is a direct precursor for the formation of the thiazole ring, a key structural motif in this compound.

  • L-Glycine: This amino acid is another likely building block for the peptide backbone of this compound.

  • Short-chain fatty acids: Depending on the specific polyketide portion of the molecule, feeding simple carboxylic acids may also be beneficial.

A systematic feeding experiment with varying concentrations of these precursors during the mid-to-late exponential growth phase is recommended.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues in this compound fermentation.

Problem 1: Low or No this compound Production with Good Biomass
Possible Cause Diagnostic Check Recommended Solution
Nutrient Repression Analyze the concentration of primary carbon and nitrogen sources in your medium. High levels of easily assimilated nutrients can inhibit secondary metabolism.Replace or supplement rapidly consumed carbon sources (e.g., glucose) with more slowly metabolized ones (e.g., starch, glycerol). Optimize the C:N ratio in the medium.
Suboptimal pH Monitor the pH profile of your fermentation run. A significant drop or rise in pH can inhibit the biosynthetic enzymes.Implement pH control using buffers (e.g., HEPES for Myxococcus) or automated pH feeding with acid/base. Determine the optimal pH range for your strain through small-scale experiments.
Insufficient Aeration Measure the dissolved oxygen (DO) levels in your fermenter. Low DO can be a major bottleneck.Increase the agitation speed, sparging rate, or use oxygen-enriched air. Consider using baffled flasks for shake flask cultures to improve oxygen transfer.
Incorrect Harvest Time Take time-course samples to determine the peak of this compound production relative to the growth curve.Harvest the fermentation at the optimal time point, which is typically in the late stationary phase.
Problem 2: Inconsistent Yields Between Batches
Possible Cause Diagnostic Check Recommended Solution
Inoculum Variability Standardize your inoculum preparation protocol, including the age and physiological state of the seed culture.Use a consistent source of inoculum, such as a frozen spore stock or a well-defined seed culture protocol. Ensure the inoculum size is consistent for each fermentation.
Media Preparation Errors Double-check the weighing and mixing of all media components. Ensure complete dissolution of all ingredients.Prepare a large batch of media for multiple experiments to reduce variability. Validate the sterilization process to avoid degradation of heat-sensitive components.
Contamination Microscopically examine your culture and plate it on a general-purpose medium to check for contaminating microorganisms.Review and reinforce aseptic techniques during all stages of the fermentation process. Ensure the sterility of all media, additives, and equipment.

Data Presentation: Optimization of Fermentation Media

The following tables summarize quantitative data on the optimization of media components for enhancing antibiotic production.

Table 1: Optimization of this compound Production in Myxococcus stipitatus GL41 [1]

Factor Initial Medium (P Medium) Concentration Optimized Medium Concentration This compound Yield (mg/L) Fold Increase
Soluble Starch-6.09 g/LInitial: ~0.74.7
Baker's Yeast-4.05 g/LOptimized: 3.3
HEPES Buffer-20.65 g/L

This study utilized a Plackett-Burman design and response surface methodology to identify and optimize the key media components, resulting in a significant increase in this compound production.

Table 2: General Optimization of Culture Conditions for Antibiotic Production in Streptomyces sp.

Parameter Condition 1 Yield/Activity Condition 2 Yield/Activity Optimal Range (General) Reference
Carbon Source GlucoseLowerStarchHigherSlowly metabolized sources are often better[2]
Nitrogen Source Inorganic (e.g., NaNO₃)LowerOrganic (e.g., Peptone, Soybean Meal)HigherOrganic nitrogen sources often enhance production[2]
pH Acidic (<6.0)VariableNeutral to slightly alkaline (7.0-8.0)Often higher6.5 - 8.0[3]
Temperature Lower (e.g., 25°C)VariableModerate (e.g., 28-30°C)Often higher28 - 32°C

Note: The optimal conditions can be strain-specific and should be determined experimentally for this compound-producing Streptomyces strains.

Experimental Protocols

Protocol 1: Optimized Fermentation of Myxococcus stipitatus for this compound Production

This protocol is based on the successful optimization study for Myxococcus stipitatus GL41.

1. Seed Culture Preparation: a. Inoculate a single colony of M. stipitatus into a 50 mL flask containing 10 mL of seed medium (e.g., CTT medium). b. Incubate at 30°C with shaking at 200 rpm for 3-4 days until the culture is turbid.

2. Production Fermentation: a. Prepare the optimized production medium with the following composition per liter:

  • Soluble Starch: 6.09 g
  • Baker's Yeast: 4.05 g
  • HEPES Buffer: 20.65 g
  • Adjust pH to 7.2-7.4. b. Inoculate the production medium with 5% (v/v) of the seed culture. c. Incubate the production culture at 30°C with shaking at 200 rpm for 7-10 days.

3. This compound Extraction and Quantification: a. At the end of the fermentation, harvest the culture broth. b. Extract the this compound from the broth using a suitable organic solvent (e.g., ethyl acetate). c. Concentrate the organic extract and analyze the this compound content using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Visualizations

Diagram 1: Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is carried out by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymatic complex. The following diagram illustrates the key domains involved in the assembly of the this compound backbone.

Althiomycin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_PKS Polyketide Synthase (PKS) Module A1 A Adenylation T1 T Thiolation A1->T1 C1 C Condensation T1->C1 Cy Cy Cyclization C1->Cy Forms Thiazole Ring KS KS Ketosynthase Cy->KS Chain Elongation ACP ACP Acyl Carrier Protein KS->ACP AT AT Acyltransferase AT->ACP TE TE Thioesterase ACP->TE Chain Termination & Release This compound This compound TE->this compound Precursor Amino Acids\n(Cysteine, Glycine) Precursor Amino Acids (Cysteine, Glycine) Precursor Amino Acids\n(Cysteine, Glycine)->A1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->AT Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Is Biomass Production Normal? Start->CheckGrowth CheckInoculum Review Inoculum Preparation CheckGrowth->CheckInoculum No CheckConditions Verify Fermentation Conditions (pH, Temp, Aeration) CheckGrowth->CheckConditions Yes CheckMedia Analyze Medium Composition CheckInoculum->CheckMedia OptimizeGrowth Optimize Growth Medium & Conditions CheckMedia->OptimizeGrowth End Improved Yield OptimizeGrowth->End OptimizeProduction Optimize Production Parameters CheckConditions->OptimizeProduction Suboptimal CheckHarvest Review Harvest Time CheckConditions->CheckHarvest Optimal OptimizeProduction->End OptimizeHarvest Determine Optimal Harvest Time CheckHarvest->OptimizeHarvest Suboptimal PrecursorFeeding Implement Precursor Feeding Strategy CheckHarvest->PrecursorFeeding Optimal OptimizeHarvest->End PrecursorFeeding->End

References

Technical Support Center: Overcoming Challenges in the Purification of Althiomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Althiomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation and purification of this potent thiazole antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps and expected yield from the fermentation broth?

A1: The initial step involves the fermentation of a suitable microbial strain, such as Myxococcus stipitatus GL41. Optimization of the fermentation medium is crucial for maximizing the production of this compound. A study on the optimization of the fermentation medium reported a yield of approximately 3.3 mg/L.[1] Following fermentation, the first step in purification is the separation of the biomass from the culture broth, typically by centrifugation or filtration.

Q2: Which solvents are recommended for the extraction of this compound?

A2: this compound has poor solubility in water, methanol, ethyl acetate, and acetone. It is, however, soluble in dimethyl sulfoxide (DMSO), pyridine, and 2-ethoxyethanol (ethyl cellosolve).[2] For extraction from the fermentation broth, organic solvents such as ethyl acetate or n-butanol are commonly used for antibiotics produced by Streptomyces.[3][4] The efficiency of extraction can be pH-dependent, and optimization of the extraction pH may be necessary to improve yield.[3]

Q3: What are the common challenges encountered during this compound purification?

A3: Researchers may face several challenges, including:

  • Low Yield: This can be due to suboptimal fermentation conditions, inefficient extraction, or degradation of the compound during purification.

  • Presence of Impurities: Co-purification of structurally related compounds or other secondary metabolites from the fermentation broth is a common issue.

  • Compound Instability: this compound may be sensitive to pH, temperature, and light, leading to degradation during the purification process.

  • Poor Chromatographic Resolution: Achieving baseline separation from closely related impurities can be challenging.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Low Final Yield

Possible Causes:

  • Inefficient Extraction: The solvent system or pH used for the initial extraction may not be optimal for this compound.

  • Compound Degradation: this compound may be degrading due to unfavorable pH, temperature, or exposure to light during purification.

  • Poor Recovery from Chromatographic Steps: The compound may be irreversibly binding to the column matrix, or the elution conditions may be suboptimal.

  • Multiple Purification Steps: Each purification step inherently leads to some loss of product.

Solutions:

Solution Detailed Explanation
Optimize Extraction Experiment with different organic solvents (e.g., ethyl acetate, n-butanol, dichloromethane) and vary the pH of the fermentation broth prior to extraction to determine the optimal conditions for phase partitioning of this compound.
Assess Stability Conduct small-scale stability studies of your partially purified this compound at different pH values and temperatures to identify conditions that minimize degradation. It is recommended to store this compound at -20°C.
Improve Chromatographic Recovery If using reversed-phase HPLC, ensure the mobile phase composition and gradient are optimized. A final wash with a strong solvent can help elute any tightly bound compound. For ion-exchange chromatography, adjust the salt concentration or pH of the elution buffer.
Streamline Purification Workflow Minimize the number of purification steps where possible. Each step should be evaluated for its efficiency and necessity.
Problem 2: Presence of Impurities in the Final Product

Possible Causes:

  • Co-extraction of Similar Compounds: The initial solvent extraction may pull out other metabolites with similar polarity to this compound.

  • Inadequate Chromatographic Separation: The chosen chromatography method (e.g., silica gel, reversed-phase HPLC) may not be sufficient to resolve this compound from all impurities.

  • Degradation Products: Impurities may arise from the degradation of this compound during the purification process.

Solutions:

Solution Detailed Explanation
Employ Orthogonal Chromatographic Techniques Combine different chromatography methods that separate based on different principles. For example, follow a reversed-phase HPLC step with ion-exchange or size-exclusion chromatography.
Optimize HPLC Method For reversed-phase HPLC, experiment with different columns (e.g., C18, C8, Phenyl), mobile phase modifiers (e.g., trifluoroacetic acid, formic acid), and gradient profiles to improve resolution.
Characterize Impurities Use techniques like LC-MS to identify the mass of the co-eluting impurities. This can provide clues about their structure and help in designing a more effective purification strategy.

Experimental Protocols

Extraction of this compound from Fermentation Broth

This protocol is a general guideline and should be optimized for your specific fermentation conditions.

  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to a range of 4-8 to test for optimal extraction.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Mycelial Extraction:

    • The mycelial pellet can also be extracted with methanol or acetone to recover any intracellular this compound.

    • Homogenize the pellet with the solvent, followed by centrifugation to remove cell debris.

    • Evaporate the solvent to obtain the mycelial crude extract.

  • Bioassay: Test both the supernatant and mycelial extracts for antimicrobial activity to determine the primary location of this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a starting point for developing a preparative HPLC method.

  • Column: C18, 5 µm particle size, 10 x 250 mm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a linear gradient of 10-60% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of this compound.

  • Flow Rate: 4 mL/min

  • Detection: UV at 280 nm and 330 nm (based on the chromophores in the this compound structure).

  • Injection Volume: Dissolve the crude extract in a minimal amount of DMSO or methanol and inject.

  • Fraction Collection: Collect fractions across the peak corresponding to this compound and analyze their purity by analytical HPLC.

Visualizations

Althiomycin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification cluster_3 Final Product Fermentation Streptomyces sp. Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Mycelium->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Column_Chrom Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chrom Semi_Pure Semi-Pure Fractions Column_Chrom->Semi_Pure Prep_HPLC Preparative RP-HPLC Semi_Pure->Prep_HPLC Pure_Fractions Pure this compound Fractions Prep_HPLC->Pure_Fractions Crystallization Crystallization/ Lyophilization Pure_Fractions->Crystallization Pure_this compound Purified this compound Crystallization->Pure_this compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Final Yield Cause1 Inefficient Extraction Start->Cause1 Cause2 Compound Degradation Start->Cause2 Cause3 Poor Chromatographic Recovery Start->Cause3 Solution1 Optimize Solvent & pH Cause1->Solution1 Solution2 Conduct Stability Studies Cause2->Solution2 Solution3 Optimize Chromatography Parameters Cause3->Solution3

Caption: Troubleshooting logic for low purification yield.

References

Althiomycin Technical Support Center: Investigating and Accounting for Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Althiomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a thiazole antibiotic that functions as a protein synthesis inhibitor.[1] Its primary target is the 50S subunit of the bacterial ribosome, where it interferes with the peptidyl transferase reaction, thereby halting protein elongation.[1] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

Q2: Is this compound selective for bacterial ribosomes over eukaryotic ribosomes?

Existing literature suggests a degree of selectivity for prokaryotic ribosomes. Early studies indicated that this compound inhibits protein synthesis in E. coli but not in isolated rabbit reticulocytes, even at high concentrations. This suggests a lower affinity for the larger 80S eukaryotic ribosome compared to the 70S bacterial ribosome. However, comprehensive studies on its effects on eukaryotic translation are limited.

Q3: What are off-target effects, and why are they a concern when using this compound in eukaryotic cells?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For researchers using this compound in eukaryotic cell-based assays, any interaction with mammalian proteins could lead to confounding results, making it difficult to attribute an observed phenotype solely to the intended on-target effect (which, in this case, would be the inhibition of a bacterial pathogen within a eukaryotic host cell model, for example). Unidentified off-target effects can lead to misinterpretation of experimental data, unexpected cytotoxicity, or the activation or inhibition of unintended signaling pathways.

Q4: Is there any publicly available data on the off-target profile of this compound in mammalian cells?

To date, there is a lack of comprehensive, publicly available data on the off-target profile of this compound in mammalian systems. No large-scale kinome profiling or other broad off-target screening results have been published. Therefore, it is crucial for researchers using this compound in eukaryotic models to empirically determine its potential for off-target effects within their specific experimental context.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and suggests how to determine if off-target effects are the cause.

Issue 1: I am observing a cellular phenotype that is not consistent with the known function of a bacterial protein synthesis inhibitor.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound on a eukaryotic protein.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Determine the concentration at which you observe the phenotype and compare it to the known effective concentration of this compound against the bacteria you are studying. A significant discrepancy may suggest an off-target effect.

    • Use a Structurally Unrelated Inhibitor: Treat your cells with a different class of antibiotic that also targets the bacterial 50S ribosomal subunit (e.g., a macrolide or lincosamide). If the phenotype is not replicated, it is more likely an off-target effect specific to this compound's chemical structure.

    • Control for General Cellular Stress: An unexpected phenotype could be a result of general cellular stress. Assess markers of stress pathways (e.g., phosphorylation of eIF2α, activation of MAP kinases) to determine if the observed effect is specific.

Issue 2: I am observing significant cytotoxicity in my mammalian cell line at concentrations required for antibacterial activity.

  • Possible Cause: this compound may have off-target cytotoxic effects on mammalian cells, potentially through inhibition of mitochondrial protein synthesis or other essential cellular processes.

  • Troubleshooting Steps:

    • Determine the IC50 in Your Cell Line: Perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific mammalian cell line (see Experimental Protocols section). This will establish the therapeutic window for your experiments.

    • Assess Mitochondrial Function: Since mitochondrial ribosomes share similarities with bacterial ribosomes, this compound could potentially inhibit mitochondrial protein synthesis.[2][3] Evaluate mitochondrial health by measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or oxygen consumption rates.

    • Run a Counter-Screen: If possible, test the compound on a cell line that does not express the intended target (if applicable to your experimental design) or is less reliant on the potentially affected pathway.

Issue 3: My experimental results are inconsistent or difficult to reproduce.

  • Possible Cause: Off-target effects can introduce variability, especially if the off-target has a subtle or context-dependent activity.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with its intended target at the concentrations used in your experiments (see Experimental Protocols section).

    • Characterize the Off-Target Profile: If you suspect a consistent off-target effect, consider performing a broader screen, such as kinome profiling or a proteome-wide thermal shift assay, to identify potential off-target proteins.

Troubleshooting Workflow for Unexpected Phenotypes

G start Unexpected Phenotype Observed dose_response Perform Dose-Response Analysis start->dose_response compare_potency Compare Phenotypic EC50 to On-Target IC50 dose_response->compare_potency discrepancy Significant Discrepancy? compare_potency->discrepancy secondary_inhibitor Test Structurally Unrelated Inhibitor of Same Target discrepancy->secondary_inhibitor Yes on_target_likely On-Target Effect More Likely discrepancy->on_target_likely No phenotype_replicated Phenotype Replicated? secondary_inhibitor->phenotype_replicated off_target_likely Off-Target Effect Likely phenotype_replicated->off_target_likely No phenotype_replicated->on_target_likely Yes investigate_off_target Investigate Specific Off-Targets (e.g., Kinome Scan, CETSA-MS) off_target_likely->investigate_off_target

Caption: A logical workflow to troubleshoot unexpected experimental results with this compound.

Data Presentation

As there is no comprehensive public data on this compound's off-target effects, the following tables are provided as templates for researchers to organize their own experimental findings.

Table 1: Hypothetical Cytotoxicity Profile of this compound in Human Cell Lines

Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney>100
HeLaHuman Cervical Cancer85.3
A549Human Lung Carcinoma72.1
HepG2Human Liver Carcinoma95.8
JurkatHuman T-cell Leukemia65.4

Table 2: Hypothetical Kinome Profiling Results for this compound (at 10 µM)

This table presents a template for summarizing results from a kinase panel screen. The "Percent Inhibition" indicates the reduction in kinase activity in the presence of this compound.

KinasePercent InhibitionKinase Family
SRC85Tyrosine Kinase
LCK78Tyrosine Kinase
FYN72Tyrosine Kinase
AURKA15Serine/Threonine Kinase
CDK210Serine/Threonine Kinase
... (other kinases)......

Experimental Protocols

1. Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is cytotoxic to a given mammalian cell line.

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Plate reader

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.

2. Protocol: Kinase Profiling

This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases. This is typically performed as a service by specialized companies.

  • Methodology:

    • Compound Submission: Provide a sample of this compound at a specified concentration and purity to a commercial vendor that offers kinome screening services.

    • Assay Performance: The vendor will perform binding or activity assays of your compound against their panel of purified kinases (e.g., using radiolabel binding assays or fluorescence-based activity assays).

    • Data Analysis: The results are typically provided as the percent inhibition of each kinase at a given concentration of this compound or as dissociation constants (Kd) for any significant interactions.

Hypothetical Kinase Signaling Pathway Affected by an Off-Target Interaction

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor SRC SRC Kinase Receptor->SRC Activates This compound This compound (Off-Target) This compound->SRC Inhibits STAT3 STAT3 SRC->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: A hypothetical signaling pathway where this compound has an off-target inhibitory effect on SRC kinase.

3. Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol verifies the direct binding of this compound to a potential off-target protein in intact cells.

  • Materials:

    • Mammalian cell line expressing the protein of interest

    • This compound stock solution (in DMSO)

    • PBS and lysis buffer (e.g., Tris-HCl, NaCl, NP-40, protease inhibitors)

    • PCR tubes

    • Thermocycler

    • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)

  • Methodology:

    • Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control (DMSO) for 1-2 hours.

    • Heating: Aliquot the cell suspensions into PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.

    • Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the soluble target protein by Western blotting.

    • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

CETSA Experimental Workflow

A 1. Treat cells with This compound or Vehicle B 2. Heat aliquots across a temperature gradient A->B C 3. Lyse cells and centrifuge to pellet aggregates B->C D 4. Collect supernatant (soluble proteins) C->D E 5. Analyze soluble target protein by Western Blot D->E F 6. Plot melt curves and compare shifts E->F

References

Technical Support Center: Althiomycin-Induced Toxicity in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Althiomycin-induced toxicity in eukaryotic cell lines. The information is compiled from existing research on antibiotic-induced cytotoxicity and general cell culture best practices.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is a thiazole antibiotic that primarily acts as a protein synthesis inhibitor in bacteria by targeting the 50S ribosomal subunit.[1] While its specific interactions with eukaryotic ribosomes are not as well-characterized, it is plausible that high concentrations of this compound could interfere with mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes.[2] This off-target effect is a common mechanism of toxicity for several classes of antibiotics.[3][4]

Q2: What are the common signs of this compound-induced toxicity in my cell line?

Common indicators of cytotoxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment, vacuolization).

  • Increased apoptosis, detectable by assays such as Annexin V/PI staining.

  • Induction of oxidative stress, measurable by assays for reactive oxygen species (ROS).[5]

  • Mitochondrial dysfunction, indicated by a decrease in mitochondrial membrane potential.

Q3: Are there general strategies to reduce drug-induced toxicity in cell culture?

Yes, several general strategies can be employed to mitigate drug-induced toxicity and may be applicable to this compound. These include:

  • Dose optimization: Determining the lowest effective concentration of this compound is crucial.

  • Use of antioxidants: Supplementing the culture medium with antioxidants can counteract drug-induced oxidative stress.

  • Modification of culture conditions: Altering serum concentration or cell density can influence cellular susceptibility to toxic compounds.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment

Possible Cause: The concentration of this compound is too high, leading to excessive off-target effects and cytotoxicity.

Troubleshooting Steps:

  • Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help in selecting a concentration range for your experiments that is effective without causing excessive cell death.

  • Time-Course Experiment: Evaluate the effect of this compound over different exposure times. Shorter incubation periods may be sufficient to achieve the desired effect while minimizing toxicity.

  • Optimize Cell Density: Ensure that cells are seeded at an optimal density. Sub-confluent or overly confluent cultures can be more susceptible to stress.

Issue 2: Increased Oxidative Stress and Mitochondrial Dysfunction

Possible Cause: this compound may be inducing the production of reactive oxygen species (ROS), leading to mitochondrial damage and subsequent cell death. This is a known side effect of some bactericidal antibiotics.

Troubleshooting Steps:

  • Co-treatment with Antioxidants: Supplement the cell culture medium with an antioxidant to quench ROS. N-acetyl-L-cysteine (NAC) is a commonly used antioxidant that has been shown to alleviate antibiotic-induced oxidative damage.

    AntioxidantRecommended Starting ConcentrationReference
    N-acetyl-L-cysteine (NAC)1-10 mM
    Vitamin E (Trolox)100-500 µM
    Ascorbic Acid (Vitamin C)50-200 µM
  • Monitor Mitochondrial Health: Use fluorescent probes like MitoTracker Red CMXRos or JC-1 to assess mitochondrial membrane potential and monitor the impact of antioxidant co-treatment.

Issue 3: Variable or Inconsistent Results Across Experiments

Possible Cause: Variations in cell culture conditions, such as serum concentration, can influence cellular responses to drug treatment.

Troubleshooting Steps:

  • Serum Starvation Protocol: Consider a serum starvation step to synchronize the cell cycle before this compound treatment. This can sometimes reduce variability but may also sensitize certain cell types to toxicity, so preliminary testing is essential. A typical protocol involves incubating cells in a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours prior to drug exposure.

  • Standardize Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations across all experiments.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Oxidative Stress using DCFDA Assay
  • Cell Treatment: Treat cells with this compound with or without an antioxidant (e.g., NAC) for the desired time.

  • DCFDA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm. An increase in fluorescence indicates higher levels of intracellular ROS.

Visualizations

Althiomycin_Toxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Off-target effect Protein_Synthesis Protein Synthesis Inhibition (Eukaryotic Ribosome/Mitochondria) This compound->Protein_Synthesis Primary Target ROS Increased ROS Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Protein_Synthesis->Apoptosis Stress Response

Caption: Inferred signaling pathway of this compound-induced toxicity in eukaryotic cells.

Troubleshooting_Workflow Start High Cell Toxicity Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response (IC50 Assay) Check_Concentration->Optimize_Dose No Check_Oxidative_Stress Is there evidence of oxidative stress? Check_Concentration->Check_Oxidative_Stress Yes Optimize_Dose->Check_Oxidative_Stress Add_Antioxidant Co-treat with Antioxidant (e.g., NAC) Check_Oxidative_Stress->Add_Antioxidant Yes Check_Culture_Conditions Are culture conditions consistent? Check_Oxidative_Stress->Check_Culture_Conditions No Add_Antioxidant->Check_Culture_Conditions Standardize_Protocol Standardize Seeding Density, Serum Concentration, etc. Check_Culture_Conditions->Standardize_Protocol No Problem_Resolved Problem Resolved Check_Culture_Conditions->Problem_Resolved Yes Standardize_Protocol->Problem_Resolved

Caption: Troubleshooting workflow for minimizing this compound-induced cytotoxicity.

References

Refining experimental protocols for consistent Althiomycin results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols to achieve consistent and reliable results with Althiomycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a thiazole antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] It functions as a protein synthesis inhibitor by specifically targeting the 50S subunit of the bacterial ribosome.[2][3] This interaction interferes with the peptidyl transferase reaction, a critical step in protein elongation.[2]

Q2: What are the recommended storage and solubility conditions for this compound?

A2: For long-term storage, this compound should be kept at -20°C.[1] It is soluble in dimethyl sulfoxide (DMSO), pyridine, and 2-ethoxyethanol. It is poorly soluble in methanol, ethyl acetate, and acetone, and insoluble in water. When preparing stock solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous experimental buffer. To avoid precipitation, add the stock solution dropwise to the buffer while vortexing. The final concentration of the organic solvent should be kept low (typically below 1%) to minimize its impact on the biological system.

Q3: What are the known off-target effects of this compound?

A3: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common consideration for any therapeutic compound. Off-target effects often occur at concentrations significantly higher than the effective dose. To minimize these effects, it is crucial to perform a careful dose-response analysis to determine the lowest effective concentration. Using a structurally similar but biologically inactive analog as a negative control in experiments can also help differentiate between on-target and off-target effects.

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments involving this compound, along with troubleshooting guides to address common issues.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of working concentrations.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control well (bacteria and broth, no this compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Problem Possible Cause Solution
No inhibition of bacterial growth at any concentration Inactive this compound due to improper storage or handling.Ensure this compound is stored at -20°C and protected from light. Prepare fresh stock solutions.
Bacterial contamination or misidentification.Streak the inoculum on an agar plate to check for purity and confirm bacterial identity.
Incorrect inoculum density.Verify the turbidity of the bacterial suspension matches the 0.5 McFarland standard.
Inconsistent MIC values between replicates Inaccurate pipetting or mixing.Ensure proper mixing of this compound dilutions and bacterial inoculum. Use calibrated pipettes.
"Skipped wells" (growth at higher concentrations, no growth at lower).This can be due to technical error or a paradoxical effect. Repeat the experiment, ensuring accurate serial dilutions.
Inhomogeneous suspension of this compound.Ensure this compound is fully dissolved in DMSO before preparing dilutions in the aqueous buffer. Vortex thoroughly between dilutions.
Hazy or faint growth in wells Bacteriostatic effect of this compound.For bacteriostatic antibiotics, slight haziness might be observed. The MIC is typically read as the lowest concentration with a significant reduction in turbidity compared to the positive control.
Contamination of the culture.Check for culture purity.

The following table summarizes reported MIC values for this compound against various bacterial strains. Note: These values can vary depending on the specific strain and testing conditions.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Staphylococcus epidermidis25
Streptococcus pyogenes3.1
Escherichia coli1-10
In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. A common method involves using a bacterial cell-free extract and a reporter gene (e.g., luciferase or green fluorescent protein - GFP).

  • Preparation of Bacterial Cell-Free Extract (e.g., E. coli S30 extract):

    • Follow established protocols for preparing a crude S30 extract from a suitable E. coli strain (e.g., MRE600).

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the S30 extract, amino acids, an energy source (ATP, GTP), an energy regenerating system, and a DNA template encoding a reporter protein (e.g., plasmid with a T7 promoter driving luciferase expression).

    • Refer to commercial kits (e.g., PURExpress) or published protocols for specific component concentrations.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the reaction buffer.

    • Add the this compound dilutions to the reaction mixtures to achieve the desired final concentrations. Include a no-Althiomycin control.

  • In Vitro Transcription and Translation:

    • Incubate the reaction mixtures at 37°C for 1-2 hours to allow for transcription and translation of the reporter protein.

  • Quantification of Reporter Protein:

    • If using luciferase, add the luciferin substrate and measure luminescence using a luminometer.

    • If using GFP, measure fluorescence using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-drug control.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis).

Problem Possible Cause Solution
Low or no protein synthesis in the control Inactive S30 extract.Prepare fresh S30 extract or use a new batch. Ensure proper storage at -80°C.
Degraded DNA template or mRNA.Use high-quality, intact plasmid DNA or freshly transcribed mRNA.
Suboptimal reaction conditions.Optimize concentrations of magnesium, potassium, and other components in the reaction buffer.
High background signal Contamination of reagents with nucleases or proteases.Use RNase-free and protease-free reagents and tips.
Inconsistent results Pipetting errors.Use calibrated pipettes and ensure accurate dispensing of all components.
Instability of this compound in the reaction buffer.Assess the stability of this compound in the specific buffer over the time course of the experiment. Consider adding stabilizing agents if necessary.
Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to obtain a genome-wide snapshot of translation. It involves the deep sequencing of ribosome-protected mRNA fragments (footprints).

RibosomeProfilingWorkflow Ribosome Profiling Experimental Workflow cell_lysis Cell Lysis & Ribosome Arrest nuclease_digestion Nuclease Digestion to Generate Monosomes cell_lysis->nuclease_digestion sucrose_gradient Sucrose Gradient Centrifugation to Isolate Monosomes nuclease_digestion->sucrose_gradient rna_extraction RNA Extraction from Monosome Fraction sucrose_gradient->rna_extraction footprint_selection Size Selection of Ribosome Footprints (28-30 nt) rna_extraction->footprint_selection library_prep Sequencing Library Preparation footprint_selection->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis & Footprint Mapping sequencing->data_analysis ProteinSynthesisInhibition Mechanism of Action of this compound cluster_ribosome 70S Ribosome P_site P-site (Peptidyl-tRNA) A_site A-site (Aminoacyl-tRNA) E_site E-site (Exit) Peptidyl_Transfer Peptidyl Transfer Reaction This compound This compound This compound->A_site Binds to 50S subunit near A-site Inhibition Inhibition Protein_Elongation Protein Elongation Peptidyl_Transfer->Protein_Elongation Inhibition->Peptidyl_Transfer ResistanceMechanismInvestigation Workflow for Investigating this compound Resistance generate_mutants Generate Resistant Mutants (e.g., spontaneous mutation, chemical mutagenesis) confirm_resistance Confirm Resistance Phenotype (MIC Assay) generate_mutants->confirm_resistance wgs Whole Genome Sequencing confirm_resistance->wgs identify_mutations Identify Potential Resistance Mutations wgs->identify_mutations biochemical_assays Biochemical Assays (e.g., in vitro translation, ribosome binding assays) identify_mutations->biochemical_assays functional_validation Functional Validation of Mutations biochemical_assays->functional_validation

References

Validation & Comparative

A Comparative Analysis of the Ribosomal Inhibitors Althiomycin and Thiostrepton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the mechanisms of action of two protein synthesis inhibitors: Althiomycin and Thiostrepton. Both antibiotics target the bacterial ribosome, a crucial cellular machine, but through distinct molecular interactions and functional consequences. Understanding these differences is paramount for the development of novel antimicrobial agents and for overcoming existing resistance mechanisms.

At a Glance: this compound vs. Thiostrepton

FeatureThis compoundThiostrepton
Target Subunit 50S50S
Primary Molecular Target Peptidyl Transferase Center (PTC)GTPase Associated Center (GAC) - 23S rRNA (helices H43 & H44) and Ribosomal Protein L11
Inhibited Function Peptide bond formation (Peptidyl transfer)Ribosome-dependent GTPase activity of elongation factors (e.g., EF-G, EF-Tu)
Key Inhibitory Effect Inhibition of the puromycin reaction[1]Inhibition of stable binding of elongation factors to the ribosome[1][2]
IC50 for Primary Target Not explicitly found in search results~0.15 µM for ribosome-dependent GTP hydrolysis by EF-G and EF4[1][2]

Mechanism of Action: A Detailed Comparison

This compound: Targeting the Heart of Protein Synthesis

This compound is a potent inhibitor of bacterial protein synthesis that exerts its effect by targeting the 50S ribosomal subunit. Its primary mechanism involves the inhibition of the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds between amino acids. This is evidenced by its ability to inhibit the puromycin reaction, a classic assay for peptidyl transferase activity. Puromycin, an analog of the 3' end of aminoacyl-tRNA, can accept the nascent polypeptide chain from a peptidyl-tRNA at the P-site. Inhibition of this reaction by this compound strongly suggests that it directly interferes with the catalytic activity of the PTC.

While the precise binding site of this compound within the PTC has not been definitively elucidated through high-resolution structural studies in the available search results, its functional impact points to an interaction with the 23S rRNA or associated ribosomal proteins that constitute the active site for peptide bond formation. It is important to note that this compound does not inhibit aminoacyl-tRNA synthesis or its binding to the ribosome, indicating its specific action on the peptidyl transfer step.

Althiomycin_Mechanism Mechanism of Action of this compound cluster_ribosome 50S Ribosomal Subunit A_Site A Site PTC Peptidyl Transferase Center (PTC) A_Site->PTC P_Site P Site (Peptidyl-tRNA) P_Site->PTC Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Catalyzes Inhibition Inhibition PTC->Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds This compound This compound This compound->PTC Binds to/near Peptide_Bond_Formation->Inhibition

References

Structure-Activity Relationship (SAR) Studies of Althiomycin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of althiomycin analogs, focusing on their structure-activity relationships (SAR). This compound, a thiazole-containing antibiotic, is a known inhibitor of bacterial protein synthesis.[1] Understanding the SAR of its analogs is crucial for the development of novel antibacterial agents with improved potency and pharmacological profiles. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant biological pathways and workflows.

Antibacterial Activity of this compound

This compound exhibits activity primarily against Gram-positive bacteria.[2] The natural product has been shown to inhibit a range of bacterial species.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25[2]
Staphylococcus epidermidis25[2]
Streptococcus pyogenes3.1[2]

Note: This table represents the activity of the parent compound, this compound. A comprehensive comparison of various synthetic analogs is limited due to the proprietary nature of some research data. The available literature indicates that numerous analogs have been synthesized, revealing a restricted SAR, suggesting that specific structural features are essential for antibacterial activity.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This mechanism is a common target for many clinically useful antibiotics.

Signaling Pathway of Bacterial Protein Synthesis Inhibition

The following diagram illustrates the general mechanism of bacterial protein synthesis and the point of inhibition by this compound.

protein_synthesis_inhibition cluster_ribosome 70S Ribosome 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptide bond formation (Peptidyl Transferase Center) 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_subunit Enters A-site This compound This compound Analogs This compound->50S_subunit Inhibits

Caption: Inhibition of bacterial protein synthesis by this compound analogs at the 50S ribosomal subunit.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prep_Compound Prepare stock solution of this compound analog Start->Prep_Compound Serial_Dilution Perform 2-fold serial dilutions in 96-well plate Prep_Compound->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity or measure OD600 Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: Dissolve the this compound analog in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound analog. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the this compound analog that completely inhibits visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the extent to which a compound inhibits protein synthesis in a bacterial cell-free system by quantifying the incorporation of a radiolabeled amino acid.

Experimental Workflow for Protein Synthesis Inhibition Assay

Protein_Synthesis_Assay Start Start Prep_Lysate Prepare bacterial S30 cell-free extract Start->Prep_Lysate Reaction_Mix Prepare reaction mixture (buffer, amino acids, energy source) Prep_Lysate->Reaction_Mix Add_Analog Add this compound analog at various concentrations Reaction_Mix->Add_Analog Add_Radiolabel Add [3H]-Leucine Add_Analog->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Precipitate Precipitate proteins with Trichloroacetic Acid (TCA) Incubate->Precipitate Filter Filter precipitate onto glass fiber filters Precipitate->Filter Scintillation Measure radioactivity using a scintillation counter Filter->Scintillation Analyze Calculate % inhibition relative to control Scintillation->Analyze End End Analyze->End

Caption: Workflow for the in vitro protein synthesis inhibition assay using a radiolabeled amino acid.

Detailed Protocol:

  • Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction mixture containing buffer, an energy source (ATP, GTP), a mix of unlabeled amino acids (except leucine), and the S30 extract.

  • Addition of Inhibitor: Add varying concentrations of the this compound analog to the reaction mixture. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (solvent vehicle).

  • Initiation of Reaction: Initiate the protein synthesis reaction by adding a radiolabeled amino acid, such as [3H]-Leucine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding cold trichloroacetic acid (TCA).

  • Filtration: Collect the protein precipitate by vacuum filtration through glass fiber filters.

  • Quantification: Wash the filters to remove unincorporated [3H]-Leucine. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of the this compound analog relative to the negative control.

Concluding Remarks

The structure-activity relationship of this compound analogs remains an area of active investigation. The available data suggests that the core thiazole structure is critical for its activity, and modifications to the side chains can significantly impact antibacterial potency. The protocols detailed in this guide provide a standardized framework for the continued evaluation of novel this compound derivatives. Further research, including the generation and public dissemination of comprehensive SAR data, is essential for the development of new and effective antibiotics based on the this compound scaffold.

References

Unraveling a Web of Resistance: A Comparative Analysis of Althiomycin and Other Ribosome-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of ribosome-targeting antibiotics is crucial for navigating the growing challenge of antimicrobial resistance. This guide provides a comparative analysis of Althiomycin and other prominent ribosome-targeting antibiotics, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data on this compound cross-resistance is limited in publicly available literature, this guide establishes a framework for such investigations based on the known mechanisms of other ribosomal antibiotics.

Executive Summary

This compound is a thiazole antibiotic that inhibits bacterial protein synthesis. Understanding its potential for cross-resistance with other ribosome-targeting antibiotics is paramount for its potential clinical development and for designing effective combination therapies. This guide explores the mechanisms of action of various ribosome-targeting antibiotics, details the experimental protocols to assess cross-resistance, and presents hypothetical comparative data to illustrate potential cross-resistance patterns. The primary mechanisms of resistance to ribosome-targeting antibiotics include target site modification, enzymatic inactivation of the antibiotic, and active efflux of the drug from the bacterial cell.

Comparative Analysis of Ribosome-Targeting Antibiotics

To effectively investigate cross-resistance, it is essential to understand the binding sites and mechanisms of action of different classes of ribosome-targeting antibiotics.

Table 1: Mechanism of Action of Selected Ribosome-Targeting Antibiotics

Antibiotic ClassSpecific Drug(s)Ribosomal Subunit TargetBinding Site/Mechanism of Action
Thiazoles This compound 50S Inhibits the peptidyl transferase center (PTC), preventing peptide bond formation.
MacrolidesErythromycin, Azithromycin50SBinds to the nascent peptide exit tunnel (NPET), blocking the elongation of the polypeptide chain.[1][2]
LincosamidesClindamycin50SBinds to the 50S A-site, interfering with the accommodation of aminoacyl-tRNA.[1]
StreptograminsDalfopristin, Quinupristin50SSynergistically bind to the PTC; Dalfopristin alters the conformation of the ribosome, enhancing the binding of Quinupristin, which blocks the NPET.
OxazolidinonesLinezolid50SBinds to the A-site of the PTC, preventing the formation of the initiation complex.[1]
AminoglycosidesStreptomycin, Gentamicin30SBinds to the 16S rRNA, causing misreading of the mRNA codon and leading to the production of non-functional proteins.[2]
TetracyclinesTetracycline, Doxycycline30SBinds to the 30S A-site, preventing the binding of aminoacyl-tRNA.

Investigating Cross-Resistance: Experimental Data

The following tables present hypothetical data illustrating how cross-resistance between this compound and other ribosome-targeting antibiotics might be presented. This data is for illustrative purposes and is not derived from direct experimental results.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data (in µg/mL) for Staphylococcus aureus

AntibioticWild-Type StrainThis compound-Resistant MutantErythromycin-Resistant Mutant (Erm-mediated)Linezolid-Resistant Mutant (Cfr-mediated)
This compound 1 32 1 32
Erythromycin0.50.5>256>256
Clindamycin0.250.25>256>256
Linezolid22264
Gentamicin1111
Tetracycline0.50.50.50.5

Table 3: Hypothetical Zone of Inhibition Data (in mm) for Escherichia coli (Kirby-Bauer Disk Diffusion Test)

Antibiotic DiskWild-Type StrainThis compound-Resistant MutantGentamicin-Resistant Mutant (AAC-mediated)
This compound (30 µg) 22 6 22
Erythromycin (15 µg)101010
Clindamycin (2 µg)888
Linezolid (30 µg)252525
Gentamicin (10 µg)20206
Tetracycline (30 µg)242424

Experimental Protocols

Accurate and reproducible experimental protocols are the cornerstone of cross-resistance studies. The following are detailed methodologies for key experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Protocol 2: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

  • Preparation of Bacterial Lawn: Spread the standardized bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Antibiotic Disks: Aseptically place paper disks impregnated with a standard concentration of each antibiotic onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

  • Interpretation: The diameter of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Visualizing the Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling_Pathway cluster_ribosome Bacterial Ribosome (70S) cluster_antibiotics Ribosome-Targeting Antibiotics 50S 50S 30S 30S This compound This compound This compound->50S Inhibits PTC Macrolides Macrolides Macrolides->50S Blocks NPET Aminoglycosides Aminoglycosides Aminoglycosides->30S Causes mRNA misreading Tetracyclines Tetracyclines Tetracyclines->30S Blocks A-site Experimental_Workflow cluster_mic MIC Determination cluster_kirby Kirby-Bauer Test A Prepare antibiotic dilutions B Inoculate with bacteria A->B C Incubate B->C D Determine lowest concentration with no growth C->D E Create bacterial lawn on agar F Apply antibiotic disks E->F G Incubate F->G H Measure zones of inhibition G->H Logical_Relationship cluster_resistance Mechanisms of Cross-Resistance cluster_antibiotics Affected Antibiotics Target_Mod Target Site Modification (e.g., rRNA methylation) This compound This compound Target_Mod->this compound Macrolides Macrolides Target_Mod->Macrolides Lincosamides Lincosamides Target_Mod->Lincosamides Streptogramins Streptogramins Target_Mod->Streptogramins Oxazolidinones Oxazolidinones Target_Mod->Oxazolidinones Efflux Efflux Pumps Enzymatic_Inactivation Enzymatic Inactivation

References

A Comparative Analysis of Althiomycin and Other 50S Subunit Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial ribosome, a primary target for a multitude of antibiotics, presents a rich landscape for the development of novel antimicrobial agents. The 50S large ribosomal subunit, in particular, is the site of action for several classes of clinically important antibiotics that interfere with protein synthesis. This guide provides a comparative analysis of Althiomycin, a thiazole antibiotic, and other prominent 50S subunit inhibitors, including macrolides, lincosamides, streptogramins, and oxazolidinones. We will delve into their mechanisms of action, spectrum of activity, binding sites, and resistance mechanisms, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Shared Target, Diverse Strategies

All the antibiotics discussed in this guide halt bacterial growth by inhibiting protein synthesis at the level of the 50S ribosomal subunit. However, they achieve this through distinct molecular interactions.

This compound , a natural product isolated from Streptomyces althioticus, is known to be a potent inhibitor of protein synthesis in both Gram-positive and Gram-negative bacteria.[1] Its primary mode of action is the inhibition of the peptidyl transferase reaction, a critical step in peptide bond formation.[1]

Macrolides, Lincosamides, and Streptogramin B (MLSB) antibiotics, while structurally distinct, share an overlapping binding site within the nascent peptide exit tunnel of the 50S subunit.[2][3] Their primary mechanism involves sterically hindering the passage of the elongating polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome.[2]

Oxazolidinones , a synthetic class of antibiotics, act at a very early stage of protein synthesis. They bind to the 50S subunit at the peptidyl transferase center (PTC) and prevent the formation of the initiation complex with the 30S subunit, fMet-tRNA, and mRNA.

The following diagram illustrates the general mechanism of protein synthesis inhibition by these 50S subunit inhibitors.

50S_Inhibitor_Mechanism cluster_ribosome Bacterial Ribosome cluster_inhibitors 50S Subunit Inhibitors 50S 50S Subunit 30S 30S Subunit Protein Protein 50S->Protein Protein Synthesis 30S->50S Forms 70S Ribosome mRNA mRNA This compound This compound This compound->50S Inhibits Peptidyl Transferase Reaction Macrolides Macrolides Macrolides->50S Blocks Peptide Exit Tunnel Lincosamides Lincosamides Lincosamides->50S Blocks Peptide Exit Tunnel Streptogramins Streptogramins Streptogramins->50S Blocks Peptide Exit Tunnel Oxazolidinones Oxazolidinones Oxazolidinones->50S Prevents Initiation Complex Formation

Figure 1: General mechanism of action of 50S subunit inhibitors.

Comparative Performance: Spectrum of Activity

The efficacy of an antibiotic is defined by its spectrum of activity, typically quantified by the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of a particular bacterium. The following tables summarize the available MIC data for this compound and a selection of other 50S subunit inhibitors against key Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (µg/mL) against Gram-Positive Bacteria

AntibioticStaphylococcus aureusStreptococcus pneumoniae
This compound 25-
Erythromycin 0.5 - >2560.5 - >256
Clindamycin 0.032 - >2560.032 - >256
Linezolid 0.5 - 40.5 - 2

Table 2: Minimum Inhibitory Concentrations (µg/mL) against Gram-Negative Bacteria

AntibioticEscherichia coliPseudomonas aeruginosa
This compound Active-
Erythromycin >128>128
Clindamycin >128>128
Linezolid >128>128

Binding Sites on the 50S Subunit: A Closer Look

The precise location of antibiotic binding on the 50S subunit dictates its specific inhibitory action and potential for cross-resistance. High-resolution structural studies, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in elucidating these interactions.

The majority of 50S inhibitors, including macrolides, lincosamides, and streptogramins, bind within the peptidyl transferase center (PTC) and the adjacent nascent peptide exit tunnel (NPET) . Their binding sites are primarily composed of nucleotides of the 23S rRNA.

While the exact high-resolution structure of this compound bound to the ribosome is not yet available, biochemical studies indicate that it inhibits the puromycin reaction, suggesting a binding site at or near the peptidyl transferase center, thereby interfering with peptide bond formation.

Binding_Sites cluster_50S 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) This compound This compound This compound->PTC Binds at/near MLS_Antibiotics Macrolides Lincosamides Streptogramins MLS_Antibiotics->NPET Binds within Oxazolidinones Oxazolidinones Oxazolidinones->PTC Binds at

Figure 2: Binding sites of 50S subunit inhibitors.

Mechanisms of Resistance

The emergence of antibiotic resistance is a major challenge in the treatment of bacterial infections. For 50S subunit inhibitors, the most common resistance mechanisms involve modifications of the ribosomal target.

MLSB Resistance: The most well-characterized resistance mechanism against macrolides, lincosamides, and streptogramin B is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA. This modification, catalyzed by Erm methyltransferases, reduces the binding affinity of all three classes of antibiotics, leading to cross-resistance.

Mutations in 23S rRNA and Ribosomal Proteins: Point mutations in the 23S rRNA gene, particularly in regions forming the antibiotic binding sites, can also confer resistance. For instance, mutations at positions A2058 and A2059 are commonly associated with macrolide resistance. Mutations in ribosomal proteins L4 and L22 have also been shown to confer resistance to macrolides.

The susceptibility of this compound to these common resistance mechanisms is not yet fully elucidated. Further research is needed to determine if cross-resistance with MLSB antibiotics occurs and to identify specific mutations that may confer resistance to this compound.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Antibiotic Antibiotic Target_Modification Target Modification Antibiotic->Target_Modification Primary Mechanism for 50S Inhibitors rRNA_Methylation rRNA_Methylation Target_Modification->rRNA_Methylation e.g., Erm Methyltransferases (MLSB Resistance) rRNA_Mutation rRNA_Mutation Target_Modification->rRNA_Mutation e.g., Point mutations in 23S rRNA Protein_Mutation Protein_Mutation Target_Modification->Protein_Mutation e.g., Mutations in L4/L22 Efflux_Pumps Efflux Pumps Enzymatic_Inactivation Enzymatic Inactivation

Figure 3: Overview of antibiotic resistance mechanisms.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines the methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Method: Broth Microdilution

  • Preparation of Antibiotic Stock Solutions: Dissolve the antibiotic in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). This will create a gradient of antibiotic concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

In Vitro Translation Inhibition Assay

Objective: To measure the inhibitory effect of an antibiotic on protein synthesis in a cell-free system.

Method: Bacterial Cell-Free Extract System

  • Preparation of Cell-Free Extract: Prepare a crude cell extract (e.g., S30 extract) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.).

  • Reaction Mixture: Set up a reaction mixture containing the cell-free extract, an energy source (ATP, GTP), amino acids (including a labeled amino acid like 35S-methionine or a fluorescently tagged amino acid), and a template mRNA (e.g., encoding a reporter protein like luciferase or GFP).

  • Addition of Inhibitor: Add varying concentrations of the antibiotic to be tested to the reaction mixtures. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Detection of Protein Synthesis: Quantify the amount of newly synthesized protein. This can be done by:

    • Radioactivity: Measuring the incorporation of the radiolabeled amino acid into protein using trichloroacetic acid (TCA) precipitation followed by scintillation counting.

    • Fluorescence: Measuring the fluorescence of the expressed GFP or the activity of the expressed luciferase.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis).

In_Vitro_Translation_Workflow Start Start Prepare_Extract Prepare Bacterial Cell-Free Extract Start->Prepare_Extract Setup_Reaction Set up Reaction Mix (Extract, Energy, Amino Acids, mRNA) Prepare_Extract->Setup_Reaction Add_Inhibitor Add Antibiotic (Varying Concentrations) Setup_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Detect_Protein Detect Newly Synthesized Protein Incubate->Detect_Protein Analyze_Data Calculate IC50 Detect_Protein->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for an in vitro translation inhibition assay.

Ribosome Footprinting (Ribo-Seq)

Objective: To map the precise binding site of an antibiotic on the ribosome and to understand its effect on translation elongation at a genome-wide level.

Method:

  • Cell Treatment and Lysis: Treat bacterial cultures with the antibiotic of interest to stall ribosomes on the mRNA. Rapidly lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I or micrococcal nuclease) to digest all mRNA that is not protected by the bound ribosomes.

  • Isolation of Ribosome-Protected Fragments (RPFs): Isolate the ribosome-mRNA complexes by sucrose density gradient centrifugation or size exclusion chromatography. Then, purify the RPFs (typically 20-30 nucleotides in length).

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe them into cDNA, and amplify the cDNA to create a sequencing library.

  • Deep Sequencing: Sequence the library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome or transcriptome. The density of reads at specific locations reveals where the ribosomes were stalled by the antibiotic, thus indicating its binding site and its effect on translation of specific codons or genes.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics targeting the bacterial 50S ribosomal subunit. Its activity against both Gram-positive and some Gram-negative bacteria warrants further investigation. This guide has provided a comparative overview of this compound and other major classes of 50S inhibitors, highlighting their similarities and differences in mechanism, activity, and resistance. The provided experimental protocols offer a framework for future research aimed at a more detailed characterization of this compound's interactions with the ribosome and its potential for clinical development. A deeper understanding of its precise binding site and susceptibility to known resistance mechanisms will be crucial for advancing this compound as a therapeutic agent.

References

Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of Althiomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a natural product like Althiomycin is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive comparison of the key spectroscopic methods employed in the structural elucidation of this potent thiazole antibiotic. Detailed experimental protocols, comparative data, and workflow visualizations are presented to offer a practical resource for laboratory application.

The structural architecture of this compound, a sulfur-containing peptide antibiotic, has been pieced together and confirmed through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of the structural puzzle.

A Symphony of Spectroscopic Data: Unveiling this compound's Structure

The definitive spectroscopic data for this compound is primarily derived from seminal studies that first elucidated its structure. The following tables summarize the key quantitative data from these foundational analyses, providing a benchmark for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are indispensable for mapping the connectivity of its atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: The specific chemical shifts and coupling constants for this compound from the primary literature were not available in the performed searches. Researchers should refer to the original publications for this detailed information.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which aids in identifying structural motifs.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Interpretation
High-Resolution ESI-TOF-MSPositive440.0693 [M+H]⁺Corresponds to the protonated molecule of this compound (C₁₆H₁₇N₅O₆S₂)[1][2]
Further fragmentation data not available in search results
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the structure.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic TechniqueSolvent/MethodAbsorptionAssignment
Infrared (IR) Data not availablecm⁻¹Functional Group
Data not availableC=O (amide, ester)
Data not availableN-H (amide)
Data not availableC=N, C=C (thiazole ring)
Data not availableC-O, C-N
Ultraviolet-Visible (UV-Vis) Data not availableλmax (nm)Electronic Transition
Data not availableπ → π* transitions in conjugated systems

Note: The specific IR absorption bands and UV-Vis absorption maxima for this compound from the primary literature were not available in the performed searches.

Alternative and Complementary Structural Confirmation Methods

While the aforementioned spectroscopic techniques are the primary tools for confirming this compound's structure, other methods can provide valuable complementary or confirmatory data.

  • X-ray Crystallography: This powerful technique can provide an unambiguous three-dimensional structure of a molecule in its crystalline state. While a crystal structure of this compound itself was not found in the search results, the structure of a derivative, bisanhydrothis compound, has been determined by X-ray diffraction.[1] This can be a crucial alternative for confirming the core scaffold and stereochemistry.

  • Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule in solution. These techniques are particularly useful for complex molecules like this compound.

  • Total Synthesis: The unambiguous synthesis of a proposed structure and the subsequent comparison of its spectroscopic data with that of the natural product serves as the ultimate confirmation of its structure.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key techniques discussed, which should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Perform a suite of 2D NMR experiments to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent system (e.g., acetonitrile/water with 0.1% formic acid for ESI).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides valuable information about the structural components of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to give an absorbance reading in the optimal range of the instrument (typically 0.1-1.0).

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. The solvent used for the sample should also be used as the reference in the second beam to subtract its absorbance.

Visualizing the Workflow and Structural Relationships

To better illustrate the process of structural confirmation and the relationships between different spectroscopic data, the following diagrams are provided.

Spectroscopic_Workflow Workflow for Spectroscopic Confirmation of this compound cluster_isolation Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation Isolation Isolation & Purification of this compound NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS IR Infrared Spectroscopy Isolation->IR UV UV-Vis Spectroscopy Isolation->UV Connectivity Connectivity Map (from NMR) NMR->Connectivity MolFormula Molecular Formula & Fragmentation (from MS) MS->MolFormula FuncGroups Functional Groups (from IR) IR->FuncGroups Conjugation Conjugated System (from UV-Vis) UV->Conjugation Structure Confirmed Structure of this compound Connectivity->Structure MolFormula->Structure FuncGroups->Structure Conjugation->Structure

Caption: Workflow for the spectroscopic confirmation of this compound's structure.

Althiomycin_Structural_Components Key Structural Components of this compound This compound This compound Thiazole Thiazole Ring This compound->Thiazole contains Pyrrolinone 4-Methoxy-3-pyrrolin-2-one This compound->Pyrrolinone contains Peptide Peptide Backbone This compound->Peptide is a modified SideChains Side Chains Peptide->SideChains has

Caption: Key structural components of the this compound molecule.

References

Unraveling the Ribosomal Binding Site of Althiomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Althiomycin, a sulfur-containing peptide antibiotic, is known to inhibit bacterial protein synthesis. Experimental evidence strongly suggests that its site of action is the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This guide provides a comparative analysis of the experiments used to validate the binding site of this compound and other well-characterized PTC-targeting antibiotics, namely Chloramphenicol, Lincosamides (Lincomycin and Clindamycin), and Pleuromutilins.

While high-resolution structural data from cryo-electron microscopy (cryo-EM) or X-ray crystallography for an this compound-ribosome complex are not publicly available, its mechanism of action has been elucidated through biochemical assays. The primary evidence for this compound's binding to the PTC comes from its potent inhibition of the puromycin reaction[1][2]. Puromycin is an aminoacyl-tRNA analog that can accept the nascent polypeptide chain from the P-site tRNA, a reaction catalyzed by the PTC. Inhibition of this reaction indicates that this compound directly interferes with the catalytic activity of the PTC.

In contrast, the binding sites of Chloramphenicol, Lincosamides, and Pleuromutilins have been extensively validated through a combination of biochemical assays, high-resolution structural studies, chemical footprinting, and mutagenesis. This guide will delve into these experimental approaches to provide a comprehensive comparison.

Comparative Analysis of Binding Site Validation Experiments

The following sections detail the experimental methodologies and present the data used to determine the ribosomal binding sites of this compound and comparator antibiotics.

Data Presentation: Quantitative Analysis of Ribosome Binding

The following table summarizes the quantitative data from various experimental techniques used to characterize the binding of these antibiotics to the ribosome.

AntibioticMethodOrganism/Ribosome SourceBinding Affinity (Kdiss) / IC50Key Findings & References
This compound Puromycin Reaction InhibitionE. coli cell-free systemData not availablePotent inhibitor of the puromycin reaction, indicating PTC binding.[1][2]
Chloramphenicol Competition Binding AssayE. coli~2.8 µM (Kdiss)Binds to the A-site of the PTC.[3]
X-ray CrystallographyDeinococcus radiodurans, Thermus thermophilus-Binds to a hydrophobic crevice in the PTC, near the entrance to the peptide exit tunnel.
Lincomycin Chemical FootprintingE. coli~5 µM (Kdiss)Protects specific nucleotides in the peptidyl transferase loop of 23S rRNA.
X-ray CrystallographyStaphylococcus aureus-The propyl hygric acid moiety occupies the PTC, while the sugar moiety forms hydrogen bonds with 23S rRNA.
Clindamycin Chemical FootprintingE. coli~8 µM (Kdiss)Protects specific nucleotides in the peptidyl transferase loop, with a slightly different pattern from lincomycin.
Kinetic AnalysisE. coli cell-free system-Binds to the A-site and then slowly shifts towards the P-site.
Tiamulin (Pleuromutilin) Equilibrium DialysisE. coliTwo binding sites with cooperative effect.Binds to the 50S subunit.
X-ray CrystallographyDeinococcus radiodurans-Located within the PTC, with its core at the A-site and an extension overlapping the P-site.
Chemical FootprintingE. coli-Protects nucleotides A2058-9, U2506, and U2584-5 in domain V of 23S rRNA.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cryo-Electron Microscopy (Cryo-EM) of Antibiotic-Ribosome Complexes

Objective: To determine the high-resolution three-dimensional structure of an antibiotic bound to the ribosome.

General Protocol:

  • Ribosome Preparation: 70S ribosomes are purified from bacterial cultures (e.g., E. coli, S. aureus) through sucrose gradient centrifugation.

  • Complex Formation: The purified ribosomes are incubated with a molar excess of the antibiotic to ensure saturation of the binding site.

  • Vitrification: A small volume of the ribosome-antibiotic complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A series of tilted images (for tomography) or a large number of single-particle images are collected.

  • Image Processing and 3D Reconstruction: The collected images are processed to correct for motion and aberrations. Particles are picked, aligned, and classified to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex.

  • Model Building and Refinement: An atomic model of the ribosome and the antibiotic is built into the cryo-EM density map and refined to fit the data.

Workflow for Cryo-EM Analysis:

cryo_em_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing ribosome_prep Ribosome Purification complex_formation Complex Formation ribosome_prep->complex_formation vitrification Vitrification complex_formation->vitrification tem_imaging TEM Imaging vitrification->tem_imaging image_proc Image Processing tem_imaging->image_proc reconstruction 3D Reconstruction image_proc->reconstruction model_building Model Building reconstruction->model_building

Cryo-EM workflow for structural analysis.
X-ray Crystallography of Antibiotic-Ribosome Complexes

Objective: To obtain a high-resolution crystal structure of an antibiotic in its ribosomal binding pocket.

General Protocol:

  • Ribosome Crystallization: Highly purified and concentrated ribosomes are crystallized, often from extremophilic organisms like Thermus thermophilus or Deinococcus radiodurans due to their inherent stability.

  • Soaking or Co-crystallization: The antibiotic is introduced to the ribosome crystals by either soaking the pre-formed crystals in a solution containing the antibiotic or by co-crystallizing the ribosome in the presence of the antibiotic.

  • X-ray Diffraction Data Collection: The antibiotic-bound ribosome crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the unit cell. The structure of the ribosome-antibiotic complex is then solved using molecular replacement or other phasing methods.

  • Model Refinement: An atomic model is built into the electron density map and refined to achieve the best possible fit to the experimental data.

Workflow for X-ray Crystallography:

xray_crystallography_workflow cluster_cryst Crystallization cluster_diffraction Data Collection cluster_structure Structure Solution ribosome_cryst Ribosome Crystallization soaking Soaking/Co-crystallization ribosome_cryst->soaking xray_diffraction X-ray Diffraction soaking->xray_diffraction structure_solution Structure Determination xray_diffraction->structure_solution model_refinement Model Refinement structure_solution->model_refinement

X-ray crystallography workflow.
Chemical Footprinting

Objective: To identify the specific nucleotides in the ribosomal RNA (rRNA) that are protected by a bound antibiotic.

General Protocol:

  • Ribosome-Antibiotic Complex Formation: Purified ribosomes are incubated with the antibiotic of interest.

  • Chemical Modification: The complex is treated with chemical probes (e.g., dimethyl sulfate - DMS, kethoxal) that modify accessible rRNA bases.

  • RNA Extraction and Primer Extension: The rRNA is extracted, and a radiolabeled primer complementary to a downstream sequence is annealed. Reverse transcriptase is used to synthesize a cDNA copy. The enzyme will stop at the modified bases.

  • Gel Electrophoresis and Analysis: The cDNA products are separated by size on a sequencing gel. The positions of the stops, and thus the modified nucleotides, are identified by comparing the pattern in the presence and absence of the antibiotic. A lack of modification in the presence of the antibiotic indicates protection of that nucleotide by the bound drug.

Workflow for Chemical Footprinting:

chemical_footprinting_workflow complex_formation Ribosome-Antibiotic Complex Formation chem_mod Chemical Modification complex_formation->chem_mod rna_extraction RNA Extraction chem_mod->rna_extraction primer_ext Primer Extension rna_extraction->primer_ext gel_analysis Gel Electrophoresis and Analysis primer_ext->gel_analysis

Chemical footprinting workflow.
Mutagenesis Studies

Objective: To identify mutations in the ribosome that confer resistance to an antibiotic, thereby pinpointing the binding site.

General Protocol:

  • Mutant Selection: Bacterial cultures are exposed to sub-lethal concentrations of the antibiotic. Spontaneous resistant mutants are selected by their ability to grow in the presence of the drug.

  • Identification of Mutations: The genomic DNA of the resistant mutants is isolated. The genes encoding ribosomal RNA (e.g., 23S rRNA) and ribosomal proteins are amplified by PCR and sequenced to identify any mutations.

  • Mapping Mutations to Ribosome Structure: The identified mutations are mapped onto the 3D structure of the ribosome to determine their proximity to the putative antibiotic binding site. Mutations that cluster in a specific region provide strong evidence for that region being the binding site. For example, mutations in the 23S rRNA gene at positions A2058 and A2059 are known to confer resistance to lincosamides and macrolides.

Logical Flow of Mutagenesis Studies:

mutagenesis_workflow mutant_selection Selection of Resistant Mutants identify_mutations Identification of Mutations mutant_selection->identify_mutations map_mutations Mapping Mutations to Structure identify_mutations->map_mutations binding_site_id Binding Site Identification map_mutations->binding_site_id

Logic of mutagenesis studies.

Conclusion

The validation of an antibiotic's binding site on the ribosome is a multi-faceted process that relies on a combination of biochemical, structural, and genetic approaches. For antibiotics like Chloramphenicol, Lincosamides, and Pleuromutilins, a wealth of data from cryo-EM, X-ray crystallography, chemical footprinting, and mutagenesis studies has provided a detailed and consistent picture of their interaction with the peptidyl transferase center.

In the case of this compound, while direct high-resolution structural data is currently lacking, its potent and specific inhibition of the puromycin reaction provides strong biochemical evidence for its binding at or near the PTC. Further structural and detailed footprinting studies would be invaluable to precisely define its binding orientation and interactions with the ribosomal RNA and proteins, which could aid in the development of novel and more effective antibiotics targeting this critical bacterial enzyme.

References

Using Althiomycin as a standard for screening new antibiotic compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Althiomycin with other well-established antibiotics, offering valuable insights for its potential use as a standard in the screening of new antibiotic compounds. This compound, a thiazole antibiotic, is known to be effective against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of protein synthesis by targeting the 50S subunit of the bacterial ribosome.[1] This document presents a comparative analysis of its in vitro activity, cytotoxicity, and a detailed overview of relevant experimental protocols.

Data Presentation: A Comparative Analysis of In Vitro Activity

The minimum inhibitory concentration (MIC) is a crucial metric for assessing the efficacy of an antibiotic. The following table summarizes the MIC values of this compound against various bacterial strains and provides a comparison with commonly used antibiotics.

AntibioticStaphylococcus aureus (μg/mL)Streptococcus pyogenes (μg/mL)Escherichia coliStreptococcus pneumoniae
This compound 25[2][3][4]3.1Inhibits protein synthesisActive
Erythromycin 0.5 - >64--0.031 - 0.125
Chloramphenicol ----
Azithromycin 1 - >64--0.063 - 0.25

Note: Direct comparative studies of this compound against a wide panel of bacteria alongside other antibiotics are limited. The data for Erythromycin and Azithromycin are provided as a reference from separate studies. The MIC values for these antibiotics can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.

Cytotoxicity Profile

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for screening and comparing antibiotic compounds. The following sections detail the methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Test antibiotic (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the antibiotic in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight and then dilute the culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include positive control wells (bacteria with no antibiotic) and negative control wells (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Mammalian cell lines (e.g., HeLa, HepG2, fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells containing the cells. Include control wells with untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound, the experimental workflow for MIC determination, and the workflow for the cytotoxicity assay.

Althiomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks Transpeptidation 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Inhibition Inhibition

Caption: Mechanism of action of this compound.

MIC_Workflow A Prepare Serial Dilutions of Antibiotic C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Read Results (Visual or Plate Reader) D->E F Determine MIC E->F

Caption: Experimental workflow for MIC determination.

Cytotoxicity_Workflow A Seed Mammalian Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Workflow for MTT cytotoxicity assay.

References

Comparative genomics of different Althiomycin-producing bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Genomic Guide to Althiomycin-Producing Bacteria

For researchers, scientists, and drug development professionals, understanding the genomic landscapes of antibiotic-producing bacteria is paramount for novel drug discovery and bioengineering efforts. This guide provides a comparative genomic analysis of three distinct this compound-producing bacterial strains: Myxococcus xanthus DK897, Serratia marcescens Db10, and Streptomyces althioticus. This compound is a potent thiazole antibiotic with a unique structure, and its biosynthesis is orchestrated by a complex enzymatic machinery.

Genomic Feature Comparison

A summary of the key genomic features of the three this compound-producing strains is presented below. This data highlights the genomic diversity among bacteria capable of synthesizing this antibiotic.

FeatureMyxococcus xanthus DK897Serratia marcescens Db10Streptomyces althioticus
Genome Size (bp) ~9,140,000[1]~5,113,802[2]~7,800,000
GC Content (%) 68.89[1]59.9[3]~71-72
Number of Coding Sequences (CDSs) 7,282[1]~4,562~6,871
This compound Biosynthetic Gene Cluster alm gene clusteralb operonNot explicitly detailed in the provided results

This compound Biosynthesis Overview

The biosynthesis of this compound is a fascinating example of a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line. The core structure is assembled from amino acid and short-chain carboxylic acid precursors.

This compound Biosynthetic Pathway

Althiomycin_Biosynthesis cluster_precursors Precursor Supply cluster_nrps_pks NRPS-PKS Assembly Line cluster_tailoring Post-Assembly Tailoring cluster_export Export Glycine Glycine NRPS NRPS Modules (incorporate amino acids) Glycine->NRPS Cysteine Cysteine Cysteine->NRPS Serine Serine Serine->NRPS Malonyl_CoA Malonyl-CoA PKS PKS Module (incorporates Malonyl-CoA) Malonyl_CoA->PKS NRPS->PKS TE Thioesterase Domain (Release and Cyclization) PKS->TE Oxidation Oxidation TE->Oxidation Methylation Methylation Oxidation->Methylation This compound This compound Methylation->this compound Efflux_Pump Efflux Pump (Self-resistance) This compound->Efflux_Pump

Caption: Proposed biosynthetic pathway of this compound.

The this compound biosynthetic gene cluster in Myxococcus xanthus DK897 is designated as the alm cluster, while in Serratia marcescens Db10 it is referred to as the alb operon. Both clusters encode a hybrid NRPS-PKS assembly line, along with tailoring enzymes and an export/resistance protein. In S. marcescens Db10, the alb1–alb6 genes are responsible for this compound production.

Experimental Protocols

A general workflow for the comparative genomics of this compound-producing bacterial strains is outlined below.

Comparative Genomics Workflow

Comparative_Genomics_Workflow cluster_data_acquisition Data Acquisition cluster_bioinformatics Bioinformatic Analysis cluster_output Output Strain_Isolation Bacterial Strain Isolation and Culturing DNA_Extraction Genomic DNA Extraction Strain_Isolation->DNA_Extraction Genome_Sequencing Whole Genome Sequencing (e.g., Illumina, PacBio) DNA_Extraction->Genome_Sequencing Quality_Control Read Quality Control (e.g., FastQC) Genome_Sequencing->Quality_Control Genome_Assembly Genome Assembly (e.g., Velvet, SPAdes) Quality_Control->Genome_Assembly Genome_Annotation Genome Annotation (e.g., RAST, Prokka) Genome_Assembly->Genome_Annotation BGC_Analysis BGC Analysis (e.g., antiSMASH) Genome_Annotation->BGC_Analysis Phylogenetic_Analysis Phylogenetic Analysis (e.g., MEGA, RAxML) Genome_Annotation->Phylogenetic_Analysis Comparative_Analysis Comparative Genome Analysis (e.g., Mauve, BRIG) BGC_Analysis->Comparative_Analysis Pathway_Diagrams Biosynthetic Pathway Diagrams BGC_Analysis->Pathway_Diagrams Phylogenetic_Analysis->Comparative_Analysis Phylogenetic_Trees Phylogenetic Trees Phylogenetic_Analysis->Phylogenetic_Trees Data_Tables Comparative Data Tables Comparative_Analysis->Data_Tables

Caption: A typical workflow for comparative genomics analysis.

1. Genomic DNA Extraction and Sequencing:

  • High-quality genomic DNA is extracted from pure cultures of the this compound-producing strains using standard protocols.

  • Whole-genome sequencing is performed using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to achieve a high-quality, complete genome assembly.

2. Genome Assembly and Annotation:

  • Sequencing reads are subjected to quality control using tools like FastQC.

  • Genomes are assembled de novo using assemblers such as Velvet or SPAdes.

  • The assembled genomes are then annotated to identify protein-coding sequences, RNA genes, and other genomic features using pipelines like RAST or Prokka.

3. Biosynthetic Gene Cluster (BGC) Analysis:

  • The annotated genomes are mined for secondary metabolite BGCs using specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

  • The this compound BGC is identified and its architecture, including the arrangement of NRPS and PKS domains, is analyzed.

4. Comparative Genomic Analysis:

  • Whole-genome alignments are performed using tools like Mauve or BRIG to visualize large-scale genomic rearrangements, inversions, and insertions/deletions between the strains.

  • The core, accessory, and unique genes for each strain are identified to understand their genomic diversity.

  • Phylogenetic analysis based on conserved single-copy genes is conducted to infer the evolutionary relationships between the this compound-producing strains.

This comparative guide provides a foundational understanding of the genomic similarities and differences among various this compound-producing bacteria. Such knowledge is instrumental in the rational design of strategies for yield improvement, precursor engineering, and the generation of novel this compound analogs with enhanced therapeutic properties.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Althiomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Althiomycin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is classified as fatal if swallowed and very toxic to aquatic life, a comprehensive approach to personal protection is mandatory. The following PPE is required at all times when handling this compound in powdered or solution form.

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves that comply with ASTM D6978 standards.[1][2]Prevents skin contact and absorption. Nitrile offers superior chemical resistance compared to latex or vinyl.[1][2] Double gloving provides an extra layer of protection.
Body Protection Disposable, solid-front gown with long sleeves and tight-fitting cuffs. Made of low-permeability, lint-free fabric.[1]Protects skin and personal clothing from contamination through spills or aerosols.
Eye and Face Protection Safety goggles and a full-face shield, or a full-face respirator.Protects against splashes, aerosols, and airborne particles entering the eyes or mucous membranes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powdered form or creating solutions, to prevent inhalation.This compound's toxicity upon ingestion suggests that inhalation of airborne particles could also be harmful.

Operational Plan: Safe Handling Workflow

Proper handling of this compound is critical to prevent exposure and contamination. The following workflow outlines the essential steps for safely working with this potent antibiotic.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh this compound Powder prep_materials->handle_weigh Proceed to handling handle_solution Prepare Stock Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.